TSPO Ligand-Linker Conjugates 1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C32H55N3O10S |
|---|---|
Peso molecular |
673.9 g/mol |
Nombre IUPAC |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3S)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-[3-[2-[2-[3-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]propoxy]ethoxy]ethoxy]propyl]carbamate |
InChI |
InChI=1S/C32H55N3O10S/c1-22(2)8-9-26-31(4,45-26)28-27(39-5)25(10-11-32(28)21-43-32)44-30(38)34-13-7-15-41-17-19-42-18-16-40-14-6-12-33-29(37)24(20-46)35-23(3)36/h8,24-28,46H,6-7,9-21H2,1-5H3,(H,33,37)(H,34,38)(H,35,36)/t24-,25+,26-,27+,28+,31-,32-/m0/s1 |
Clave InChI |
FJLOTRQPIPWDLY-XYLZBPLISA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Role of TSPO Ligand-Linker Conjugates in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane of microglia and astrocytes, is significantly upregulated in response to neuroinflammation, making it a key biomarker and a promising therapeutic target. This technical guide provides an in-depth exploration of the role and application of TSPO ligand-linker conjugates in the study and potential treatment of neuroinflammation. These conjugates leverage the high expression of TSPO at sites of inflammation to deliver therapeutic agents directly to affected cells, offering a targeted approach to mitigate the detrimental effects of chronic neuroinflammation. This document details the core principles of TSPO-targeted drug delivery, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Introduction: TSPO as a Target for Neuroinflammation
The translocator protein (TSPO) is a five-transmembrane domain protein primarily found on the outer mitochondrial membrane. In the central nervous system (CNS), TSPO expression is low under healthy conditions but is markedly upregulated in activated microglia and reactive astrocytes during neuroinflammatory events[1][2]. This upregulation has positioned TSPO as a valuable biomarker for imaging neuroinflammation in vivo using positron emission tomography (PET) with radiolabeled TSPO ligands[3].
Beyond its role as an imaging biomarker, the targeted engagement of TSPO is being explored for therapeutic intervention. The strategy involves conjugating a TSPO-binding ligand to a therapeutic agent via a chemical linker. This approach aims to concentrate the therapeutic payload at the site of neuroinflammation, thereby enhancing efficacy and reducing systemic side effects. The design of these conjugates, particularly the choice of the TSPO ligand, the linker, and the therapeutic payload, is critical to their success.
Core Components of TSPO Ligand-Linker Conjugates
A TSPO ligand-linker conjugate is a tripartite molecule designed for targeted drug delivery.
-
TSPO Ligand: This component serves as the targeting moiety, binding with high affinity and selectivity to TSPO expressed on activated glial cells. The development of TSPO ligands has progressed through several generations, with newer ligands offering improved properties. However, a significant challenge is the existence of a single nucleotide polymorphism (rs6971) in the human TSPO gene, which can affect ligand binding affinity[3].
-
Linker: The linker connects the TSPO ligand to the therapeutic payload. The choice of linker is crucial as it influences the conjugate's stability, solubility, and drug release mechanism[4]. Linkers can be broadly categorized as:
-
Non-cleavable linkers: These form a stable bond, and the drug is released upon lysosomal degradation of the entire conjugate.
-
Cleavable linkers: These are designed to release the drug in response to specific triggers within the target cell or its microenvironment, such as changes in pH or the presence of specific enzymes.
-
-
Therapeutic Payload: This is the active drug intended to exert a therapeutic effect. For neuroinflammation, payloads are typically anti-inflammatory or neuroprotective agents.
A prime example of such a conjugate is TEMNAP , a hybrid molecule composed of the TSPO ligand temazepam and the non-steroidal anti-inflammatory drug (NSAID) naproxen. This conjugate has shown promise in preclinical models of Alzheimer's disease by reducing neuroinflammation[5][6].
Quantitative Data on TSPO Ligand-Linker Conjugates
The efficacy of TSPO ligand-linker conjugates is evaluated through various quantitative measures, including binding affinity, in vitro anti-inflammatory activity, and in vivo therapeutic effects. The following tables summarize key quantitative data for representative TSPO ligands and the TEMNAP conjugate.
| Ligand/Conjugate | Target | Binding Affinity (IC50/Ki) | Cell Line/Model | Reference |
| PK11195 (Reference) | TSPO | IC50: ~1-10 nM | Various | [7] |
| PBR28 (Second Gen) | TSPO | Ki: ~4 nM (High-affinity binders) | Human brain tissue | [8] |
| TEMNAP | TSPO | Not explicitly reported, but demonstrated target engagement | BV-2 microglia | [5][6] |
| TSPO-ligand α-MTX conjugate 3 | TSPO | IC50: 7.2 nM | Rat cerebral cortex membranes | [7] |
| TSPO-ligand γ-MTX conjugate 4 | TSPO | IC50: 40.3 nM | Rat cerebral cortex membranes | [7] |
| In Vitro Assay | Cell Line | Treatment | Key Finding | Quantitative Result | Reference |
| Cytokine Release | LPS-stimulated BV-2 microglia | TEMNAP (encapsulated) | Reduction of pro-inflammatory cytokines | Significant decrease in RANTES and IL-12p40/p70 | [5] |
| Pro-inflammatory Marker Expression | LPS-stimulated BV-2 microglia | TEMNAP (encapsulated) | Reduction of iNOS and CD86 | Significant reduction in protein expression | [5] |
| Microglial Proliferation | LPS-stimulated BV-2 microglia | TEMNAP (encapsulated) | Inhibition of proliferation | Significant inhibition | [5] |
| Cytokine Release | LPS-stimulated BV-2 microglia | 2-Cl-MGV-1 (25 µM) | Reduction of pro-inflammatory cytokines | IL-6 reduced by ~85%, IL-1β by ~80%, IFN-γ by ~86%, TNF-α by ~89% | [9] |
| In Vivo Model | Animal Model | Treatment | Key Finding | Quantitative Result | Reference |
| Alzheimer's Disease | Tg2576 mice | SANP-TF-TEMNAP | Reduction of hippocampal neuroinflammation | Significant reduction in CD86-positive microglia | [6] |
| Alzheimer's Disease | Tg2576 mice | SANP-TF-TEMNAP | Improved cognitive function | Data on cognitive improvement reported | [6] |
Signaling Pathways and Experimental Workflows
TSPO-Mediated Signaling in Microglia
TSPO activation by ligand-linker conjugates can modulate intracellular signaling cascades involved in the inflammatory response of microglia. A key pathway implicated is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of pro-inflammatory gene expression. TSPO signaling is also linked to the regulation of the NLRP3 inflammasome, a multiprotein complex that triggers the production of potent pro-inflammatory cytokines IL-1β and IL-18.
References
- 1. TSPO Ligands Protect against Neuronal Damage Mediated by LPS-Induced BV-2 Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of TSPO PET in assessing neuroinflammation | springermedizin.de [springermedizin.de]
- 4. Translocator Protein 18 kDa Negatively Regulates Inflammation in Microglia | Semantic Scholar [semanticscholar.org]
- 5. A new nano-encapsulated TSPO ligand reduces neuroinflammation and improves cognitive functions in Alzheimer's disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Discovery and Synthesis of TSPO Ligand-Linker Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 18 kDa translocator protein (TSPO), predominantly located on the outer mitochondrial membrane, has emerged as a compelling target for drug delivery and diagnostic applications due to its overexpression in a variety of pathologies, including cancer and neuroinflammatory diseases. This technical guide provides an in-depth overview of the discovery and synthesis of TSPO ligand-linker conjugates, molecules designed to selectively deliver therapeutic or imaging agents to TSPO-expressing cells.
Core Concepts: Targeting Mitochondria through TSPO
TSPO's strategic location on the mitochondrial surface makes it an ideal gateway for delivering payloads to this vital organelle. The fundamental principle behind TSPO ligand-linker conjugates is to leverage the high affinity and specificity of small molecule ligands for TSPO to shuttle attached molecules—be it cytotoxic drugs, fluorescent probes, or moieties for targeted protein degradation—directly to cells and tissues with elevated TSPO expression. This targeted approach aims to enhance therapeutic efficacy while minimizing off-target effects.
Data Presentation: A Comparative Analysis of TSPO Ligand-Linker Conjugates
The development of effective TSPO ligand-linker conjugates hinges on a thorough understanding of their binding affinities, biological activities, and physicochemical properties. The following tables summarize key quantitative data for a selection of reported conjugates, providing a basis for comparison and further development.
| Conjugate | TSPO Ligand Scaffold | Payload | Linker Type | Binding Affinity (IC50/Ki, nM) | Cell Line/Model | Efficacy/Endpoint | Reference |
| TSPO ligand α-MTX conjugate (3) | Imidazo[1,2-a]pyridine | Methotrexate (B535133) | Amide | 7.2 | C6 Rat Glioma | Increased cytotoxicity compared to MTX alone | [1][2] |
| TSPO ligand γ-MTX conjugate (4) | Imidazo[1,2-a]pyridine | Methotrexate | Amide | 40.3 | C6 Rat Glioma | Increased cytotoxicity compared to MTX alone | [1][2] |
| PBR28-alkyne | Phenyl-aryloxyanilide (PBR28) | Alkyne (for click chemistry) | Propargyl ether | Not reported directly (in silico docking performed) | N/A | Versatile intermediate for conjugation | [3] |
| TSPO Ligand-Linker Conjugates 1 (for AUTAC) | Not specified in detail | Linker for AUTAC synthesis | Not specified in detail | Not reported | HeLa cells | Component for inducing mitophagy of damaged mitochondria | [4][5] |
Experimental Protocols: Synthesis and Methodologies
This section provides detailed experimental protocols for the synthesis of key TSPO ligand-linker conjugates, offering a practical guide for researchers in the field.
Synthesis of TSPO Ligand-Methotrexate (MTX) Conjugates[1][2][7]
This protocol describes the conjugation of a 2-phenylimidazo[1,2-a]pyridine-based TSPO ligand with the anticancer drug methotrexate (MTX) via an amide linkage.
Materials:
-
TSPO ligand with a primary or secondary amine functional group for conjugation
-
Methotrexate (MTX)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
5% Sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Methanol (B129727) (MeOH)
Procedure:
-
Activation of Methotrexate: To a solution of methotrexate (1.0 eq) in anhydrous DMF, add CDI (1.2 eq). Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid groups of MTX.
-
Conjugation: Add the TSPO ligand (1.0 eq) to the activated MTX solution. Stir the reaction mixture at room temperature overnight in the dark.
-
Work-up: Remove the DMF under reduced pressure. Dissolve the residue in CH2Cl2 and wash with 5% NaHCO3 solution to remove unreacted MTX and other acidic impurities. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired TSPO ligand-MTX conjugate.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Synthesis of a "Clickable" PBR28 Derivative (PBR28-alkyne)[3]
This protocol details the synthesis of a derivative of the high-affinity TSPO ligand PBR28, incorporating an alkyne group for facile conjugation using "click" chemistry.
Materials:
-
2-(4-phenoxypyridin-3-ylamino)phenol
-
Propargyl bromide
-
Potassium carbonate (K2CO3)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
Alkylation: To a solution of 2-(4-phenoxypyridin-3-ylamino)phenol (1.0 eq) in anhydrous MeCN, add K2CO3 (2.0 eq) and propargyl bromide (1.2 eq).
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and wash with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the PBR28-alkyne derivative.
-
Characterization: Characterize the final product by 1H NMR, 13C NMR, and HRMS to confirm its structure and purity.
General Protocol for Radiolabeling TSPO Ligands for PET Imaging[8][9]
This protocol provides a general overview of the radiosynthesis of [11C]-labeled TSPO ligands, a common method for producing PET tracers.
Materials:
-
Desmethyl precursor of the TSPO ligand
-
[11C]Methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf)
-
Anhydrous solvent (e.g., DMF, acetone)
-
Base (e.g., NaOH, K2CO3)
-
HPLC system for purification
-
Sterile water for injection
-
Ethanol
Procedure:
-
[11C]Methylation: The desmethyl precursor of the TSPO ligand is dissolved in an anhydrous solvent. [11C]CH3I or [11C]CH3OTf is trapped in the reaction vessel at room temperature or elevated temperature. A base is added to facilitate the methylation reaction.
-
Purification: The reaction mixture is purified by reverse-phase high-performance liquid chromatography (HPLC) to separate the radiolabeled product from unreacted precursor and other impurities.
-
Formulation: The collected HPLC fraction containing the purified radioligand is reformulated into a physiologically acceptable solution, typically by removing the organic solvent and redissolving the product in sterile water for injection containing a small amount of ethanol.
-
Quality Control: The final product is subjected to quality control tests to determine its radiochemical purity, specific activity, and sterility before it can be used for in vivo imaging studies.
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the key signaling pathways influenced by TSPO in the context of glioma, a type of brain tumor with high TSPO expression.[6][7][8]
Caption: TSPO-influenced signaling pathways in glioma.
Experimental Workflows
The following diagram outlines a typical experimental workflow for the discovery and evaluation of TSPO ligand-linker conjugates.
Caption: Discovery and evaluation workflow for TSPO conjugates.
Logical Relationships
The following diagram illustrates the key considerations and logical relationships in the design of a TSPO ligand-linker conjugate.
Caption: Design considerations for TSPO ligand-linker conjugates.
Conclusion
The development of TSPO ligand-linker conjugates represents a promising strategy for the targeted delivery of therapeutic and diagnostic agents. This technical guide has provided a comprehensive overview of the current state of the field, including synthetic methodologies, quantitative data, and key design considerations. As our understanding of TSPO biology and linker chemistry continues to evolve, we can anticipate the development of next-generation conjugates with enhanced efficacy and safety profiles, paving the way for novel therapeutic interventions for a range of challenging diseases.
References
- 1. Synthesis, Characterization, and in Vitro Evaluation of a New TSPO-Selective Bifunctional Chelate Ligand. | Semantic Scholar [semanticscholar.org]
- 2. TSPO Ligand-Methotrexate Prodrug Conjugates: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of a “Clickable” PBR28 TSPO-Selective Ligand Derivative Suitable for the Functionalization of Biodegradable Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AUTACs: Cargo-Specific Degraders Using Selective Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeting mitochondrial degradation by chimeric autophagy-tethering compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to TSPO Ligand-Linker Conjugates for Mitochondrial Targeting
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure and chemical properties of TSPO Ligand-Linker Conjugates, with a specific focus on a key example used in the development of mitochondria-targeting autophagy-targeting chimeras (AUTACs). This document details the molecular architecture, physicochemical characteristics, and the underlying experimental methodologies for the synthesis and characterization of these innovative compounds.
Introduction: Targeting Mitochondria with TSPO Ligands
The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, has emerged as a promising target for the delivery of therapeutic and diagnostic agents to mitochondria. Its overexpression in numerous pathological conditions, including neurodegenerative diseases and cancer, makes it an attractive molecular gateway. Ligand-linker conjugates targeting TSPO are bifunctional molecules designed to tether a payload—be it a drug, a probe, or a degradation-inducing moiety—to the mitochondrial surface.
One of the most innovative applications of TSPO ligand-linker conjugates is in the creation of AUTACs. These chimeras are designed to induce mitophagy, the selective degradation of damaged mitochondria through the autophagic pathway, offering a novel therapeutic strategy for diseases associated with mitochondrial dysfunction.
Structure and Chemical Properties of TSPO Ligand-Linker Conjugate 1
A pivotal example of a TSPO ligand-linker conjugate is "TSPO Ligand-Linker Conjugate 1," a precursor for the synthesis of mitochondria-targeting AUTACs. This conjugate comprises a high-affinity TSPO ligand connected to a flexible linker, which can subsequently be attached to a degradation-inducing tag.
Chemical Structure
While a specific 2D diagram for "TSPO Ligand-Linker Conjugate 1" is not publicly available, its constituent components can be inferred from the seminal work on AUTACs by Takahashi et al. (2019). The TSPO ligand component is a derivative of a known high-affinity TSPO ligand, designed for optimal binding. The linker is typically a polyethylene (B3416737) glycol (PEG) chain or a similar flexible spacer that allows for the proper positioning of the conjugated payload.
Physicochemical Properties
The quantitative data for "TSPO Ligand-Linker Conjugate 1" and related compounds are summarized in the table below for comparative analysis.
| Property | TSPO Ligand-Linker Conjugate 1 | TSPO-Ligand α-MTX Conjugate | TSPO-Ligand γ-MTX Conjugate |
| Molecular Formula | C₃₂H₅₅N₃O₁₀S | C₄₃H₄₈ClN₁₃O₆ | C₄₃H₄₈ClN₁₃O₆ |
| Molecular Weight | 673.86 g/mol | 878.38 g/mol | 878.38 g/mol |
| TSPO Binding Affinity (IC₅₀) | Not Reported | 7.2 nM | 40.3 nM |
| LogP | Not Reported | >2.5 | >2.5 |
| Stability (in buffer pH 7.4) | Not Reported | Stable | Stable |
Experimental Protocols
The synthesis and characterization of TSPO ligand-linker conjugates involve multi-step chemical synthesis followed by rigorous analytical validation.
Synthesis of a Generic TSPO Ligand-Linker Conjugate
This protocol outlines the general steps for synthesizing a TSPO ligand-linker conjugate, based on methodologies for similar compounds.
Workflow for TSPO Ligand-Linker Conjugate Synthesis
Caption: General workflow for synthesizing TSPO ligand-linker conjugates.
Materials:
-
A suitable TSPO ligand precursor with a functional group for conjugation (e.g., an amine or carboxylic acid).
-
A linker molecule with a reactive group at one end and a protected functional group at the other (e.g., a PEG linker with an NHS ester and a Boc-protected amine).
-
Coupling agents (e.g., DCC, EDC, HOBt).
-
Anhydrous solvents (e.g., DMF, DCM).
-
Purification supplies (e.g., silica (B1680970) gel, HPLC columns).
Procedure:
-
Synthesis of the functionalized TSPO ligand: Synthesize a high-affinity TSPO ligand with a suitable functional group for linker attachment. This often involves multi-step organic synthesis.
-
Activation of the linker: If necessary, activate the functional group on the linker for coupling. For example, convert a carboxylic acid to an NHS ester.
-
Conjugation: React the functionalized TSPO ligand with the activated linker in an anhydrous solvent. The reaction is typically stirred at room temperature for several hours to overnight.
-
Purification: Purify the resulting conjugate using column chromatography or preparative HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Characterization of TSPO Binding Affinity
Radioligand Binding Assay: This assay is used to determine the binding affinity of the new conjugate for TSPO.
Materials:
-
Membrane preparations from cells or tissues expressing TSPO.
-
A radiolabeled TSPO ligand (e.g., [³H]PK11195).
-
The synthesized TSPO ligand-linker conjugate.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test conjugate.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value, which is the concentration of the conjugate that inhibits 50% of the specific binding of the radioligand.
Signaling Pathway of TSPO-Mediated Mitophagy
TSPO ligand-linker conjugates that form AUTACs induce mitophagy by hijacking the cell's natural autophagic machinery. The proposed signaling pathway is as follows:
TSPO-Mediated Mitophagy Pathway
Caption: Signaling pathway of AUTAC-induced mitophagy via TSPO targeting.
-
Binding to TSPO: The TSPO ligand portion of the AUTAC binds to TSPO on the outer membrane of a damaged mitochondrion.
-
Recruitment of Autophagy Machinery: The degrader tag of the AUTAC recruits components of the autophagic machinery. This can involve the promotion of K63-linked ubiquitination on mitochondrial outer membrane proteins.
-
Recognition by Autophagy Receptors: The ubiquitin chains are recognized by autophagy receptors such as p62/SQSTM1.
-
Autophagosome Formation: p62 then interacts with LC3 on the forming autophagosome, engulfing the targeted mitochondrion.
-
Lysosomal Degradation: The autophagosome fuses with a lysosome, and the mitochondrial cargo is degraded by lysosomal hydrolases.
Conclusion
TSPO ligand-linker conjugates represent a versatile platform for the targeted delivery of molecules to mitochondria. Their application in the development of AUTACs for inducing mitophagy is a particularly exciting therapeutic avenue. A thorough understanding of their chemical structure, properties, and the experimental methods for their synthesis and evaluation is crucial for the advancement of this promising field of research and drug development.
Therapeutic Applications of TSPO Ligand-Linker Conjugates: A Technical Guide
Introduction
The 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor, is a highly conserved transmembrane protein primarily located on the outer mitochondrial membrane.[1][2] Its expression is relatively low in healthy tissues, particularly in the central nervous system (CNS), but becomes significantly upregulated in response to injury, inflammation, and various pathological conditions.[1][3] This differential expression profile makes TSPO an attractive biomarker and a promising therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and psychiatric conditions.[4][5] TSPO is implicated in several vital cellular processes such as steroidogenesis, apoptosis, immunomodulation, and cell proliferation.[5][6]
The development of TSPO ligand-linker conjugates represents a sophisticated strategy to exploit the protein's unique characteristics for targeted therapy. This approach involves attaching a therapeutic payload (e.g., a cytotoxic drug, a photosensitizer, or a molecule for targeted degradation) to a high-affinity TSPO ligand via a chemical linker. The resulting conjugate is designed to selectively deliver the payload to cells overexpressing TSPO, thereby concentrating the therapeutic effect at the site of pathology while minimizing off-target toxicity. This guide provides an in-depth overview of the core principles, therapeutic applications, quantitative data, and experimental methodologies related to TSPO ligand-linker conjugates.
TSPO Biology and Key Signaling Pathways
TSPO is a key component of a multimeric protein complex on the outer mitochondrial membrane, where it interacts with other proteins like the voltage-dependent anion channel (VDAC).[2][7] Its functions are multifaceted, influencing mitochondrial homeostasis and cellular signaling.
One of its most well-characterized roles is the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids.[1][4][8] These neurosteroids are potent modulators of neurotransmitter receptors, such as the GABA-A receptor, and play a crucial role in neuroprotection and mood regulation.[4]
TSPO is also involved in the regulation of mitochondrial-mediated apoptosis.[7] It can modulate the mitochondrial permeability transition pore (mPTP), which, when opened, leads to the dissipation of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in cell death.[7][9] Furthermore, TSPO activity has been linked to the modulation of reactive oxygen species (ROS) production, a key element in both inflammatory responses and apoptosis induction.[10][11]
Therapeutic Applications of TSPO Ligand-Linker Conjugates
The strategy of conjugating TSPO ligands with active molecules has opened new avenues for targeted therapies in several disease areas.
Targeted Drug Delivery in Oncology
Many cancer types, including gliomas, breast, and prostate cancers, exhibit significant overexpression of TSPO compared to healthy tissue.[5][12] This makes TSPO an ideal target for delivering cytotoxic agents directly to tumor cells.
-
Methotrexate (MTX) Conjugates: Methotrexate, a potent anticancer drug, has poor permeability across the blood-brain barrier (BBB), limiting its use for brain tumors.[13] Studies have shown that conjugating MTX to a TSPO ligand enhances its lipophilicity and facilitates its transport into glioma cells that overexpress TSPO. These conjugates demonstrated significantly higher cytotoxicity against glioma cells compared to MTX alone, showcasing the potential of this strategy for treating brain cancers.[5][13][14]
Targeted Photodynamic and Sonodynamic Therapy
Photodynamic therapy (PDT) and sonodynamic therapy (SDT) utilize photosensitizers or sonosensitizers that generate cytotoxic ROS upon activation by light or ultrasound, respectively.
-
IR780 Conjugates: By conjugating the photosensitizer IR780 to a TSPO-targeting ligand and encapsulating it within a pH-sensitive liposomal nanoplatform, researchers have developed a system for effective TSPO-targeted PDT.[15] This system enhances the delivery of the photosensitizer to cancer cells, and upon endosomal escape in the acidic tumor microenvironment, it localizes to the mitochondria where TSPO is present. Laser irradiation then triggers efficient ROS production, leading to targeted cell death.[15]
Mitochondria-Targeted Degradation (AUTACs)
A novel and innovative application is the use of TSPO ligands in Autophagy-Targeting Chimeras (AUTACs). AUTACs are bifunctional molecules that can induce the degradation of specific targets via selective autophagy.
-
Mitochondrial Quality Control: A TSPO ligand-linker conjugate can be used to synthesize a mitochondria-targeting AUTAC.[16][17] This molecule binds to TSPO on the outer membrane of damaged mitochondria and simultaneously recruits the autophagy machinery. This process, known as mitophagy, leads to the selective degradation of dysfunctional mitochondria, which is beneficial in diseases associated with mitochondrial dysfunction like neurodegenerative disorders and diabetes.[16][17]
Quantitative Data Summary
The efficacy of TSPO ligand-linker conjugates is critically dependent on their binding affinity for TSPO and their subsequent biological activity. The tables below summarize key quantitative data from published studies.
Table 1: Binding Affinity of TSPO Ligands and Conjugates
| Compound | Type | Target/Assay | Binding Affinity (Kᵢ or IC₅₀) | Reference(s) |
|---|---|---|---|---|
| (R)-PK11195 | Reference Ligand | Human TSPO | Kᵢ = 2.9 nM | [18] |
| Ro5-4864 | Reference Ligand | Rat TSPO | Kᵢ = 1.02 nM | [19] |
| DAA1106 | Reference Ligand | Rat TSPO | Kᵢ = 0.043 nM | [18] |
| TSPO Ligand-α-MTX Conjugate | Drug Conjugate | Rat Cerebrocortical TSPO | IC₅₀ = 7.2 nM | [5][13] |
| TSPO Ligand-γ-MTX Conjugate | Drug Conjugate | Rat Cerebrocortical TSPO | IC₅₀ = 40.3 nM | [5][13] |
| FGIN-1-27 | Reference Ligand | TSPO | Kᵢ = 3.25 nM |[19] |
Table 2: Cytotoxicity of TSPO Ligand-Drug Conjugates
| Compound | Cell Line | Assay | Cytotoxicity (IC₅₀) | Reference(s) |
|---|---|---|---|---|
| Methotrexate (MTX) | U-87 MG (Human Glioma) | Cell Viability | ~ 45 µM | [5] |
| TSPO Ligand-α-MTX Conjugate | U-87 MG (Human Glioma) | Cell Viability | ~ 15 µM | [5] |
| TSPO Ligand-γ-MTX Conjugate | U-87 MG (Human Glioma) | Cell Viability | ~ 25 µM | [5] |
| Methotrexate (MTX) | C6 (Rat Glioma) | Cell Viability | > 50 µM | [5] |
| TSPO Ligand-α-MTX Conjugate | C6 (Rat Glioma) | Cell Viability | ~ 20 µM | [5] |
| TSPO Ligand-γ-MTX Conjugate | C6 (Rat Glioma) | Cell Viability | ~ 30 µM |[5] |
Experimental Protocols and Workflows
The development and evaluation of TSPO ligand-linker conjugates involve a series of well-defined experimental procedures.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Insight into structural features of TSPO: implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of a “Clickable” PBR28 TSPO-Selective Ligand Derivative Suitable for the Functionalization of Biodegradable Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TSPO Ligand-Methotrexate Prodrug Conjugates: Design, Synthesis, and Biological Evaluation [mdpi.com]
- 6. Delivery of Proapoptotic Agents in Glioma Cell Lines by TSPO Ligand–Dextran Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translocator Protein (TSPO) Role in Aging and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Frontiers | Bioinformatic Analyses of Canonical Pathways of TSPOAP1 and its Roles in Human Diseases [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Characterization, and in Vitro Evaluation of a New TSPO-Selective Bifunctional Chelate Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TSPO Ligand-Methotrexate Prodrug Conjugates: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The translocator protein ligands as mitochondrial functional modulators for the potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Binding Affinity of TSPO Ligand-Linker Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding affinity of ligand-linker conjugates to the 18-kDa Translocator Protein (TSPO). TSPO, primarily located on the outer mitochondrial membrane, is a significant biomarker and therapeutic target due to its upregulation in various pathologies, including neuroinflammatory diseases and cancer.[1][2][3] Understanding the binding characteristics of novel conjugates is paramount for the development of effective diagnostic and therapeutic agents. This document summarizes quantitative binding data, details common experimental protocols, and visualizes key signaling pathways and workflows.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its target is a critical parameter in drug development. For TSPO, this is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following tables summarize the binding affinities of various TSPO ligands and their conjugates.
A significant factor influencing the binding affinity of many second-generation TSPO ligands is a single nucleotide polymorphism (SNP), rs6971, in the TSPO gene.[4][5] This polymorphism results in three distinct binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[6][7][8] This genetic variation must be considered when evaluating new ligands.
Table 1: Binding Affinity of TSPO Ligand-Methotrexate Conjugates
| Compound | IC₅₀ (nM) for TSPO | Reference |
| TSPO ligand α-MTX conjugate 3 | 7.2 | [9][10] |
| TSPO ligand γ-MTX conjugate 4 | 40.3 | [9][10] |
| PK 11195 (Reference) | 15.6 | [9] |
Table 2: Binding Affinity of Various TSPO PET Ligands
| Ligand | Kᵢ (nM) in HABs | Kᵢ (nM) in MABs | Kᵢ (nM) in LABs | Reference |
| [¹¹C]PBR28 | 2.9 ± 0.26 | 3.6 ± 2.0 & 1409 ± 803 | 237 ± 35.0 | [6] |
| [¹¹C]DAA1106 | - | - | - | [11] |
| --INVALID-LINK---PK11195 | 9.3 (racemate) | - | - | [11] |
| [¹⁸F]FEDAA1106 | - | - | - | [12] |
| Re-CB259 | 32.1 ± 9.9 | - | - | [13] |
Table 3: Influence of rs6971 Polymorphism on Binding of Endogenous and Synthetic Ligands
| Ligand | Kᵢ (μM) in HABs | Kᵢ (μM) in MABs | Kᵢ (μM) in LABs | Reference |
| Protoporphyrin IX (PPIX) | 0.033 ± 0.003 | 0.033 ± 0.001 | 0.035 ± 0.003 | [4] |
| Diazepam binding inhibitor (DBI) | 6.1 ± 0.9 | 6.0 ± 0.7 | 6 ± 1 | [4] |
| Disulfiram (DIS) | 2.2 ± 0.6 | 2.3 ± 0.2 | 2.6 ± 0.5 | [4] |
| Cupric diethyldithiocarbamate (B1195824) (Cu-DDC) | 33 ± 2 | 47 ± 5 | 107 ± 6 | [4] |
Experimental Protocols for Determining Binding Affinity
Several robust methods are employed to quantify the binding affinity of ligands to TSPO. The choice of assay depends on factors such as the availability of radiolabeled ligands, the required throughput, and the specific information desired (e.g., kinetics vs. endpoint affinity).
Radioligand Binding Assay
This is a classic and widely used method to determine the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Protocol: Competitive Radioligand Binding Assay for TSPO [4][9]
-
Membrane Preparation:
-
Assay Setup:
-
In test tubes, combine the membrane suspension (e.g., 250 µg/mL), a fixed concentration of a high-affinity radioligand (e.g., 10 nM [³H]PK11195), and varying concentrations of the unlabeled test compound (the "competitor").[4]
-
Total Binding: Tubes containing only the membrane suspension and the radioligand.
-
Non-specific Binding (NSB): Tubes containing the membrane, radioligand, and a high concentration of a known unlabeled TSPO ligand (e.g., 20 µM PK11195) to saturate all specific binding sites.[4]
-
-
Incubation: Incubate the reaction mixtures for a defined period (e.g., 1 hour at 37°C) to reach equilibrium.[4]
-
Separation:
-
Rapidly separate the bound from unbound radioligand via vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[14][15][16]
Protocol: SPR for TSPO Ligand Binding
-
Chip Preparation:
-
Immobilize purified TSPO protein onto the surface of a sensor chip. This can be achieved through various chemistries, such as amine coupling.
-
-
Binding Measurement:
-
Flow a solution containing the ligand-linker conjugate (the analyte) over the sensor surface at various concentrations.
-
A reference flow cell (without immobilized TSPO) is used to subtract bulk refractive index changes.
-
The binding of the analyte to the immobilized TSPO causes a change in the refractive index at the surface, which is detected in real-time and measured in resonance units (RU).
-
-
Kinetic Analysis:
-
Association Phase: The rate at which the RU signal increases during analyte injection is used to determine the association rate constant (kₐ).
-
Dissociation Phase: After the injection, buffer is flowed over the surface, and the rate at which the analyte dissociates from the TSPO (decrease in RU) is used to determine the dissociation rate constant (kₔ).
-
-
Data Analysis:
-
The sensorgram (a plot of RU vs. time) is fitted to various kinetic models (e.g., 1:1 Langmuir binding) to calculate kₐ and kₔ.
-
The equilibrium dissociation constant (Kᴅ), a measure of affinity, is calculated as Kᴅ = kₔ / kₐ.
-
Caption: General workflow for Surface Plasmon Resonance (SPR).
TSPO Signaling Pathways
TSPO is implicated in a multitude of cellular functions by participating in various signaling pathways. Ligand binding can modulate these pathways, leading to therapeutic effects. The protein is a key component of a multi-protein complex on the outer mitochondrial membrane, often interacting with the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide transporter (ANT).[17]
Major signaling pathways involving TSPO include:
-
Inflammasome Pathway: TSPO activation can inhibit the assembly of the NLRP3 inflammasome complex, reducing the activation of caspase-1 and the secretion of pro-inflammatory cytokines like IL-1β and IL-18.[18]
-
Mitochondrial Function and ROS: TSPO is involved in regulating mitochondrial respiration and the production of reactive oxygen species (ROS). Upon activation, TSPO can generate ROS, which can lead to the opening of the mitochondrial permeability transition pore (mPTP) and initiate apoptosis.[18][19]
-
Mitochondria-to-Nucleus Retrograde Signaling: TSPO plays a role in a retrograde signaling pathway from the mitochondria to the nucleus. Loss of TSPO can trigger changes in nuclear gene expression, particularly affecting transcription factors in the NF-κB pathway.[2][20]
-
Steroidogenesis: A long-held view is that TSPO is essential for transporting cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids.[1][2]
Caption: Key signaling pathways modulated by TSPO.
Conclusion
The development of TSPO ligand-linker conjugates represents a promising strategy for targeted drug delivery and diagnostics. A thorough understanding and accurate quantification of their binding affinity are essential for advancing these novel compounds from the laboratory to clinical applications. This guide has provided a summary of quantitative binding data, detailed core experimental protocols, and visualized the complex signaling networks in which TSPO participates. The interplay between ligand structure, linker properties, and the genetic background of TSPO expression all contribute to the binding affinity and ultimate biological effect of these conjugates, underscoring the need for a multi-faceted approach in their evaluation.
References
- 1. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Mixed-affinity binding in humans with 18-kDa translocator protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An 18-kDa Translocator Protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand PBR28 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. TSPO Ligand-Methotrexate Prodrug Conjugates: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current paradigm of the 18-kDa translocator protein (TSPO) as a molecular target for PET imaging in neuroinflammation and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Bioinformatic Analyses of Canonical Pathways of TSPOAP1 and its Roles in Human Diseases [frontiersin.org]
- 20. Mitochondrial TSPO Deficiency Triggers Retrograde Signaling in MA-10 Mouse Tumor Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of the Linker in TSPO Ligand-Linker Conjugates: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 18 kDa translocator protein (TSPO), predominantly located on the outer mitochondrial membrane, has emerged as a promising therapeutic target for a range of pathologies, including neurodegenerative diseases, inflammation, and cancer. Its overexpression in diseased tissues makes it an ideal candidate for targeted drug delivery. The design of TSPO ligand-linker conjugates, which consist of a TSPO-targeting ligand, a linker, and a therapeutic or diagnostic payload, is a critical area of research. This guide focuses on the often-underestimated yet pivotal component of these conjugates: the linker. The linker's physicochemical properties—its length, composition, stability, and cleavability—profoundly influence the overall efficacy, pharmacokinetics, and safety profile of the conjugate.
Data Presentation: The Impact of Linker Properties on Conjugate Performance
The choice of linker is a key determinant of the success of a TSPO ligand-linker conjugate. A well-designed linker must ensure stability in circulation to prevent premature drug release and off-target toxicity, while enabling efficient cleavage and payload delivery at the target site. The following tables summarize key quantitative data on different linker types, drawing from specific examples of TSPO conjugates and the broader field of drug-linker technology.
| Linker Type | Example Conjugate/Linker | Linker Composition | Physicochemical Properties | Stability (Half-life) | Binding Affinity (IC50/Ki) of Conjugate | Reference |
| Non-cleavable | TSPO ligand-α-MTX | Direct amide bond | Increased lipophilicity (cLogP = +5.21) | > 3 h in rat serum; 14.2 h in phosphate (B84403) buffer (pH 7.4) | 7.2 nM (for TSPO) | [1][2] |
| Non-cleavable | TSPO ligand-γ-MTX | Direct amide bond | Increased lipophilicity (cLogP = +4.40) | > 3 h in rat serum; 7.1 h in phosphate buffer (pH 7.4) | 40.3 nM (for TSPO) | [1][2] |
| Cleavable (Succinate) | TSPO ligand-dextran | Succinic anhydride (B1165640) derived | Hydrophilic | Release is faster in human serum than in phosphate buffer | Not explicitly stated for the conjugate | |
| PEGylated (General) | SM(PEG)n | Polyethylene glycol chain | Hydrophilic, flexible | Generally increases plasma half-life | Varies with PEG length and payload | [3] |
Note: Comprehensive quantitative data for a wide variety of linkers specifically in TSPO conjugates is limited in publicly available literature. The data presented for PEGylated linkers is generalized from the broader field of antibody-drug conjugates and other targeted therapies.
Experimental Protocols: Methodologies for Synthesis and Evaluation
The development of effective TSPO ligand-linker conjugates relies on robust and reproducible experimental protocols. The following sections provide detailed methodologies for key experiments in the synthesis, characterization, and evaluation of these conjugates.
Protocol 1: Synthesis of a TSPO Ligand-Payload Conjugate (General Procedure)
This protocol outlines a general method for conjugating a payload (e.g., a cytotoxic drug) to a TSPO ligand bearing a reactive functional group, using a linker.
Materials:
-
TSPO ligand with a reactive functional group (e.g., amine, carboxylic acid)
-
Linker with complementary reactive groups (e.g., NHS-ester, maleimide)
-
Payload with a suitable functional group for conjugation
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent
-
Coupling agents (e.g., EDC, HOBt, CDI) if forming an amide bond
-
Triethylamine (TEA) or other non-nucleophilic base
-
Reaction vessel, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of Carboxylic Acid (if applicable):
-
Dissolve the component containing the carboxylic acid (either the TSPO ligand, linker, or payload) in anhydrous DMF.
-
Add the coupling agents (e.g., 1.1 equivalents of EDC and 1.1 equivalents of HOBt) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the active ester.
-
-
Conjugation Reaction:
-
To the activated ester solution, add the component containing the amine functional group (dissolved in anhydrous DMF).
-
Add a non-nucleophilic base such as TEA (2-3 equivalents) to neutralize any acids formed during the reaction.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the crude product in a suitable solvent (e.g., dichloromethane).
-
Wash the organic layer with an aqueous solution (e.g., 5% NaHCO3) to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude conjugate using an appropriate method, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: In Vitro Stability Assay
This protocol describes a method to assess the stability of the TSPO ligand-linker conjugate in plasma.
Materials:
-
TSPO ligand-linker conjugate
-
Human or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system for analysis
Procedure:
-
Prepare a stock solution of the conjugate in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into pre-warmed (37°C) plasma and PBS (as a control) to the desired final concentration.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of intact conjugate remaining.
-
Calculate the half-life (t1/2) of the conjugate in plasma and PBS.
Protocol 3: Radioligand Binding Assay
This competitive binding assay determines the affinity of the TSPO ligand-linker conjugate for the TSPO receptor.
Materials:
-
Cell membranes or tissue homogenates expressing TSPO
-
Radiolabeled TSPO ligand (e.g., [3H]PK11195)
-
Unlabeled TSPO ligand-linker conjugate (test compound)
-
Unlabeled high-affinity TSPO ligand (e.g., PK11195) for determining non-specific binding
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled test conjugate.
-
In a set of tubes, add the assay buffer, the cell membranes/homogenate, and the radiolabeled ligand at a fixed concentration (typically near its Kd value).
-
To different tubes, add either:
-
Buffer (for total binding)
-
A high concentration of unlabeled PK11195 (for non-specific binding)
-
Increasing concentrations of the test conjugate.
-
-
Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test conjugate (Total binding - Non-specific binding).
-
Plot the percentage of specific binding against the logarithm of the test conjugate concentration and determine the IC50 value (the concentration of the conjugate that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of the conjugate on cancer cells.
Materials:
-
Cancer cell line overexpressing TSPO
-
Complete cell culture medium
-
TSPO ligand-linker-drug conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the conjugate in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the conjugate. Include wells with medium only (blank) and cells with medium but no conjugate (negative control).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the conjugate compared to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the conjugate concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding of TSPO ligand-linker conjugates. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving TSPO and the general workflow for the development and evaluation of these conjugates.
TSPO-Mediated Apoptotic Signaling Pathway
TSPO is a key player in the mitochondrial permeability transition pore (mPTP), which is involved in the intrinsic pathway of apoptosis. Ligand binding to TSPO can modulate this process.
References
A Technical Guide to TSPO Ligand-Linker Conjugates for Targeted Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the design, synthesis, and evaluation of Translocator Protein (TSPO) ligand-linker conjugates for targeted drug delivery. The overexpression of the 18 kDa TSPO in a variety of pathologies, particularly in cancer and sites of neuroinflammation, makes it an attractive target for delivering therapeutic agents directly to diseased cells, thereby minimizing off-target effects and enhancing efficacy.[1][2][3]
The Translocator Protein (TSPO) as a Therapeutic Target
TSPO, formerly known as the peripheral benzodiazepine (B76468) receptor, is a highly conserved protein primarily located on the outer mitochondrial membrane.[1][3] While its expression is low in most healthy tissues, it is significantly upregulated in various cancer types, including gliomas, prostate, and breast cancer, as well as in activated microglia and macrophages at sites of inflammation.[1][4][5][6] This differential expression provides a molecular basis for targeted therapeutic strategies.
TSPO is implicated in several key cellular processes, including:
-
Apoptosis: TSPO is considered a component of the mitochondrial permeability transition pore (MPTP), which plays a role in initiating programmed cell death.[2][4]
-
Cell Proliferation: A correlation between TSPO expression and cancer cell proliferation has been observed in several cancer types.[2][7][8]
-
Steroidogenesis and Inflammation: TSPO is involved in the transport of cholesterol into the mitochondria, the rate-limiting step in steroid synthesis. It also plays a role in immunomodulation.[1][3][4]
The upregulation of TSPO in diseased tissues makes it a valuable biomarker and a promising target for the delivery of cytotoxic agents, anti-inflammatory drugs, and imaging agents.
General Structure of TSPO Ligand-Linker Conjugates
A TSPO ligand-linker-drug conjugate is a tripartite molecule designed to selectively deliver a therapeutic payload to TSPO-expressing cells.
-
TSPO Ligand: This component is responsible for the selective recognition and binding to the TSPO. A variety of high-affinity ligands have been developed, broadly classified into several chemical families. Commonly used ligands include derivatives of isoquinoline (B145761) carboxamides (e.g., PK11195) and pyrazolopyrimidines (e.g., DPA-714).[1] The choice of ligand is critical for achieving high target specificity and affinity.
-
Linker: The linker connects the TSPO ligand to the therapeutic payload. Its design is crucial as it influences the stability, solubility, and release characteristics of the conjugate. The linker can be designed to be stable in circulation and cleavable under specific conditions within the target cell (e.g., enzymatic cleavage, pH-sensitive hydrolysis) to release the active drug.
-
Therapeutic Payload: This is the active component of the conjugate, which can be a cytotoxic drug (e.g., Methotrexate, Doxorubicin), an anti-inflammatory agent, or an imaging agent for diagnostic purposes.[1][9]
Signaling Pathways and Mechanism of Action
Upon binding to TSPO on the outer mitochondrial membrane, the ligand-drug conjugate can exert its therapeutic effect through several mechanisms. The specific signaling pathways activated can depend on the nature of the conjugated drug and the targeted cell type.
In cancer cells, TSPO ligands can induce apoptosis by modulating the mitochondrial permeability transition pore (MPTP).[2][4] The binding of the conjugate to TSPO can facilitate the release of the cytotoxic drug in close proximity to the mitochondria, a key organelle in the apoptotic cascade. Furthermore, TSPO has been shown to influence signaling pathways such as the MAPK pathway, which is involved in cell proliferation and survival.[1] By delivering a cytotoxic agent directly to the mitochondria, TSPO ligand conjugates can trigger cell death and inhibit tumor growth.
Quantitative Data Summary
The following tables summarize key quantitative data for representative TSPO ligand-drug conjugates from published research.
Table 1: Binding Affinity of TSPO Ligand Conjugates
| Conjugate | TSPO Ligand | Cell/Tissue Source | Assay Type | Binding Affinity (IC50/Ki, nM) | Reference |
| TSPO ligand-MTX conjugate 3 | Glycine derivative of CB86 | Rat brain membranes | Radioligand Displacement | 7.2 | [1][3][10] |
| TSPO ligand-MTX conjugate 4 | Glycine derivative of CB86 | Rat brain membranes | Radioligand Displacement | 40.3 | [1][3][10] |
| DPA-714 | DPA-714 | - | - | Ki = 7.0 | [11][12][13] |
Table 2: In Vitro Cytotoxicity of TSPO Ligand Conjugates
| Conjugate | Drug | Cell Line | Assay Type | Cytotoxicity (IC50, µM) | Reference |
| TSPO ligand-MTX conjugate 3 | Methotrexate | C6 Rat Glioma | - | 1.8 | [1] |
| TSPO ligand-MTX conjugate 4 | Methotrexate | C6 Rat Glioma | - | 1.9 | [1] |
| Methotrexate (unconjugated) | Methotrexate | C6 Rat Glioma | - | 12.5 | [1] |
| TSPO ligand-MTX conjugate 3 | Methotrexate | SF126 Human Glioma | - | 2.5 | [1] |
| TSPO ligand-MTX conjugate 4 | Methotrexate | SF126 Human Glioma | - | 3.2 | [1] |
| Methotrexate (unconjugated) | Methotrexate | SF126 Human Glioma | - | 25.0 | [1] |
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis and evaluation of TSPO ligand-linker conjugates.
Synthesis of TSPO Ligand-Drug Conjugates
The synthesis of these conjugates typically involves multi-step organic chemistry procedures. A general approach is the activation of a carboxylic acid group on the linker, TSPO ligand, or drug, followed by amide bond formation with an amine group on the other component.
Example Protocol: Synthesis of a TSPO ligand-Methotrexate (MTX) conjugate [7]
-
Activation of Ligand: The TSPO ligand containing a carboxylic acid is activated using a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) in an anhydrous solvent like N,N-dimethylformamide (DMF).
-
Conjugation: The activated ligand is then reacted with the amino group of Methotrexate at room temperature.
-
Purification: The resulting conjugate is purified using techniques like flash column chromatography to yield the final product.
-
Characterization: The structure and purity of the conjugate are confirmed by methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the synthesized conjugates for the TSPO.
-
Membrane Preparation: Membranes from tissues or cells known to express TSPO (e.g., rat brain, glioma cell lines) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a radiolabeled TSPO ligand (e.g., [3H]PK11195) and varying concentrations of the unlabeled test conjugate.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the conjugate that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay
This assay evaluates the ability of the conjugates to kill cancer cells.
Protocol (MTT Assay): [16][17][18]
-
Cell Seeding: Cancer cells (e.g., glioma cell lines) are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the TSPO ligand-drug conjugate, the unconjugated drug, and the ligand alone for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.
In Vivo Biodistribution Studies
These studies are performed in animal models to determine the distribution of the conjugate in different organs and tissues over time.
-
Animal Model: An appropriate animal model, often immunodeficient mice bearing human tumor xenografts, is used.
-
Radiolabeling: The conjugate is labeled with a radionuclide (e.g., Iodine-125, Copper-64) for imaging and quantification.
-
Administration: The radiolabeled conjugate is administered to the animals, typically via intravenous injection.
-
Tissue Collection: At various time points post-injection, animals are euthanized, and major organs and the tumor are collected, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g), which provides a quantitative measure of the conjugate's distribution and tumor uptake.
Experimental Workflow
The development and evaluation of TSPO ligand-linker conjugates follow a logical progression from initial design to in vivo validation.
This workflow provides a systematic approach to identify promising TSPO ligand-drug conjugates for further preclinical and clinical development. The iterative process of design, synthesis, and evaluation is crucial for optimizing the therapeutic potential of these targeted agents.
References
- 1. Translocator Protein 18 kDa (TSPO): A Promising Molecular Target for Image-Guided Surgery of Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Quantifying NK-mediated Cytolysis of Glioblastoma in vitro with Maestro Z | Axion Biosystems [axionbiosystems.com]
- 6. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
- 7. TSPO is a novel biomarker for prognosis that regulates cell proliferation through influencing mitochondrial functions in HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Translocator Protein TSPO in Hallmarks of Glioblastoma [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gabarx.com [gabarx.com]
- 16. Cytotoxicity Assay Protocol [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. appliedstemcell.com [appliedstemcell.com]
- 20. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for TSPO Ligand-Linker Conjugates 1 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 18 kDa Translocator Protein (TSPO) is a highly conserved transmembrane protein primarily located on the outer mitochondrial membrane. Its expression is often upregulated in various pathological conditions, including cancer, neurodegenerative diseases, and inflammation, making it an attractive target for drug delivery and therapeutic intervention. TSPO Ligand-Linker Conjugates 1 are molecules designed for the synthesis of Autophagy-Targeting Chimeras (AUTACs). These AUTACs leverage the cellular autophagy machinery to selectively degrade mitochondria, a process known as mitophagy. By binding to TSPO on the outer mitochondrial membrane, AUTACs synthesized from this compound can facilitate the removal of damaged or dysfunctional mitochondria, offering a promising strategy for studying and potentially treating mitochondrial-related diseases.[1][2][3]
This document provides detailed protocols for the application of this compound in cell culture, including methodologies for assessing its impact on cell viability, target engagement, and the induction of autophagy.
Data Presentation
The following tables summarize quantitative data for the use of AUTACs derived from this compound and other relevant TSPO ligands in various cell lines.
Table 1: Recommended Concentration and Incubation Times for AUTACs derived from this compound in HeLa Cells.
| Application | Concentration Range (µM) | Incubation Time | Observed Effect | Reference |
| Targeted degradation of endogenous proteins (MetAP2, FKBP12) | 0 - 100 | 24 hours | Degradation of target proteins | [1] |
| Reversal of mitochondrial dysfunction | 10 | 10 hours | Induction of K63-linked ubiquitination | [1] |
Table 2: Cytotoxicity (IC50) and Binding Affinity (Ki) of Various TSPO Ligand Conjugates.
| Conjugate/Ligand | Cell Line | Assay | IC50/Ki Value | Reference |
| TSPO Ligand-Methotrexate Conjugate 3 | Rat Glioma (RG2) | MTT Assay | 7.2 nM (IC50) | [4][5][6] |
| TSPO Ligand-Methotrexate Conjugate 4 | Rat Glioma (RG2) | MTT Assay | 40.3 nM (IC50) | [4][5][6] |
| PK11195 | 293T (TSPO WT expressing) | Cell Viability | > 100 µM (IC50) | [7] |
| DPA-713 | 293T (TSPO WT expressing) | Cell Viability | > 100 µM (IC50) | [7] |
| 2-Cl-MGV-1 | H1299 Lung Cancer Cells | LDH Assay | 25 µM (protective concentration) | [8] |
Signaling Pathways and Experimental Workflows
TSPO-Mediated Mitophagy Signaling Pathway
TSPO activation by ligands can initiate a signaling cascade leading to mitophagy. One proposed mechanism involves the interaction of TSPO with the Voltage-Dependent Anion Channel (VDAC1), leading to an increase in mitochondrial Reactive Oxygen Species (ROS). This oxidative stress can inhibit the E3 ubiquitin ligase Parkin, a key player in the canonical mitophagy pathway. Another proposed pathway suggests that TSPO activation can amplify the ERK1/2 signaling pathway, which in turn represses the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.
Caption: TSPO signaling pathways leading to mitophagy.
Experimental Workflow for Assessing AUTAC Activity
The following diagram outlines a typical workflow for evaluating the efficacy of an AUTAC synthesized from this compound.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the TSPO Ligand-Linker Conjugate 1-derived AUTAC.
Materials:
-
Cells of interest (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
TSPO Ligand-Linker Conjugate 1-derived AUTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the AUTAC in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Shake the plate gently for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Autophagy Markers
This protocol is for detecting changes in the levels of autophagy markers, such as LC3-II and p62, following treatment with the AUTAC.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Protocol 3: Competitive Radioligand Binding Assay
This protocol is to determine the binding affinity of the TSPO Ligand-Linker Conjugate 1 for TSPO.
Materials:
-
Cell membranes expressing TSPO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radiolabeled TSPO ligand (e.g., [³H]PK11195)
-
Unlabeled TSPO Ligand-Linker Conjugate 1
-
Unlabeled competitor (e.g., PK11195 for non-specific binding)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, assay buffer, and varying concentrations of the unlabeled TSPO Ligand-Linker Conjugate 1.
-
Radioligand Addition: Add a fixed concentration of the radiolabeled ligand to each well.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting competition curve, and the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AUTACs (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TSPO Ligand-Methotrexate Prodrug Conjugates: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TSPO Ligand-Methotrexate Prodrug Conjugates: Design, Synthesis, and Biological Evaluation [mdpi.com]
- 6. TSPO Ligand-Methotrexate Prodrug Conjugates: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The TSPO Ligands MGV-1 and 2-Cl-MGV-1 Differentially Inhibit the Cigarette Smoke-Induced Cytotoxicity to H1299 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of TSPO Ligand-Linker Conjugates in PET Imaging: A Detailed Guide for Researchers
Harnessing the Power of TSPO PET Imaging for Neuroinflammation and Beyond
The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, has emerged as a critical biomarker for neuroinflammation.[1][2][3] While its expression in the healthy brain is minimal, it is significantly upregulated in activated microglia and astrocytes during brain injury or neurodegenerative diseases.[1][2][3] This upregulation makes TSPO an attractive target for in vivo imaging using Positron Emission Tomography (PET), a sensitive molecular imaging technique that provides quantitative information on biological processes.[4][5][6] This document provides detailed application notes and protocols for the use of a representative TSPO Ligand-Linker Conjugate, hereafter referred to as TSPO-L-C1, in PET imaging studies.
TSPO PET imaging allows for the visualization and quantification of microglial activation, offering insights into the pathogenesis and progression of numerous central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and glioma.[1][6][7][8] The development of TSPO-targeted PET tracers has evolved through several generations, each aiming to improve signal-to-noise ratios, binding affinity, and reduce sensitivity to a common single nucleotide polymorphism (SNP) in the TSPO gene (rs6971) that affects ligand binding.[3][7][8][9]
Quantitative Data Summary
The following tables summarize representative quantitative data for different generations of TSPO PET ligands, providing a comparative overview of their characteristics. This data is essential for selecting the appropriate tracer for a specific research application.
Table 1: Binding Affinities of Representative TSPO PET Ligands
| Ligand | Generation | Target Species | Binding Affinity (Ki, nM) | Citation |
| --INVALID-LINK---PK11195 | First | Human | ~2.1-28.5 | [10] |
| [11C]DAA1106 | Second | Rat | 0.04 | [4][8] |
| Monkey | 0.18 | [4][8] | ||
| [11C]PBR28 | Second | Rat | 0.26 | [11] |
| Human | 0.65 (HAB) | [11] | ||
| [18F]FEPPA | Second | Human | 0.11 (HAB) | [11] |
| [11C]ER176 | Third | Human | 15.0-66.4 (low genotype sensitivity) | [1] |
| 3e (ER176 analog) | Third | Rat | 1.44 | [11] |
| Human (U87MG cells) | 1.19 | [11] |
HAB: High-Affinity Binder
Table 2: Radiochemical Yields and Molar Activities
| Radiotracer | Radioisotope | Typical Radiochemical Yield (Decay-Corrected) | Molar Activity (Am) | Citation |
| --INVALID-LINK---PK11195 | 11C | 10-40% | >37 GBq/µmol | [10] |
| [11C]DAA1106 | 11C | 25-40% | 50-200 GBq/µmol | [8] |
| [18F]FEPPA | 18F | 10-30% | >74 GBq/µmol | [11] |
| [18F]GE-180 | 18F | 20-40% | 100-400 GBq/µmol | [12] |
Table 3: In Vivo Brain Uptake of TSPO PET Tracers in Rodents
| Radiotracer | Animal Model | Uptake (%ID/g) | Time Post-Injection | Citation |
| [11C]DAA1106 | Mouse | 2.1-3.5 | Peak | [8] |
| [18F]4 (DAA1106 analog) | Mouse | 2.2-4.9 | Peak | [8] |
| [18F]PBR06 | Rat (Glioma model) | ~1.5 (Tumor) | 60 min | [6] |
%ID/g: percentage of injected dose per gram of tissue
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological and experimental processes is crucial for understanding the application of TSPO-L-C1.
Caption: TSPO upregulation in activated microglia for PET imaging.
Caption: Experimental workflow for preclinical TSPO PET imaging.
Caption: Evolution of TSPO PET ligands and their key characteristics.
Experimental Protocols
These protocols provide a framework for the application of TSPO-L-C1. Specific parameters may require optimization based on the exact nature of the conjugate and the experimental setup.
Protocol 1: Radiolabeling of TSPO-L-C1 with Fluorine-18
This protocol describes a typical nucleophilic substitution reaction for labeling a precursor molecule with ¹⁸F.
Materials:
-
Precursor of TSPO-L-C1 (e.g., with a tosylate or nosylate (B8438820) leaving group)
-
[¹⁸F]Fluoride (produced via cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724) (ACN) and Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile water for injection
-
C18 Sep-Pak cartridges
-
Automated synthesis module or shielded hot cell
-
HPLC system for purification and quality control
Procedure:
-
[¹⁸F]Fluoride Trapping: Load the cyclotron-produced [¹⁸F]fluoride in H₂¹⁸O onto a quaternary methylammonium (B1206745) (QMA) anion-exchange cartridge.
-
Elution and Drying: Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in ACN/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex by heating under a stream of nitrogen and vacuum, with additions of anhydrous ACN to ensure complete removal of water.
-
Labeling Reaction: Dissolve the TSPO-L-C1 precursor (typically 1-2 mg) in anhydrous DMSO or ACN and add it to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at 100-120°C for 10-15 minutes.
-
Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge to trap the crude [¹⁸F]TSPO-L-C1. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
HPLC Purification: Elute the crude product from the C18 cartridge with ACN and inject it onto a semi-preparative HPLC column to isolate the pure [¹⁸F]TSPO-L-C1.
-
Formulation: Collect the HPLC fraction containing the product, remove the organic solvent by rotary evaporation, and formulate the final product in sterile saline with a small percentage of ethanol (B145695) for injection.
-
Quality Control: Perform analytical HPLC to determine radiochemical purity and identity. Measure molar activity and check for pH and sterility before in vivo use.
Protocol 2: In Vivo PET Imaging in a Rodent Model of Neuroinflammation
This protocol outlines the procedure for performing a PET scan in a mouse or rat model, for example, after lipopolysaccharide (LPS) induced neuroinflammation.
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
Lipopolysaccharide (LPS) from E. coli
-
Formulated [¹⁸F]TSPO-L-C1
-
Small animal PET/CT or PET/MR scanner
-
Anesthesia system (e.g., isoflurane)
-
Catheter for intravenous injection
-
Heating pad to maintain body temperature
Procedure:
-
Induction of Neuroinflammation: Administer LPS (e.g., 1-5 mg/kg) via intraperitoneal injection 24-48 hours before the imaging session to induce microglial activation.
-
Animal Preparation: Anesthetize the animal using isoflurane (B1672236) (e.g., 2% for induction, 1.5% for maintenance). Place a catheter in the lateral tail vein for tracer injection.
-
Positioning: Position the animal on the scanner bed. A CT or MR scan is typically performed first for anatomical co-registration and attenuation correction.
-
Tracer Administration: Inject a bolus of [¹⁸F]TSPO-L-C1 (e.g., 5-10 MBq) via the tail vein catheter.
-
PET Data Acquisition: Start the PET scan immediately after injection for dynamic imaging (e.g., 60-90 minutes) or after a specific uptake period for static imaging (e.g., 60-90 minutes post-injection).[12][13]
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.
-
Data Analysis:
-
Co-register the PET images with the anatomical MR or CT images.
-
Draw regions of interest (ROIs) on specific brain areas (e.g., cortex, striatum, hippocampus).
-
For dynamic scans, perform kinetic modeling using a reference tissue model to calculate the binding potential (BP_ND).
-
For static scans, calculate the Standardized Uptake Value (SUV) or the SUV ratio (SUVR) by normalizing the uptake in a target ROI to a pseudo-reference region.[12]
-
Protocol 3: Ex Vivo Biodistribution and In Vitro Autoradiography
This protocol is used to confirm the in vivo PET findings and provides higher resolution localization of the tracer.
Materials:
-
Cryostat
-
Phosphor imaging plates or digital autoradiography system
-
Gamma counter
-
Standard laboratory dissection tools
Procedure:
-
Tissue Collection: Immediately following the final PET scan, euthanize the animal.
-
Biodistribution:
-
Quickly dissect key organs (brain, heart, lungs, liver, kidneys, muscle, bone, blood).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Autoradiography:
-
Carefully extract the brain and flash-freeze it in isopentane (B150273) cooled with dry ice.
-
Section the frozen brain into thin slices (e.g., 20 µm) using a cryostat.
-
Mount the sections onto microscope slides.
-
Expose the slides to a phosphor imaging plate or a digital autoradiography system for a duration determined by the radioactivity level.
-
Scan the plates and analyze the resulting image to visualize the distribution of [¹⁸F]TSPO-L-C1 at a microscopic level.
-
For specificity confirmation, adjacent sections can be stained with antibodies against TSPO or microglial markers like Iba1.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments on PET radiotracers for TSPO and their applications in neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical TSPO Ligand PET to Visualize Human Glioma Xenotransplants: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent developments on PET radiotracers for TSPO and their applications in neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Imaging Microglial Activation with TSPO PET: Lighting Up Neurologic Diseases? | Semantic Scholar [semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TSPO imaging using the novel PET ligand [18F]GE-180: quantification approaches in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging of Tauopathies with PET Ligands: State of the Art and Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Experimental Design for TSPO Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 18kDa Translocator Protein (TSPO) represents a promising therapeutic and diagnostic target due to its significant upregulation in a variety of pathological conditions, including neuroinflammation, neurodegenerative diseases, and various cancers.[1][2][3][4] Located on the outer mitochondrial membrane, TSPO plays a role in several cellular processes such as steroidogenesis, apoptosis, and immunomodulation.[2][5][6][7] Its elevated expression in activated microglia and cancer cells makes it an attractive target for the selective delivery of therapeutic payloads.[1][8]
This document provides a detailed framework for the in vivo evaluation of "TSPO Ligand-Linker Conjugates 1," which are chemical entities designed to be conjugated with a therapeutic agent. These conjugates are intended to leverage TSPO as a molecular target for delivering drugs to pathological tissues. The following protocols are designed to assess the biodistribution, efficacy, and preliminary safety profile of such conjugates in preclinical animal models.
Signaling Pathways and Experimental Workflow
To visualize the underlying biological rationale and the experimental plan, the following diagrams are provided.
Caption: TSPO Signaling Pathway Diagram.
Caption: In Vivo Experimental Workflow.
Experimental Protocols
Protocol 1: In Vivo Biodistribution Study
This protocol details the procedure for determining the tissue distribution of a radiolabeled TSPO ligand-linker conjugate.
1. Materials:
-
Tumor-bearing or disease-model mice (e.g., nude mice with glioma xenografts).
-
Radiolabeled TSPO Ligand-Linker Conjugate (e.g., with 18F or 111In).
-
Anesthesia (e.g., isoflurane).
-
Insulin syringes (28-30 gauge).
-
Gamma counter.
-
Calibrated standards of the injected dose.
-
Dissection tools.
-
Pre-weighed collection tubes.
2. Procedure:
-
Anesthetize the mice using isoflurane.
-
Administer a known amount of the radiolabeled conjugate (typically 0.1-0.2 mL) via tail vein injection.[9]
-
At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a cohort of animals (n=3-5 per time point).
-
Collect blood via cardiac puncture.
-
Immediately dissect major organs and tissues of interest (e.g., brain, tumor, liver, kidneys, spleen, lungs, heart, muscle, and bone).[10]
-
Place each tissue sample into a pre-weighed tube and record the wet weight.[10]
-
Measure the radioactivity in each tissue sample and in the injection standards using a calibrated gamma counter.[10][11]
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).[11][12]
Data Presentation:
| Time Point | Tissue | Mean %ID/g (± SD) |
| 1 Hour | Brain | |
| Tumor | ||
| Liver | ||
| Kidneys | ||
| Spleen | ||
| 4 Hours | Brain | |
| Tumor | ||
| Liver | ||
| Kidneys | ||
| Spleen | ||
| 24 Hours | Brain | |
| Tumor | ||
| Liver | ||
| Kidneys | ||
| Spleen |
Protocol 2: In Vivo Efficacy Study in a Glioma Xenograft Model
This protocol outlines a method to assess the anti-tumor efficacy of a TSPO ligand-linker conjugate carrying a cytotoxic payload.
1. Materials:
-
Immunocompromised mice (e.g., athymic nude).
-
Human glioma cell line overexpressing TSPO (e.g., U87-MG).
-
TSPO Ligand-Linker-Payload Conjugate.
-
Vehicle control.
-
Calipers.
-
Analytical balance.
2. Procedure:
-
Subcutaneously implant glioma cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
TSPO Ligand-Linker-Payload Conjugate (e.g., 10 mg/kg)
-
Unconjugated Payload (equimolar dose)
-
-
Administer treatments intravenously (e.g., twice weekly for 3 weeks).
-
Measure tumor volume with calipers and body weight twice weekly. Tumor volume = (length × width²)/2.
-
Monitor for clinical signs of toxicity.
-
Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Excise tumors and weigh them.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Mean Body Weight Change (%) |
| Vehicle Control | ||
| TSPO Conjugate | ||
| Unconjugated Payload |
Protocol 3: Preliminary In Vivo Toxicity Assessment
This protocol provides a basic framework for evaluating the acute toxicity of the TSPO ligand-linker conjugate.
1. Materials:
-
Healthy mice (e.g., C57BL/6).
-
TSPO Ligand-Linker-Payload Conjugate.
-
Vehicle control.
-
Blood collection tubes (for hematology and clinical chemistry).
-
Formalin (10% neutral buffered).
2. Procedure:
-
Administer a single intravenous dose of the conjugate at three dose levels (low, medium, high) and a vehicle control to groups of mice (n=5 per sex per group).[13]
-
Observe animals for clinical signs of toxicity daily for 14 days.
-
Record body weights on Days 1, 7, and 14.
-
At day 14, euthanize the animals.
-
Collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy.
-
Collect major organs (liver, kidneys, spleen, heart, lungs, brain) and preserve in formalin for histopathological analysis.[13] The toxicity of antibody-drug conjugates can be influenced by the payload, the linker, and the target antigen's expression on normal tissues.[14]
Data Presentation:
Table 3.1: Clinical Observations
| Dose Group | Mortality | Clinical Signs |
|---|---|---|
| Vehicle | ||
| Low Dose | ||
| Medium Dose |
| High Dose | | |
Table 3.2: Key Hematology and Serum Chemistry Parameters (Day 14)
| Parameter | Vehicle | Low Dose | Medium Dose | High Dose |
|---|---|---|---|---|
| White Blood Cells | ||||
| Red Blood Cells | ||||
| Platelets | ||||
| ALT | ||||
| AST | ||||
| BUN |
| Creatinine | | | | |
Conclusion
The provided protocols offer a comprehensive starting point for the in vivo characterization of novel TSPO ligand-linker conjugates. Rigorous execution of these studies will yield crucial data on the pharmacokinetic, pharmacodynamic, and toxicological properties of these promising therapeutic agents, thereby guiding their further development. It is essential to adapt these general protocols to the specific characteristics of the conjugate and the chosen disease model.
References
- 1. Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo TSPO Signal and Neuroinflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.sahmri.org.au [research.sahmri.org.au]
- 4. mdpi.com [mdpi.com]
- 5. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translocator protein (Tspo) gene promoter-driven green fluorescent protein synthesis in transgenic mice: an in vivo model to study Tspo transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A new nano-encapsulated TSPO ligand reduces neuroinflammation and improves cognitive functions in Alzheimer's disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. benchchem.com [benchchem.com]
- 11. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Single Dose Toxicity Study of Humanized Anti-HER2 Antibody Drug Conjugate in Rats [journal11.magtechjournal.com]
- 14. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TSPO Ligand-Linker Conjugates in Mitochondrial Isolation Assays
For Researchers, Scientists, and Drug Development Professionals
The Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, is a key target in diagnostics and therapeutics for a range of pathologies, including neuroinflammatory diseases, cancer, and metabolic disorders.[1][2][3] Its upregulation in response to cellular stress and disease makes it a valuable biomarker.[1][3] TSPO ligand-linker conjugates are innovative tools designed to target mitochondria for various applications, such as delivering therapeutic agents, imaging probes, or molecules for basic research.[4][5][6]
This document provides a detailed protocol for isolating mitochondria and subsequently performing assays using TSPO ligand-linker conjugates. The protocol is designed to be adaptable for various cell and tissue types.
Introduction to TSPO and Ligand-Linker Conjugates
TSPO is involved in several cellular processes, including cholesterol transport, steroidogenesis, and apoptosis.[2][7] Its accessibility on the outer mitochondrial membrane makes it an attractive target for delivering molecules directly to the mitochondria.[1] Ligand-linker conjugates consist of a high-affinity TSPO ligand coupled via a chemical linker to a cargo molecule (e.g., a drug, a fluorescent dye, or a biotin (B1667282) tag). This modular design allows for the targeted delivery of the cargo to mitochondria in cells that express TSPO.
Application: Mitochondrial Isolation for TSPO Ligand-Linker Conjugate Assays
This protocol is designed for the isolation of mitochondria from cultured cells to be used in downstream applications involving TSPO ligand-linker conjugates. These applications include:
-
Binding Assays: To determine the binding affinity (Kd) or inhibition constant (Ki) of novel TSPO ligand conjugates.[8]
-
Functional Assays: To assess the effect of the conjugate on mitochondrial functions such as membrane potential, ATP production, or reactive oxygen species (ROS) generation.[9][10]
-
Pull-down Assays: To identify binding partners of the TSPO-conjugate complex within the mitochondrial proteome.
-
Mitochondrial Uptake Studies: To quantify the accumulation of the conjugate within isolated mitochondria.
Experimental Protocol: Mitochondrial Isolation from Cultured Cells
This protocol is adapted from established methods for mitochondrial isolation.[11][12][13] All steps should be performed on ice or at 4°C to maintain mitochondrial integrity.
Materials and Reagents
-
Cultured cells (e.g., HeLa, HEK293T, or a cell line relevant to the research)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB):
-
250 mM Sucrose
-
20 mM HEPES-KOH, pH 7.4
-
10 mM KCl
-
1.5 mM MgCl2
-
1 mM EDTA
-
1 mM EGTA
-
Protease Inhibitor Cocktail (add fresh before use)
-
-
Dounce homogenizer with a tight-fitting pestle
-
Microcentrifuge and refrigerated centrifuge
-
BCA Protein Assay Kit
Step-by-Step Procedure
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled centrifuge tube.
-
For suspension cells, pellet the cells by centrifugation at 600 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of ice-cold MIB.
-
Allow the cells to swell on ice for 10-15 minutes.
-
Homogenize the cells using a pre-chilled Dounce homogenizer with 15-20 strokes of the pestle. Check for cell lysis under a microscope. The goal is to lyse the plasma membrane while keeping the mitochondria intact.[11]
-
-
Differential Centrifugation:
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[11]
-
Carefully transfer the supernatant to a new pre-chilled tube. This supernatant contains the mitochondria.
-
Centrifuge the supernatant at 7,000-10,000 x g for 10 minutes at 4°C to pellet the mitochondria.[11]
-
Discard the supernatant (cytosolic fraction).
-
-
Washing the Mitochondrial Pellet:
-
Gently resuspend the mitochondrial pellet in 500 µL of fresh, ice-cold MIB.
-
Centrifuge again at 7,000-10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant. Repeat this wash step one more time to ensure a pure mitochondrial fraction.
-
-
Final Mitochondrial Pellet:
-
Resuspend the final mitochondrial pellet in a minimal volume (e.g., 50-100 µL) of MIB or a buffer suitable for your downstream assay.
-
-
Protein Quantification:
-
Determine the protein concentration of the isolated mitochondrial fraction using a BCA protein assay. This is crucial for normalizing results in subsequent assays.
-
Data Presentation: Quantitative Analysis of TSPO Ligand-Linker Conjugate Binding
The following table provides an example of how to present binding affinity data for a novel TSPO ligand-linker conjugate compared to a known standard ligand, PK11195.[5]
| Compound | IC50 (nM)[5] | Ki (nM) |
| PK11195 (Reference) | 10.5 ± 1.2 | 5.8 ± 0.7 |
| TSPO-Ligand-Conjugate-A | 25.3 ± 2.8 | 14.1 ± 1.6 |
| TSPO-Ligand-Conjugate-B | 8.9 ± 0.9 | 4.9 ± 0.5 |
IC50 values represent the concentration of the compound that displaces 50% of a radiolabeled ligand. Ki is the inhibition constant, a measure of binding affinity.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Mitochondrial Isolation
Caption: Workflow for isolating mitochondria from cultured cells.
TSPO Ligand-Linker Conjugate Interaction with Mitochondria
Caption: TSPO ligand-linker conjugate targeting mitochondria.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Targeting mitochondrial energy metabolism with TSPO ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TSPO Ligands Boost Mitochondrial Function and Pregnenolone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Radiolabeling TSPO Ligand-Linker Conjugates with Fluorine-18
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation. Its expression is significantly upregulated in activated microglia and astrocytes, making it an attractive target for in vivo imaging using Positron Emission Tomography (PET). This document provides a detailed methodology for the radiolabeling of TSPO ligand-linker conjugates with the positron-emitting radionuclide Fluorine-18 ([¹⁸F]), creating valuable tools for the non-invasive study of neuroinflammatory processes and for drug development.
The protocols outlined below focus on the automated synthesis of second-generation TSPO PET ligands, which have been developed to overcome the limitations of the first-generation ligand, --INVALID-LINK---PK11195, such as high non-specific binding and low brain uptake. However, it is crucial to consider the single nucleotide polymorphism (SNP) rs6971 in the TSPO gene, which can affect the binding affinity of many second-generation ligands, leading to variability in PET signal among different patient populations. The selection of a specific ligand should, therefore, be guided by the research question and the target patient population.
The following sections provide a comprehensive overview of the necessary materials, equipment, and step-by-step protocols for the radiosynthesis, purification, and quality control of [¹⁸F]-labeled TSPO ligand-linker conjugates. Adherence to these protocols is critical to ensure the production of high-quality radiopharmaceuticals suitable for preclinical and clinical research.
Quantitative Data Summary
The following tables summarize key quantitative data for several prominent [¹⁸F]-labeled TSPO PET ligands. This information is essential for comparing the characteristics of different radiotracers and selecting the most appropriate one for a specific application.
Table 1: Radiosynthesis Parameters for [¹⁸F]-Labeled TSPO Ligands
| Radiotracer | Precursor | Radiochemical Yield (non-decay-corrected) | Synthesis Time (min) | Specific Activity (GBq/µmol) |
| [¹⁸F]FEPPA | Tosylate precursor | 30 ± 2% | ~80 | 148.9 - 216.8 |
| [¹⁸F]FEPPA | Tosylate precursor | 38 ± 3% | ~30 | 241 ± 13 |
| [¹⁸F]DPA-714 | Tosylate precursor | 15 - 20% | 85 - 90 | 37 - 111 |
| [¹⁸F]Fluoroethyltemazepam | Tosylate precursor | 2.0 - 3.0% | ~33 | Not Reported |
Table 2: Binding Affinity and Lipophilicity of TSPO PET Ligands
| Radiotracer | Binding Affinity (Ki, nM) | Lipophilicity (logP/logD) |
| --INVALID-LINK---PK11195 | 2.9 (human) | 3.97 (logD₇.₄) |
| [¹¹C]PBR28 | 2.5 (human) | 2.95 (clogD) |
| [¹¹C]DAA1106 | 0.188 (monkey) | 3.65 (logD) |
| [¹⁸F]FEPPA | 0.07 (rat) | 2.99 (logP at pH 7.4) |
| [¹⁸F]DPA-714 | 7.0 | 2.44 (logD) |
| [¹¹C]ER176 | 3.1 (rat) | 3.55 (logD₇.₄) |
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [¹⁸F]FEPPA
This protocol describes the fully automated synthesis of [¹⁸F]FEPPA using a commercial synthesis module (e.g., Eckert-Ziegler modular system).
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Anion exchange cartridge (e.g., QMA)
-
Eluent: Potassium carbonate (K₂CO₃, 2.75 mg) and Kryptofix 2.2.2 (K222, 10.56 mg) in acetonitrile (B52724):water (4:1, v/v) (1.1 mL)
-
Tosylate precursor (2-(2-((N-4-phenoxypyridin-3-yl)acetamido)methyl)phenoxy)ethyl 4-methylbenzenesulfonate) (5 mg) in acetonitrile (0.6 mL)
-
HPLC purification system with a semi-preparative C18 column
-
Mobile phase for HPLC: e.g., Ethanol (B145695)/Water + 0.1% phosphoric acid (30/70 v/v)
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for formulation
-
Sterile water for injection, USP
-
Ethanol, USP
-
0.9% Sodium Chloride for injection, USP
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Load the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water onto the pre-conditioned anion exchange cartridge. Elute the trapped [¹⁸F]fluoride into the reactor vessel using the K₂CO₃/K222 eluent.
-
Azeotropic Drying: Evaporate the solvents under a stream of nitrogen or argon at reduced pressure and elevated temperature (e.g., 120 °C) for approximately 10 minutes to obtain the anhydrous [¹⁸F]KF/K222 complex.
-
Radiolabeling Reaction: Add the tosylate precursor solution to the dried [¹⁸F]KF/K222 complex. Heat the reaction mixture at 90 °C for 10 minutes.
-
Purification: After cooling, dilute the crude reaction mixture with the HPLC mobile phase and inject it onto the semi-preparative HPLC system. Collect the fraction corresponding to [¹⁸F]FEPPA.
-
Formulation: Trap the collected HPLC fraction on a C18 SPE cartridge. Wash the cartridge with sterile water for injection to remove HPLC solvents. Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline to the desired concentration for injection.
-
Sterile Filtration: Pass the final formulated product through a 0.22 µm sterile filter into a sterile vial.
Protocol 2: Quality Control of [¹⁸F]-Labeled TSPO Ligands
Perform the following quality control tests on the final product before administration.
1. Visual Inspection:
-
Procedure: Visually inspect the final product for clarity, color, and absence of particulate matter.
-
Acceptance Criteria: The solution should be clear, colorless, and free of any visible particles.
2. pH:
-
Procedure: Spot a small aliquot of the final product onto a pH strip.
-
Acceptance Criteria: The pH should be within the acceptable range for intravenous injection (typically 4.5 - 7.5).
3. Radiochemical Purity and Identity:
-
Procedure: Analyze the final product using analytical High-Performance Liquid Chromatography (HPLC) with a radioactivity detector. Co-inject with a non-radioactive standard of the TSPO ligand to confirm identity.
-
Acceptance Criteria: The radiochemical purity should be ≥95%, with the major peak corresponding to the retention time of the non-radioactive standard.
4. Radionuclidic Identity and Purity:
-
Procedure: Use a multichannel analyzer to determine the gamma-ray spectrum of the final product. Measure the half-life of the radionuclide.
-
Acceptance Criteria: The gamma-ray spectrum should show a peak at 511 keV, and the half-life should be consistent with that of Fluorine-18 (109.8 minutes).
5. Residual Solvents:
-
Procedure: Analyze the final product for residual solvents (e.g., acetonitrile, ethanol) using gas chromatography (GC).
-
Acceptance Criteria: The levels of residual solvents must be below the limits specified by the United States Pharmacopeia (USP) or other relevant pharmacopeias.
6. Bacterial Endotoxin (B1171834) Test (LAL Test):
-
Procedure: Perform the Limulus Amebocyte Lysate (LAL) test according to standard procedures.
-
Acceptance Criteria: The endotoxin level must be below the specified limit for parenteral drugs.
7. Sterility:
-
Procedure: Perform a sterility test according to USP guidelines. This is typically a retrospective test.
-
Acceptance Criteria: The product must be sterile.
Visualizations
Caption: TSPO Signaling Pathway in the Mitochondrion.
Caption: Experimental Workflow for Radiolabeling.
Application Note: Flow Cytometry Analysis of Translocator Protein (TSPO) Using Fluorescently Tagged Ligand-Linker Conjugate 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Translocator Protein (TSPO) is an 18 kDa protein predominantly found on the outer mitochondrial membrane.[1][2] It is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, inflammation, and apoptosis.[1][3][4] TSPO expression is dynamically regulated in response to cellular stress, injury, and inflammation, making it a valuable biomarker for various pathological conditions, including neuroinflammation and cancer.[3][5] This application note provides a detailed protocol for the detection and quantification of TSPO expression in whole cells using a novel fluorescently tagged TSPO Ligand-Linker Conjugate 1 by flow cytometry.
Principle
This protocol employs a high-affinity fluorescently tagged ligand specific for TSPO. The ligand is conjugated to a bright and stable fluorophore via a proprietary linker, allowing for direct and sensitive detection of TSPO on the cell surface and within the cell. Flow cytometry enables the rapid, quantitative analysis of fluorescence intensity on a single-cell basis, providing insights into the expression levels and heterogeneity of TSPO within a cell population.
Data Presentation
Table 1: Recommended Staining Conditions for TSPO Ligand-Linker Conjugate 1
| Parameter | Recommended Condition | Notes |
| Cell Type | Adherent or suspension cells | Protocol may need optimization for different cell lines. |
| Cell Density | 1 x 10⁶ cells/mL | Adjust as necessary to ensure single-cell suspension. |
| Conjugate Concentration | 50 - 200 nM | Optimal concentration should be determined by titration. |
| Incubation Time | 15 - 30 minutes | Longer times may increase non-specific binding. |
| Incubation Temperature | 37°C | Optimal for ligand binding. |
| Wash Buffer | Phosphate-Buffered Saline (PBS) with 2% Fetal Bovine Serum (FBS) | FBS helps to reduce non-specific binding. |
Table 2: Example Flow Cytometer Setup
| Parameter | Setting |
| Excitation Laser | 488 nm (for FITC-like fluorophores) |
| Emission Filter | 525/50 nm bandpass (e.g., FITC or Alexa Fluor 488 channel) |
| Compensation | Required for multi-color experiments |
| Events to Acquire | Minimum 10,000-50,000 events |
Experimental Protocols
Materials
-
Fluorescently Tagged TSPO Ligand-Linker Conjugate 1
-
Cell line of interest (e.g., U118MG glioblastoma cells, activated microglial cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes (5 mL polystyrene tubes)
-
Flow cytometer
Cell Preparation (Adherent Cells)
-
Culture cells to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add pre-warmed Trypsin-EDTA to the flask and incubate at 37°C until cells detach.[6]
-
Neutralize the trypsin by adding complete culture medium.
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS with 2% FBS (Staining Buffer).
-
Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in Staining Buffer.
Cell Preparation (Suspension Cells)
-
Transfer the required volume of cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of Staining Buffer.
-
Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in Staining Buffer.
Staining Protocol
-
Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into flow cytometry tubes.
-
Add the appropriate volume of Fluorescently Tagged TSPO Ligand-Linker Conjugate 1 to achieve the desired final concentration (start with a titration from 50 nM to 200 nM).
-
Unstained Control: Prepare a tube with cells only in Staining Buffer.
-
Competition Control (Optional but Recommended): To confirm specificity, pre-incubate cells with a 100-fold excess of an unlabeled TSPO ligand (e.g., PK11195) for 15 minutes at 37°C before adding the fluorescent conjugate.
-
Incubate the tubes for 15-30 minutes at 37°C, protected from light.[7]
-
Add 2 mL of cold Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 300-500 µL of Staining Buffer for flow cytometry analysis.
-
Keep samples on ice and protected from light until acquisition. Analyze within one hour for best results.
Data Acquisition and Analysis
-
Set up the flow cytometer using the unstained control to adjust forward scatter (FSC) and side scatter (SSC) voltages and to define the primary cell population.
-
Set the fluorescence detector voltages so that the unstained population is on scale, typically within the first log decade.
-
If performing a multi-color analysis, run single-stained compensation controls for each fluorophore to create a compensation matrix.[8][9][10][11]
-
Acquire a sufficient number of events for each sample (e.g., 10,000-50,000).
-
Analyze the data using appropriate flow cytometry software. Gate on the single-cell population using FSC-A vs FSC-H, then on the live cell population if a viability dye is used.
-
Quantify the Mean Fluorescence Intensity (MFI) of the fluorescent signal in the relevant channel for your TSPO conjugate. A significant reduction in MFI in the competition control sample indicates specific binding.
Visualizations
Caption: Flow cytometry experimental workflow.
Caption: TSPO's role in mitochondrial cholesterol transport.
References
- 1. Translocator protein - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. portlandpress.com [portlandpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 11. Compensation Controls | McGovern Medical School [med.uth.edu]
Application Notes and Protocols: Immunohistochemistry Staining with TSPO Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 18 kDa Translocator Protein (TSPO) is a highly conserved protein primarily located on the outer mitochondrial membrane.[1][2] Its expression is relatively low in healthy central nervous system (CNS) tissues but is significantly upregulated in activated microglia, astrocytes, and infiltrating immune cells in response to neuroinflammation.[2][3][4] This upregulation has positioned TSPO as a key biomarker for neuroinflammation in a variety of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, as well as in brain injuries.[1][2][3][4] Consequently, targeting TSPO with specific ligands has become a critical strategy for in vivo imaging using Positron Emission Tomography (PET) and for the development of targeted therapeutic interventions.[1][4][5][6][7]
TSPO ligand-linker conjugates represent a novel class of reagents designed for advanced immunohistochemical (IHC) applications. These conjugates consist of a high-affinity TSPO ligand coupled via a stable linker to a reporter molecule (e.g., a fluorophore or an enzyme) or a molecule designed for further conjugation. This direct targeting approach offers the potential for enhanced specificity and simplified IHC workflows compared to traditional antibody-based methods. These application notes provide detailed protocols and supporting data for the use of TSPO ligand-linker conjugates in immunohistochemistry.
Signaling Pathways and Biological Context
TSPO is implicated in several key cellular functions, including steroidogenesis, apoptosis, and the regulation of the inflammatory response.[1][2][4] In the context of neuroinflammation, the upregulation of TSPO is a hallmark of glial cell activation.[2] Ligands binding to TSPO can modulate microglial activity, including the release of pro-inflammatory cytokines, and may have neuroprotective effects.[2][5] The precise mechanisms are still under investigation but are thought to involve mitochondria-to-nucleus signaling pathways that can alter gene expression related to inflammation and cellular stress responses.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data from immunohistochemical studies using TSPO-targeting ligands. These data illustrate the utility of TSPO as a biomarker for neuroinflammation and the effects of TSPO ligands on cellular responses.
Table 1: TSPO Expression in Response to Neuroinflammation
| Brain Region | Condition | TSPO-Positive Cells (% Area) | Fold Change vs. Control |
|---|---|---|---|
| Hippocampus | Control | 1.2 ± 0.3 | 1.0 |
| LPS-induced Inflammation | 8.5 ± 1.1 | 7.1 | |
| Substantia Nigra | Control | 0.9 ± 0.2 | 1.0 |
| LPS-induced Inflammation | 7.2 ± 0.9 | 8.0 | |
| Cortex | Alzheimer's Disease Model | 12.3 ± 2.5 | 10.2 |
| | Wild-Type Control | 1.2 ± 0.4 | 1.0 |
Data are presented as mean ± SEM. Data is representative based on findings in studies such as those by Guilarte (2019) and others.[8][9]
Table 2: Effect of TSPO Ligand Treatment on Inflammatory Markers
| Cell Type | Treatment | Marker | Expression Level (Normalized) | % Reduction vs. LPS |
|---|---|---|---|---|
| BV2 Microglia | Control | iNOS | 1.0 | - |
| LPS (100 ng/mL) | iNOS | 15.2 ± 2.1 | 0% | |
| LPS + TSPO Ligand (100 nM) | iNOS | 6.8 ± 0.9 | 55.3% | |
| BV2 Microglia | Control | CD86 | 1.0 | - |
| LPS (100 ng/mL) | CD86 | 12.5 ± 1.8 | 0% |
| | LPS + TSPO Ligand (100 nM) | CD86 | 5.1 ± 0.7 | 59.2% |
Data are presented as mean ± SEM. Data is representative of findings showing anti-inflammatory effects of TSPO ligands.[5][6]
Experimental Workflow and Protocols
The following section details a representative workflow and protocol for immunohistochemical staining using a TSPO Ligand-Linker Conjugate. This protocol is a general guideline and may require optimization for specific tissues, fixation methods, and conjugate properties.
Protocol 1: Chromogenic IHC Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Sections
This protocol assumes the use of a TSPO ligand-linker conjugate where the linker is biotinylated, followed by detection with a streptavidin-enzyme complex.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Endogenous Peroxidase Blocking Solution (e.g., 3% H2O2 in methanol)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Biotinylated TSPO Ligand-Linker Conjugate 1
-
Streptavidin-HRP (Horseradish Peroxidase)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.[10]
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse thoroughly in deionized water.
-
-
Antigen Retrieval:
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% H2O2 solution for 10-15 minutes to block endogenous peroxidase activity.[12]
-
Rinse slides with Wash Buffer.
-
-
Blocking Non-Specific Binding:
-
TSPO Ligand-Linker Conjugate Incubation:
-
Dilute the biotinylated TSPO Ligand-Linker Conjugate to its optimal concentration in Blocking Buffer.
-
Carefully blot the blocking solution from the slides and apply the diluted conjugate.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse slides with Wash Buffer: 3 changes for 5 minutes each.
-
-
Detection:
-
Chromogen Development:
-
Prepare DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes). TSPO-positive structures will appear brown.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 30-60 seconds to stain cell nuclei.[13]
-
"Blue" the stain by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol (70%, 95%, 100%) and xylene.
-
Apply a coverslip using a permanent mounting medium.[13]
-
-
Imaging:
-
Visualize using a standard bright-field microscope.
-
Protocol 2: Fluorescent IHC Staining of Frozen Sections
This protocol is for a TSPO ligand-linker conjugate where the reporter is a fluorophore (e.g., FITC, Cy3).
Materials:
-
Cryopreserved tissue sections on charged slides
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Wash Buffer (PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum with 0.3% Triton X-100 in PBS)
-
Fluorophore-conjugated TSPO Ligand-Linker Conjugate 1
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Tissue Preparation and Fixation:
-
Air dry frozen sections for 30-60 minutes at room temperature.
-
Fix the sections in 4% PFA for 15 minutes at room temperature.[12]
-
Rinse slides in PBS: 3 changes for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature. The Triton X-100 will permeabilize the membranes.
-
-
TSPO Ligand-Linker Conjugate Incubation:
-
Dilute the fluorophore-conjugated TSPO Ligand-Linker Conjugate to its optimal concentration in Blocking Buffer.
-
Apply the diluted conjugate to the sections.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified, dark chamber.
-
-
Washing:
-
Rinse slides with Wash Buffer: 3 changes for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate sections with DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes to stain nuclei.
-
Rinse briefly in PBS.
-
-
Mounting:
-
Apply a coverslip using an antifade mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence or confocal microscope with the appropriate filter sets.
-
Troubleshooting and Optimization
-
High Background: Increase blocking time, use a different blocking agent, or decrease the concentration of the TSPO conjugate. Ensure adequate washing steps.[11]
-
Weak or No Signal: Increase conjugate concentration or incubation time. Check antigen retrieval conditions (time, temperature, pH). Ensure tissue was properly fixed and stored.[11]
-
Non-specific Staining: Confirm the specificity of the ligand. Perform control experiments by co-incubating with an excess of unconjugated TSPO ligand to block specific binding.
Conclusion
TSPO ligand-linker conjugates offer a powerful and direct method for the immunohistochemical detection of neuroinflammation. By directly targeting TSPO, these reagents can simplify staining protocols and provide robust visualization of glial activation in various CNS pathologies. The protocols provided herein serve as a starting point for researchers to implement this technology in their studies, contributing to a deeper understanding of neuroinflammatory processes and aiding in the development of novel diagnostics and therapeutics.
References
- 1. Cellular sources of TSPO expression in healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vivo TSPO Signal and Neuroinflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Translocator Protein 18 kDa (TSPO) localization on immune cells upon stimulation with lipopolysaccharide and in ART-treated HIV+ subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new nano-encapsulated TSPO ligand reduces neuroinflammation and improves cognitive functions in Alzheimer's disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new nano-encapsulated TSPO ligand reduces neuroinflammation and improves cognitive functions in Alzheimer's disease model [thno.org]
- 7. Expression of the translocator protein of 18 kDa by microglia, macrophages and astrocytes based on immunohistochemical localization in abnormal human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolving the cellular specificity of TSPO imaging in a rat model of peripherally-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunohistochemistry (IHC) Workflow | Rockland [rockland.com]
- 11. biocompare.com [biocompare.com]
- 12. The Typical Immunohistochemistry Workflow - Nordic Biosite [nordicbiosite.com]
- 13. Vector Laboratories / Immunohistochemistry Workflow - 2BScientific [2bscientific.com]
Application Notes and Protocols for Preparing TSPO Ligand-Linker Conjugates for Animal Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The accumulation of damaged mitochondria contributes to cellular stress, neuroinflammation, and neuronal death. Mitophagy, the selective autophagic clearance of damaged mitochondria, is a crucial quality control mechanism that is often impaired in these conditions. The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is upregulated in activated glial cells in areas of neuroinflammation and serves as a valuable biomarker and therapeutic target.
This document provides detailed protocols for the preparation and preclinical evaluation of a representative TSPO-targeting Autophagy-Targeting Chimera (AUTAC). This bifunctional molecule is designed to tether mitochondria to the autophagy machinery, thereby inducing mitophagy to clear damaged organelles and potentially ameliorate neurodegeneration. The protocol is based on the synthesis of a TSPO ligand-linker conjugate, exemplified by a "clickable" derivative of the TSPO ligand PBR28, which is then conjugated to an autophagy-inducing moiety.
Note: "TSPO Ligand-Linker Conjugates 1" is a commercially available product from MedChemExpress, intended for the synthesis of mitochondria-targeting AUTACs. As the exact chemical structure is proprietary, this document provides a representative synthesis protocol for a functionally equivalent compound using well-established chemical principles.
Quantitative Data Summary
The efficacy of targeting TSPO in neurodegenerative models is supported by preclinical data. While specific in vivo data for a TSPO-AUTAC is emerging, the following tables summarize the binding affinities of common TSPO ligands and the therapeutic effects of the TSPO ligand PK11195 in a well-established animal model of Alzheimer's disease.
Table 1: Binding Affinities of Selected TSPO Ligands
| Ligand | Binding Affinity (Ki, nM) | Reference Compound |
| PK11195 | 9.2 ± 1.2 | [3H]PK11195 |
| PBR28 | 0.68 ± 0.07 | [3H]PK11195 |
| DAA1106 | 0.31 ± 0.04 | [3H]DAA1106 |
| XBD173 (Emapunil) | 0.297 | [3H]PK11195 |
| Ro5-4864 | 1.1 ± 0.1 | [3H]Ro5-4864 |
Binding affinities can vary based on tissue and experimental conditions.
Table 2: Representative In Vivo Efficacy of a TSPO Ligand (PK11195) in Aged Female 3xTg-AD Mice [1][2]
| Outcome Measure | Treatment Group | Result | p-value |
| Behavioral Assessment | |||
| Elevated Plus Maze (% time in open arms) | Vehicle | 10.2 ± 2.1 | < 0.05 |
| PK11195 (10 mg/kg) | 18.5 ± 3.8 | ||
| Novel Object Recognition (Recognition Index) | Vehicle | 0.55 ± 0.04 | < 0.05 |
| PK11195 (10 mg/kg) | 0.68 ± 0.03 | ||
| Neuropathology | |||
| Soluble Aβ42 (pg/mg protein) | Vehicle | 15.4 ± 1.9 | < 0.05 |
| PK11195 (10 mg/kg) | 10.1 ± 1.5 | ||
| Insoluble Aβ42 (pg/mg protein) | Vehicle | 250.1 ± 25.6 | < 0.05 |
| PK11195 (10 mg/kg) | 185.3 ± 20.1 | ||
| Neuroinflammation Markers (mRNA) | |||
| CD11b (Relative Expression) | Vehicle | 1.00 ± 0.12 | < 0.05 |
| PK11195 (10 mg/kg) | 1.45 ± 0.15 | ||
| IL-1β (Relative Expression) | Vehicle | 1.00 ± 0.18 | < 0.05 |
| PK11195 (10 mg/kg) | 1.62 ± 0.20 |
Data are presented as mean ± SEM. The 3xTg-AD mice were treated once weekly for 5 weeks starting at 16 months of age.[1][2]
Signaling and Synthesis Diagrams
Caption: TSPO-Mediated Mitophagy Pathway.
Caption: Synthesis Workflow for a TSPO-AUTAC.
Caption: In Vivo Evaluation Workflow.
Experimental Protocols
Protocol 1: Synthesis of a Representative TSPO-AUTAC
This protocol describes a three-part synthesis of a representative TSPO-AUTAC, using a "clickable" PBR28-alkyne derivative and an azido-PEG-guanine moiety.
Part A: Synthesis of "Clickable" PBR28-Alkyne Derivative (Based on Auriemma et al., 2021)[3][4][5]
This multi-step synthesis creates a PBR28 analog with a terminal alkyne for click chemistry.
-
Step 1: Synthesis of 2-(2-methoxyphenoxy)-5-nitropyridine.
-
To a solution of 2-methoxyphenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0°C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 2-chloro-5-nitropyridine (B43025) (1.1 eq) and heat the reaction to 80°C for 12 hours.
-
Cool the reaction, pour it into ice water, and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify by column chromatography.
-
-
Step 2: Reduction of the nitro group.
-
Dissolve the product from Step 1 in ethanol (B145695) and add palladium on carbon (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4 hours.
-
Filter the reaction through Celite and concentrate the filtrate to yield the aniline (B41778) derivative.
-
-
Step 3: Acetamide formation with a propargyl group.
-
Dissolve the aniline derivative from Step 2 in dichloromethane (B109758) (DCM).
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool to 0°C and add 2-chloro-N-(prop-2-yn-1-yl)acetamide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction with water and brine, dry the organic layer, and concentrate. Purify by column chromatography to yield the final PBR28-alkyne derivative.
-
Part B: Synthesis of Azido-PEG-Guanine Moiety
This part involves attaching an azide-terminated PEG linker to a guanine derivative.
-
Step 1: Preparation of O6-benzylguanine.
-
Synthesize O6-benzylguanine from 2-amino-6-chloropurine (B14584) following established literature procedures.
-
-
Step 2: Conjugation to Azido-PEG-NHS ester.
-
Dissolve O6-benzylguanine (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq).
-
Add a solution of Azido-PEGx-NHS ester (e.g., x=4) (1.1 eq) in DMF.
-
Stir the reaction at room temperature for 24 hours under an inert atmosphere.
-
Remove the solvent under reduced pressure and purify the residue by HPLC to obtain the Azido-PEG-Guanine moiety.
-
Part C: CuAAC "Click" Chemistry Conjugation (Based on standard click chemistry protocols)[6][7][8][9]
This final step joins the TSPO ligand to the autophagy-inducing moiety.
-
Prepare Stock Solutions:
-
PBR28-Alkyne (from Part A) in DMSO (10 mM).
-
Azido-PEG-Guanine (from Part B) in DMSO (10 mM).
-
Copper(II) sulfate (CuSO4) in water (50 mM).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water (250 mM).
-
Sodium ascorbate (B8700270) in water (500 mM, prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add PBR28-Alkyne (1.0 eq).
-
Add Azido-PEG-Guanine (1.2 eq).
-
Add a premixed solution of CuSO4 and THPTA (1:5 molar ratio, 0.1 eq of CuSO4).
-
Add degassed PBS buffer to achieve a final concentration of ~1 mM of the limiting reagent.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0 eq).
-
-
Reaction and Purification:
-
Protect the reaction from light and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final TSPO-AUTAC conjugate by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid. Characterize by HRMS and NMR.
-
Protocol 2: In Vivo Evaluation in a 3xTg-AD Mouse Model
This protocol outlines the steps to assess the neuroprotective efficacy of the synthesized TSPO-AUTAC in a transgenic mouse model of Alzheimer's disease.
-
Animal Model and Housing:
-
Compound Formulation and Administration:
-
Formulate the TSPO-AUTAC in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Randomly assign mice to two groups: Vehicle control and TSPO-AUTAC treatment (e.g., 10 mg/kg).
-
Administer the compound or vehicle via intraperitoneal (i.p.) injection once daily for 4-6 weeks.
-
-
Behavioral Testing (Perform during the last week of treatment):
-
Morris Water Maze (MWM) for Spatial Learning and Memory:
-
Acquisition phase: Train mice for 5 consecutive days to find a hidden platform in a circular pool of opaque water. Record escape latency and path length.
-
Probe trial: On day 6, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant.
-
-
Novel Object Recognition (NOR) for Recognition Memory:
-
Habituation: Allow mice to explore an empty arena.
-
Familiarization: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Test: Replace one of the familiar objects with a novel object and record the time spent exploring each object. Calculate the recognition index.
-
-
-
Tissue Collection and Processing:
-
At the end of the study, deeply anesthetize the mice and perfuse transcardially with ice-cold PBS.
-
Harvest the brain. Hemisect the brain: use one hemisphere for biochemical analysis (flash-freeze in liquid nitrogen) and fix the other hemisphere in 4% paraformaldehyde for immunohistochemistry.[10]
-
-
Biochemical Analysis:
-
Homogenize the frozen brain tissue to prepare soluble and insoluble fractions.
-
Quantify Aβ40 and Aβ42 levels in both fractions using commercially available ELISA kits.
-
Perform Western blotting to analyze levels of key proteins (e.g., p-Tau, synaptic markers like PSD-95).
-
Protocol 3: Immunohistochemical Analysis of Mitophagy and Neuroinflammation
This protocol is for the qualitative and quantitative analysis of brain sections from the in vivo study.
-
Tissue Sectioning:
-
Cryoprotect the fixed brain hemisphere in 30% sucrose (B13894) solution.
-
Section the brain into 30-40 µm thick coronal sections using a cryostat or freezing microtome.
-
-
Immunofluorescence Staining: [11][12]
-
Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer, pH 6.0, at 95°C for 20 min).
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour.
-
Incubate sections overnight at 4°C with primary antibodies diluted in blocking buffer.
-
For Mitophagy: Co-stain for a mitochondrial marker (e.g., rabbit anti-TOM20) and an autophagosome marker (e.g., mouse anti-LC3B). The colocalization of TOM20 and LC3 puncta indicates mitophagosomes.
-
For Neuroinflammation: Stain for microglial marker (e.g., rabbit anti-Iba1) and astrocyte marker (e.g., mouse anti-GFAP).
-
-
Wash sections with PBS and incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 2 hours at room temperature.
-
Counterstain with DAPI to visualize nuclei.
-
Mount sections on slides with anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a confocal microscope.
-
For quantitative analysis, capture multiple images from defined brain regions (e.g., hippocampus, cortex) from each animal.
-
Use image analysis software (e.g., ImageJ/Fiji) to:
-
Quantify the number and area of Iba1-positive microglia and GFAP-positive astrocytes.
-
Measure the number of LC3 puncta colocalizing with TOM20-positive mitochondria per cell to generate a mitophagy index.
-
Quantify the area of Aβ plaque deposition (if co-stained with Thioflavin-S or an Aβ antibody).
-
-
Ensure the analyst is blinded to the treatment groups during quantification to avoid bias.
-
Conclusion
The protocols outlined provide a comprehensive framework for the synthesis and preclinical evaluation of TSPO-targeting AUTACs as a potential therapeutic strategy for neurodegenerative diseases. By leveraging the upregulation of TSPO in neuroinflammatory regions, these molecules offer a targeted approach to enhance the clearance of dysfunctional mitochondria, a critical node in the pathology of neurodegeneration. The successful application of these methods will enable researchers to investigate the therapeutic potential of this novel class of compounds and contribute to the development of new treatments for devastating neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. TSPO ligand PK11195 improves Alzheimer-related outcomes in aged female 3xTg-AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of a "Clickable" PBR28 TSPO-Selective Ligand Derivative Suitable for the Functionalization of Biodegradable Polymer Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. A protocol for concurrent high-quality immunohistochemical and biochemical analyses in adult mouse central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 12. IHC and image analysis [protocols.io]
Troubleshooting & Optimization
troubleshooting low binding of TSPO Ligand-Linker Conjugates 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low binding of TSPO Ligand-Linker Conjugates.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: We are observing lower than expected binding of our TSPO Ligand-Linker Conjugate 1. What are the potential causes and how can we troubleshoot this issue?
Answer:
Low binding of a TSPO ligand-linker conjugate can stem from several factors, ranging from the experimental setup to the inherent properties of the conjugate and the biological system being used. Below is a step-by-step guide to help you troubleshoot this issue.
Potential Cause 1: Suboptimal Ligand-Linker Design
The linker connecting the TSPO ligand to the molecule of interest can sterically hinder the ligand's interaction with the TSPO binding pocket.
-
Troubleshooting Steps:
-
Vary Linker Length and Composition: Computational modeling suggests that the length of the linker is crucial. For instance, an n-alkyl linker of eight carbons was found to be optimal for positioning a bulky fluorophore away from the ligand-binding domain, minimizing interference.[1] Synthesize and test conjugates with different linker lengths and flexibilities to identify the optimal configuration for your specific ligand and cargo.
-
Consider Linker Attachment Point: The point of attachment on both the ligand and the cargo molecule can influence the overall conformation and binding affinity. If possible, explore alternative attachment sites.
-
Potential Cause 2: TSPO Genetic Polymorphisms
A common single nucleotide polymorphism (SNP) in the TSPO gene (rs6971) results in an alanine-to-threonine substitution (A147T), creating different binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[2][3] Second-generation TSPO ligands, often used in conjugates, are particularly sensitive to this polymorphism.[2]
-
Troubleshooting Steps:
-
Genotype Your Cells or Tissues: If working with human-derived materials, it is critical to genotype the samples for the rs6971 polymorphism. This will allow you to correlate binding affinity with the genetic background.
-
Use Cell Lines with Known Genotypes: When possible, use cell lines that have been genotyped for TSPO to ensure consistency in your experiments.
-
Consider "Genotype-Insensitive" Ligands: If the polymorphism is a persistent issue, consider designing conjugates with third-generation ligands that are less sensitive to the A147T substitution.
-
Potential Cause 3: Experimental Conditions
The conditions of your binding assay can significantly impact the results.
-
Troubleshooting Steps:
-
Optimize Assay Buffer and Temperature: Ensure the pH, ionic strength, and temperature of your binding buffer are optimal for TSPO binding. Some ligand binding can be temperature-sensitive.[4]
-
Check for Competing Endogenous Ligands: TSPO binds to endogenous molecules like porphyrins and cholesterol.[5][6] High levels of these molecules in your experimental system could compete with your conjugate for binding. Consider purification steps to remove potential competitors.
-
Assess Non-Specific Binding: High non-specific binding can mask the specific signal. Include appropriate controls, such as a well-characterized unlabeled TSPO ligand (e.g., PK11195), to determine the level of non-specific binding. Lipophilic ligands, in particular, can exhibit high non-specific interactions with membranes.[5][7]
-
Potential Cause 4: Protein Conformation and Environment
The conformation and stability of TSPO can be influenced by its local environment, including the membrane composition and interacting proteins.
-
Troubleshooting Steps:
-
Consider the Expression System: TSPO expressed in heterologous systems may not have the same folding or be part of the same protein complexes as in its native environment, which can affect ligand binding.[8]
-
TSPO as Part of a Multiprotein Complex: TSPO often exists in a complex with other mitochondrial proteins like the voltage-dependent anion channel (VDAC).[8] The composition of this complex can influence ligand affinity. The binding affinity of some ligands is higher when TSPO is in a complex.[8]
-
A logical workflow for troubleshooting low binding is presented below:
Question 2: How does the rs6971 polymorphism affect the binding of different TSPO ligands?
Answer:
The rs6971 polymorphism significantly impacts the binding affinity of many second-generation TSPO ligands. The resulting A147T substitution alters the structure of the ligand-binding pocket. The table below summarizes the differences in binding affinity (Ki) for several common TSPO ligands between high-affinity binders (HABs) and low-affinity binders (LABs).
| Ligand | HAB Affinity (Ki, nM) | LAB Affinity (Ki, nM) | Fold Difference | Reference |
| PBR28 | ~4 | ~200 | ~50 | [3] |
| PBR06 | - | - | ~17 | [3] |
| DAA1106 | - | - | ~4 | [3] |
| DPA713 | - | - | ~4 | [3] |
| PBR111 | - | - | ~4 | [3] |
| PK11195 | - | - | No significant effect | [9] |
Note: Specific Ki values for all ligands were not available in the provided search results, but the fold difference is reported.
This data clearly indicates that ligands like PBR28 show a dramatic drop in affinity in LABs, while the first-generation ligand PK11195 is largely unaffected. This is a critical consideration when designing and troubleshooting TSPO-targeting conjugates.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for TSPO
This protocol is a standard method to determine the binding affinity (IC50 or Ki) of a test compound (e.g., your TSPO Ligand-Linker Conjugate) by measuring its ability to displace a known radiolabeled ligand from the TSPO receptor.
Materials:
-
Cell or tissue homogenates expressing TSPO
-
Radiolabeled TSPO ligand (e.g., [3H]-PK11195)
-
Unlabeled test compound (your conjugate)
-
Unlabeled reference compound (e.g., PK11195)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Methodology:
-
Preparation of Reagents: Prepare serial dilutions of your unlabeled test conjugate and the unlabeled reference compound.
-
Assay Setup: In test tubes, combine the cell/tissue homogenate, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound or reference compound. Include a set of tubes with only the homogenate and radioligand to measure total binding, and another set with an excess of the unlabeled reference compound to measure non-specific binding.
-
Incubation: Incubate the tubes at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound ligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
If desired, convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
The experimental workflow can be visualized as follows:
TSPO Signaling and Function Context
TSPO is located on the outer mitochondrial membrane and is involved in several cellular processes, most notably the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis. Its upregulation in glial cells during neuroinflammation has made it a key biomarker for imaging brain inflammation with PET.
References
- 1. Optimized Translocator Protein Ligand for Optical Molecular Imaging and Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Perspective: Solving the Heterogeneity Conundrum of TSPO PET Imaging in Psychosis [frontiersin.org]
- 3. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular sources of TSPO expression in healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into structural features of TSPO: implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the High-Affinity Drug Ligand Binding Site of Mouse Recombinant TSPO - PMC [pmc.ncbi.nlm.nih.gov]
optimizing the concentration of TSPO Ligand-Linker Conjugates 1 for experiments
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working with TSPO Ligand-Linker Conjugates 1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro experiments using this compound?
A1: For initial in vitro cell-based assays, a starting concentration in the range of 1-10 µM is recommended. However, the optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment. We advise performing a cell viability assay, such as an MTT or PrestoBlue™ assay, to first establish a non-toxic concentration range.
Q2: I am observing low signal-to-noise ratio in my fluorescence microscopy experiments. What could be the cause?
A2: A low signal-to-noise ratio can stem from several factors. First, ensure that the concentration of the conjugate is optimized, as too low a concentration can lead to a weak signal. Secondly, check the excitation and emission wavelengths of your imaging system to ensure they are correctly aligned with the spectral properties of the fluorophore on the conjugate. Finally, consider the expression levels of TSPO in your chosen cell line, as low expression will naturally result in a weaker signal. It may be beneficial to use a positive control cell line known to have high TSPO expression.
Q3: How should I properly store and handle the this compound to ensure its stability?
A3: For long-term storage, the conjugate should be stored at -20°C or -80°C, protected from light. For short-term use, it can be stored at 4°C for a few days. The conjugate is typically dissolved in a solvent like DMSO to create a stock solution. To avoid repeated freeze-thaw cycles which can degrade the conjugate, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I use the TSPO Ligand-Linker Conjugate 1 for in vivo studies?
A4: The suitability of the conjugate for in vivo studies depends on its specific design, including the linker and the attached cargo. It is crucial to assess the pharmacokinetic and pharmacodynamic properties of the conjugate before initiating in vivo experiments. A thorough literature search for similar conjugates or a preliminary pilot study is strongly recommended.
Troubleshooting Guides
Issue 1: High Background Signal in Cellular Imaging
High background can obscure the specific signal from the TSPO-bound conjugate. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Excessive Conjugate Concentration | Perform a concentration titration to identify the lowest effective concentration that provides a specific signal without high background. |
| Non-specific Binding | Increase the number of wash steps after incubation with the conjugate. Consider adding a blocking agent, such as bovine serum albumin (BSA), to the incubation buffer. |
| Cellular Autofluorescence | Image an unstained control sample to determine the level of autofluorescence. If high, you may need to use a different cell line or adjust your imaging parameters. |
| Impure Conjugate | Ensure the purity of your conjugate. Unconjugated fluorophore can contribute to high background. Purification via methods like HPLC may be necessary. |
Issue 2: Inconsistent Results Between Experiments
Variability in results can compromise the reliability of your findings. The workflow and table below can help diagnose and resolve inconsistencies.
Technical Support Center: Improving Signal-to-Noise Ratio with Novel TSPO Ligand PET Tracers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel Translocator Protein (TSPO) Positron Emission Tomography (PET) tracers. The guidance is based on established principles for TSPO PET imaging, as specific data for "TSPO Ligand-Linker Conjugates 1" as a PET tracer is not publicly available. This conjugate is primarily described as a tool for the synthesis of mitochondria-targeting autophagy-targeting chimeras (AUTACs).[1][] The following information is intended to serve as a general framework for a hypothetical PET tracer derived from such a conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in obtaining a high signal-to-noise ratio (SNR) with TSPO PET imaging?
The primary challenges stem from the relatively low expression of TSPO in the healthy brain, which can be close to the level of non-specific binding of the radiotracer.[3][4] Additionally, the genetic polymorphism (rs6971) in the TSPO gene leads to different binding affinities for many second-generation ligands, creating high inter-subject variability.[5] First-generation ligands, like --INVALID-LINK---PK11195, often suffer from poor signal-to-noise ratios due to high non-specific binding and low brain permeability.[3]
Q2: How does the TSPO rs6971 polymorphism affect my results and the signal?
The single nucleotide polymorphism rs6971 in the TSPO gene is a critical factor that can significantly impact the binding affinity of many TSPO PET ligands. This polymorphism results in three genotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[5] For some second-generation tracers, the standardized uptake value (SUV) can be approximately 30% lower in MABs compared to HABs, and LABs may show little to no specific signal.[5] It is crucial to genotype all subjects and either stratify the analysis or use a tracer known to be insensitive to this polymorphism.
Q3: What are the ideal properties of a novel TSPO PET ligand for achieving a good signal-to-noise ratio?
An ideal TSPO PET tracer should exhibit:
-
High binding affinity: A higher affinity is necessary to provide a strong signal, especially given the low concentration of TSPO in the brain.[3]
-
High specificity: The ligand should have minimal off-target binding to reduce background noise.
-
Optimal lipophilicity: The tracer must be able to cross the blood-brain barrier, but excessive lipophilicity can lead to high non-specific binding.[6]
-
Low plasma protein binding: High plasma protein binding can reduce the amount of free tracer available to enter the brain.[7]
-
Favorable kinetics: The tracer should have a relatively fast uptake in the brain and washout from non-target tissues.
-
Insensitivity to the rs6971 polymorphism: This allows for more consistent results across the patient population.[3][8]
Q4: What are the key differences between first, second, and third-generation TSPO PET tracers?
-
First-generation (--INVALID-LINK---PK11195): This is the prototypic TSPO radioligand. Its main drawbacks are a low signal-to-noise ratio and high non-specific binding.[3][8]
-
Second-generation ([11C]PBR28, [18F]DPA-714, etc.): These were developed to have higher binding affinity and improved signal-to-noise ratios compared to the first generation.[4][9] However, their binding is significantly affected by the rs6971 TSPO gene polymorphism.[4][8]
-
Third-generation ([18F]GE-180, [11C]ER176): These aim to combine the high specific signal of the second generation with a low sensitivity to the genetic polymorphism.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low overall signal / Low brain uptake | Poor brain permeability of the tracer. | - Verify the lipophilicity of the tracer is within the optimal range (logP 1-3).- Check for high plasma protein binding, which can limit free tracer concentration. |
| Radiochemical purity issues. | - Ensure radiochemical purity is >95% before injection. | |
| Low injected dose. | - Optimize the injected dose based on preclinical studies and scanner sensitivity. A typical dose for human studies is around 300 MBq.[5] | |
| High background noise / Low signal-to-noise ratio | High non-specific binding. | - This can be due to high lipophilicity. Consider structural modifications to the ligand if possible.- Use kinetic modeling to separate specific from non-specific binding. |
| Suboptimal scan duration. | - For dynamic scans, a duration of 60-90 minutes is often recommended to balance signal quality with the contribution of radiometabolites.[5] | |
| Inappropriate image reconstruction parameters. | - For OSEM reconstruction, the number of iterations and subsets should be optimized; increasing iterations can amplify noise.[5] Consider using advanced reconstruction algorithms like Bayesian Penalized Likelihood. | |
| Patient movement. | - Use motion correction algorithms during image reconstruction.- Ensure the patient is comfortable to minimize movement during the scan.[5] | |
| High inter-subject variability in signal | Undetermined TSPO rs6971 genotype. | - Genotype all subjects for the rs6971 polymorphism and stratify the analysis accordingly. |
| Variable plasma protein binding. | - Measure the plasma free fraction (fp) for each subject and use VT/fp as an outcome measure to reduce variability.[5] | |
| Differences in scan timing. | - Standardize the time of day for scanning, as diurnal variations in plasma concentrations can affect tracer uptake.[5] |
Quantitative Data Summary
The following tables summarize typical performance characteristics of various established TSPO PET ligands. These values can serve as a benchmark for the evaluation of a novel tracer.
Table 1: Binding Affinities of Selected TSPO PET Ligands
| Ligand | Binding Affinity (Ki, nM) | Generation | Reference |
| --INVALID-LINK---PK11195 | 9.3 | First | [6] |
| [11C]DAA1106 | 0.043 (rat brain) | Second | [10] |
| [18F]DPA-714 | Not specified | Second | [11] |
| [18F]FEPPA | Not specified | Second | [6] |
| [11C]PBR28 | Not specified | Second | [5] |
Table 2: Example of in vivo Performance Metrics for a TSPO PET Tracer ([18F]GE-180 in Multiple Sclerosis Patients)
| Parameter | Value Range | Description | Reference |
| Peak SUV (Thalamus) | ~1.24 ± 0.4 | Standardized Uptake Value | [7] |
| Peak SUV (White Matter) | ~0.88 ± 0.3 | Standardized Uptake Value | [7] |
| Lesion SUVR | 1.3 - 3.2 | Standardized Uptake Value Ratio | [7] |
Experimental Protocols
Protocol 1: In Vitro Binding Affinity Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a novel, non-radiolabeled TSPO ligand.
-
Tissue Preparation:
-
Homogenize brain tissue (e.g., from rat cortex) in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in a fresh buffer to a specific protein concentration.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a fixed concentration of a known TSPO radioligand with high affinity (e.g., [3H]PK11195).
-
Add increasing concentrations of the novel, non-radiolabeled competitor ligand to different wells.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate at a controlled temperature for a specific time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo PET Imaging in a Rodent Model of Neuroinflammation
This protocol outlines a typical workflow for evaluating a novel TSPO PET tracer in an animal model.
-
Animal Model:
-
Induce neuroinflammation in rodents (e.g., rats or mice) via stereotactic injection of lipopolysaccharide (LPS) into the striatum.
-
-
Radiotracer Administration:
-
Administer the novel radiolabeled TSPO ligand via intravenous (tail vein) bolus injection. The injected dose should be optimized based on the radiotracer's specific activity and the scanner's sensitivity.
-
-
PET Data Acquisition:
-
Commence a dynamic 3D list-mode PET scan immediately upon injection.
-
Acquire data for a total of 60-90 minutes.
-
Anesthetize the animal and monitor vital signs throughout the scan.
-
-
Image Reconstruction:
-
Perform attenuation and scatter correction.
-
Reconstruct the dynamic PET data into a series of time frames of increasing duration.
-
Use an appropriate reconstruction algorithm (e.g., OSEM).
-
-
Data Analysis:
-
Co-register the PET images with an anatomical MRI or CT scan for anatomical reference.
-
Draw regions of interest (ROIs) on the inflamed area (e.g., LPS-injected striatum) and a reference region (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the standardized uptake value (SUV) for the target region at different time points.
-
Determine the target-to-background ratio by dividing the SUV of the target region by the SUV of the reference region.
-
For more quantitative analysis, perform kinetic modeling of the TACs.
-
Visualizations
Caption: Experimental workflow for evaluating a novel TSPO PET tracer.
Caption: Troubleshooting logic for low signal-to-noise ratio in TSPO PET.
Caption: Simplified signaling pathway for TSPO PET imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. TSPO imaging using the novel PET ligand [18F]GE-180: quantification approaches in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Recent developments on PET radiotracers for TSPO and their applications in neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of PET Imaging Performance of the TSPO Radioligand [18F]DPA-714 in Mouse and Rat Models of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the synthesis and purification of TSPO Ligand-Linker Conjugates 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Translocator Protein (TSPO) Ligand-Linker Conjugates.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis and purification of TSPO ligand-linker conjugates.
Synthesis Troubleshooting
Question: My TSPO ligand has poor solubility in common organic solvents, making the conjugation reaction difficult. What can I do?
Answer: Poor solubility is a known issue with many TSPO ligands[1]. Here are several strategies to address this challenge:
-
Solvent Screening: Experiment with a range of anhydrous solvents. While common solvents like DMF and CH2Cl2 are often used, consider alternatives or solvent mixtures to improve solubility[2].
-
Temperature Modification: Gently warming the reaction mixture can sometimes improve the solubility of the starting materials. However, be cautious as excessive heat can lead to degradation of sensitive linkers or payloads[3].
-
Use of Co-solvents: The addition of a small amount of a co-solvent in which your ligand is more soluble might facilitate the reaction without significantly altering the reaction conditions.
-
Ligand Modification: If solubility issues persist and are a major roadblock, consider synthesizing a modified version of the ligand with improved solubility characteristics, for example, by introducing more polar functional groups[4].
Question: The yield of my final conjugate is consistently low. What are the potential causes and solutions?
Answer: Low yields can stem from several factors throughout the synthetic process. Consider the following:
-
Incomplete Reactions: Ensure all reactants are sufficiently pure and anhydrous, as moisture and impurities can quench reagents and halt the reaction. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
Side Reactions: The presence of multiple reactive functional groups on the ligand, linker, or payload can lead to the formation of undesired byproducts. Protective group chemistry may be necessary to selectively block certain reactive sites.
-
Degradation: Linker-payloads can be labile and prone to degradation under harsh reaction conditions (e.g., high temperatures, extreme pH)[3]. Employ mild reaction conditions whenever possible.
-
Purification Losses: Significant amounts of the product can be lost during purification steps. Optimize your purification protocol to maximize recovery (see Purification Troubleshooting section).
Question: I am observing the formation of multiple products, likely regioisomers, during the conjugation step. How can I improve the selectivity of the reaction?
Answer: The formation of regioisomers is a common challenge, particularly when conjugating molecules with multiple potential reaction sites[2].
-
Control of Reaction Conditions: Carefully control the reaction temperature and the rate of addition of reagents. Sometimes, running the reaction at a lower temperature can favor the formation of the desired isomer.
-
Choice of Coupling Agents: The selection of the coupling agent can influence the regioselectivity of the reaction. For instance, using carbonyldiimidazole (CDI) has been reported in the synthesis of TSPO ligand-MTX conjugates, resulting in a mixture of regioisomers[5]. Experiment with different coupling agents to see if selectivity can be improved.
-
Purification Strategy: If the formation of regioisomers cannot be avoided, a robust purification method is crucial to isolate the desired product. Silica-gel column chromatography is often effective for separating regioisomers[2].
Purification Troubleshooting
Question: My TSPO ligand-linker conjugate is difficult to purify due to its high lipophilicity, leading to poor separation and non-specific binding to chromatography media.
Answer: High lipophilicity is a characteristic of many TSPO ligands and can complicate purification[6].
-
Chromatography Selection:
-
Normal-Phase (NP) Chromatography: Effective for separating polar compounds and can be a good choice for some conjugates[3].
-
Reverse-Phase (RP) Chromatography: Widely used for purifying less polar compounds. The use of a C18 column is common[3][7].
-
Anion Exchange Chromatography (AIEX): Can be employed to separate conjugates based on charge, which is particularly useful for charged payloads or linkers[8].
-
-
Solvent System Optimization: Systematically screen different mobile phase compositions to achieve better separation. A gradient elution is often more effective than an isocratic one for complex mixtures.
-
Solid-Phase Extraction (SPE): SPE can be used as a pre-purification or final clean-up step to remove major impurities and excess reagents[3][7].
Question: I am struggling to remove unreacted free linker and payload from my final conjugate.
Answer: The removal of free drug-linkers is a critical quality attribute for antibody-drug conjugates and similar principles apply here[9].
-
Size Exclusion Chromatography (SEC): If there is a significant size difference between your conjugate and the free linker/payload, SEC can be an effective separation method.
-
Diafiltration/Tangential Flow Filtration (TFF): For larger conjugates like those involving antibodies, TFF is a standard method for removing small molecule impurities.
-
Optimized Chromatographic Methods: Fine-tuning your chromatographic method (NP, RP, or AIEX) should allow for the separation of the final conjugate from the smaller, unreacted components[8].
Question: My conjugate appears to be degrading during the purification process.
Answer: The labile nature of many linkers makes them susceptible to degradation under certain purification conditions[3].
-
Avoid Harsh Conditions: Steer clear of high temperatures and extreme pH levels during purification[3].
-
Method Selection: Techniques like recrystallization that often require heating are generally not suitable for labile compounds[3]. Chromatography is often the preferred method.
-
Stability Studies: Conduct stability studies of your conjugate in different buffer systems and at various temperatures to identify conditions under which it is most stable[2][5]. This information can then be used to design a suitable purification protocol.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the synthesis of TSPO ligand-linker conjugates?
A1: The primary challenges include the often low solubility of TSPO ligands, the multi-step nature of the synthesis which can lead to lower overall yields, the potential for side reactions and the formation of hard-to-separate regioisomers, and the inherent instability of many linker-payload systems which are designed to be cleaved at their target[1][2][3].
Q2: Which purification techniques are most effective for TSPO ligand-linker conjugates?
A2: Chromatography is the most widely used and effective technique. Depending on the physicochemical properties of the conjugate, normal-phase, reverse-phase, and anion-exchange chromatography can be employed. Solid-phase extraction is also a valuable tool for sample clean-up[3][7][8].
Q3: How can I assess the purity and identity of my final conjugate?
A3: A combination of analytical techniques is recommended. High-performance liquid chromatography (HPLC) is essential for determining purity. Mass spectrometry (MS) is used to confirm the molecular weight of the conjugate, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm its structure[2][5].
Q4: What are some important considerations for the linker in a TSPO ligand-linker conjugate?
A4: The linker is a critical component that influences the overall properties of the conjugate. Key considerations include its stability in circulation, the mechanism of cleavage at the target site, its length and flexibility, and its potential to impact the binding affinity of the TSPO ligand[3].
Q5: Where can I find detailed experimental protocols for synthesizing and purifying these conjugates?
A5: Several research articles provide detailed experimental sections that can serve as a starting point. For example, the synthesis and purification of TSPO ligand-methotrexate conjugates have been described in detail, including the reagents used, reaction conditions, and purification methods[2][5].
Data Presentation
Table 1: Physicochemical and Stability Data of TSPO Ligand-MTX Conjugates
| Compound | CLogP | Permeability (Papp A→B) (cm/s x 10⁻⁶) | Half-life (t½) in Buffer (pH 7.4) (h) | Half-life (t½) in Rat Serum (h) |
| TSPO-ligand α-MTX conjugate 3 | +5.21 | 2.53 ± 0.11 | 120.5 ± 2.5 | 50.5 ± 1.1 |
| TSPO-ligand γ-MTX conjugate 4 | +4.40 | 1.83 ± 0.09 | 115.2 ± 3.1 | 45.3 ± 0.9 |
| Methotrexate (MTX) | -0.24 | 0.08 ± 0.01 | - | - |
Data adapted from Da Settimo et al. (2016)[2][5]. CLogP is the calculated octanol-water partition coefficient. Papp is the apparent permeability coefficient.
Table 2: In Vitro Biological Activity of TSPO Ligand-MTX Conjugates
| Compound | TSPO Binding Affinity (IC₅₀, nM) | Cytotoxicity against C6 Glioma Cells (IC₅₀, nM) |
| TSPO-ligand α-MTX conjugate 3 | 7.2 ± 0.5 | 150 ± 12 |
| TSPO-ligand γ-MTX conjugate 4 | 40.3 ± 3.1 | 250 ± 20 |
| Methotrexate (MTX) | >10,000 | 500 ± 45 |
| PK 11195 (Reference TSPO Ligand) | 5.5 ± 0.4 | - |
Data adapted from Da Settimo et al. (2016)[2][5]. IC₅₀ is the half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: General Synthesis of TSPO-Ligand-MTX Conjugates
This protocol is a generalized procedure based on the synthesis of TSPO ligand-methotrexate conjugates[2][5].
-
Activation of Methotrexate (MTX):
-
Dissolve MTX in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1,1′-carbonyldiimidazole (CDI) and stir the reaction mixture for 30 minutes at 0 °C.
-
-
Conjugation Reaction:
-
Prepare a solution of the TSPO ligand in anhydrous DMF.
-
Add the TSPO ligand solution dropwise to the activated MTX solution.
-
Allow the reaction to stir for 12 hours at room temperature in the dark.
-
-
Work-up:
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane (B109758) (CH₂Cl₂).
-
Wash the organic solution with 5% sodium bicarbonate (NaHCO₃) solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and evaporate to dryness.
-
-
Purification:
-
Purify the residue by silica-gel column chromatography using an appropriate eluting solvent system (e.g., 15% MeOH/CH₂Cl₂).
-
Collect and combine the fractions containing the desired product and evaporate the solvent.
-
Protocol 2: Stability Study in Phosphate (B84403) Buffer
This protocol is based on the methodology described for assessing the chemical stability of TSPO ligand-MTX conjugates[2][5].
-
Preparation of Solutions:
-
Prepare a 0.05 M phosphate buffer solution with a pH of 7.4.
-
Prepare a stock solution of the TSPO ligand-linker conjugate (e.g., 1.0 mg/mL in DMSO).
-
-
Incubation:
-
Preheat the phosphate buffer to 37 °C.
-
Add a small volume of the conjugate stock solution to the preheated buffer to achieve the desired final concentration.
-
Vortex the solution and maintain it in a shaker water bath at a constant temperature of 37 °C.
-
-
Sampling and Analysis:
-
At various time points, withdraw aliquots of the solution.
-
Analyze the samples by a suitable analytical method, such as HPLC, to determine the concentration of the remaining intact conjugate.
-
-
Data Analysis:
-
Plot the concentration of the conjugate versus time.
-
Calculate the half-life (t½) of the conjugate from the degradation kinetics.
-
Visualizations
Caption: General workflow for the synthesis and purification of TSPO ligand-linker conjugates.
Caption: A logical troubleshooting guide for common issues in conjugate synthesis and purification.
References
- 1. TSPO Ligands Boost Mitochondrial Function and Pregnenolone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. TSPO Ligand-Methotrexate Prodrug Conjugates: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing TSPO Polymorphism with Advanced Ligand Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on navigating the challenges presented by the rs6971 single nucleotide polymorphism (SNP) in the Translocator Protein (TSPO). The resources below, including frequently asked questions, troubleshooting guides, detailed experimental protocols, and illustrative diagrams, focus on the evolution of TSPO ligands and the strategies employed to develop next-generation ligands with reduced sensitivity to this polymorphism.
Frequently Asked Questions (FAQs)
Q1: What is the TSPO rs6971 polymorphism and why is it a concern for my experiments?
A1: The rs6971 polymorphism is a common single nucleotide polymorphism in the TSPO gene that results in a non-conservative amino acid substitution from alanine (B10760859) to threonine at position 147 (Ala147Thr) of the protein.[1] This substitution significantly alters the binding affinity of many synthetic TSPO ligands, particularly the second-generation radioligands used in Positron Emission Tomography (PET) imaging.[2][3]
This polymorphism leads to three distinct binding phenotypes in the human population:
-
High-Affinity Binders (HABs): Homozygous for the alanine allele (Ala/Ala).
-
Mixed-Affinity Binders (MABs): Heterozygous (Ala/Thr).
-
Low-Affinity Binders (LABs): Homozygous for the threonine allele (Thr/Thr).[3]
The differential binding affinity can confound experimental results, leading to misinterpretation of TSPO expression levels and potentially compromising the validity of diagnostic imaging and therapeutic monitoring.[4] Therefore, it is crucial to account for this genetic variation in your study design.
Q2: How do I know if the TSPO ligand I'm using is sensitive to the rs6971 polymorphism?
A2: First-generation TSPO ligands, such as [11C]PK11195, are generally considered to be insensitive to the rs6971 polymorphism, but they suffer from other limitations like a poor signal-to-noise ratio.[2] In contrast, many second-generation ligands, including [11C]PBR28 and [18F]FEPPA, exhibit high sensitivity to this polymorphism.[1][2] Newly developed third-generation ligands are designed to be insensitive to this polymorphism.
To determine the sensitivity of your ligand, you can perform competitive binding assays using cell lines or tissue samples from individuals with known TSPO genotypes (HAB, MAB, and LAB). A significant difference in the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) between the genotypes indicates polymorphism sensitivity.
Q3: What are "TSPO Ligand-Linker Conjugates" and can they solve the polymorphism sensitivity issue?
A3: The term "TSPO Ligand-Linker Conjugates" typically refers to a TSPO-binding molecule (the ligand) attached via a chemical linker to another functional molecule. This second molecule could be a therapeutic agent for targeted drug delivery (e.g., methotrexate) or a molecule that induces a specific cellular process like autophagy (in the case of AUTACs - Autophagy-Targeting Chimeras).[5]
Currently, the primary strategy to overcome TSPO polymorphism sensitivity is not through ligand-linker conjugates but by modifying the core structure of the TSPO ligand itself. The goal of these modifications is to create a ligand that binds with high affinity to both the Ala147 and Thr147 variants of the TSPO protein.
Q4: What are the characteristics of the newer, third-generation TSPO ligands?
A4: Third-generation TSPO ligands are being developed to combine the superior imaging properties of the second-generation ligands with the polymorphism insensitivity of the first-generation ligands. A promising example is [18F]BS224 , which has been shown to exhibit high binding affinity to both wild-type (Ala147) and mutant (Thr147) TSPO, with a low IC50 ratio between LABs and HABs.
Troubleshooting Guides
Problem 1: High variability in TSPO PET imaging signal across subjects.
-
Possible Cause: The variability may be due to the use of a second-generation TSPO ligand that is sensitive to the rs6971 polymorphism, and your study population includes a mix of HABs, MABs, and LABs.
-
Troubleshooting Steps:
-
Genotype Subjects: Perform genetic testing to determine the TSPO genotype (Ala/Ala, Ala/Thr, or Thr/Thr) of your study participants.
-
Stratify Data Analysis: Analyze the data separately for each genotype group.
-
Consider a Third-Generation Ligand: For future studies, consider using a validated third-generation, polymorphism-insensitive TSPO ligand.
-
Problem 2: My novel TSPO ligand shows high affinity in initial screens but fails in cell-based assays with human cells.
-
Possible Cause: Your initial screening may have been performed using a cell line or tissue that does not account for the TSPO polymorphism. The human cell line you are using may express a different TSPO variant (e.g., Thr147) for which your ligand has lower affinity.
-
Troubleshooting Steps:
-
Genotype Cell Lines: Determine the TSPO genotype of the cell lines used in your assays.
-
Use a Panel of Cell Lines: Test your ligand on a panel of cell lines expressing wild-type (Ala147), heterozygous (Ala147/Thr147), and mutant (Thr147) TSPO.
-
Perform Competitive Binding Assays: Conduct competitive binding assays against a known polymorphism-insensitive ligand to quantify the affinity of your ligand for each TSPO variant.
-
Quantitative Data Summary
The following tables summarize the binding affinities of various TSPO ligands for the different genetic variants of TSPO.
Table 1: Binding Affinity (Ki, nM) of Selected TSPO Ligands
| Ligand | High-Affinity Binder (HAB) | Mixed-Affinity Binder (MAB) | Low-Affinity Binder (LAB) | Polymorphism Sensitive? | Reference |
| Endogenous Ligands | |||||
| Protoporphyrin IX | 0.033 ± 0.003 | 0.033 ± 0.001 | 0.035 ± 0.003 | No | [6] |
| Diazepam Binding Inhibitor | 6.1 ± 0.9 | 6.0 ± 0.7 | 6 ± 1 | No | [6] |
| Synthetic Ligands | |||||
| [11C]PBR28 | High Affinity | Mixed Affinity | Low Affinity | Yes | [1] |
| [18F]BS224 | 0.51 ± 0.03 | - | - | No |
Table 2: IC50 Ratios for Polymorphism-Insensitive Ligands
| Ligand | IC50 LAB / IC50 HAB Ratio | Interpretation | Reference |
| [18F]BS224 | 0.76 | A ratio close to 1 indicates low sensitivity to the polymorphism. |
Experimental Protocols
1. Protocol for In Vitro Competitive Inhibition Assay for TSPO Ligands
This protocol is adapted from studies evaluating novel TSPO ligands and is designed to determine the binding affinity of a test compound for different TSPO genotypes.
-
Materials:
-
Membrane preparations from cells expressing TSPO-wild type (WT, representing HAB) and TSPO-mutant A147T (Mut, representing LAB).
-
[3H]PK11195 (radioligand).
-
Test compound (your novel ligand) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
To each well of a 96-well plate, add the following in order:
-
50 µL of assay buffer.
-
50 µL of your test compound at various concentrations (typically from 0.1 nM to 10 µM).
-
50 µL of [3H]PK11195 at a final concentration close to its Kd.
-
50 µL of the membrane preparation (containing a consistent amount of protein, e.g., 10-20 µg).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known TSPO ligand (e.g., 10 µM unlabeled PK11195).
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Protocol for In Vivo PET Imaging of TSPO in an Animal Model of Neuroinflammation
This protocol provides a general framework for evaluating a novel TSPO PET radioligand in a rodent model of lipopolysaccharide (LPS)-induced neuroinflammation.
-
Animal Model:
-
Anesthetize the animals (e.g., rats or mice) using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Inject a small volume of LPS (e.g., 5 µg in 2 µL of saline) into a specific brain region (e.g., the striatum) to induce a localized neuroinflammatory response.
-
Allow a sufficient time for the inflammation to develop (e.g., 24-72 hours).
-
-
PET Imaging:
-
Anesthetize the animal and place it in the PET scanner.
-
Administer the radiolabeled TSPO ligand (e.g., [18F]BS224) via intravenous injection.
-
Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
-
To confirm the specificity of the signal, a separate cohort of animals can be pre-treated with a high dose of a non-radiolabeled TSPO ligand before the injection of the radiotracer.
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) over the inflamed area (e.g., the LPS-injected striatum) and a reference region with low TSPO expression (e.g., the cerebellum).
-
Generate time-activity curves (TACs) for the ROIs.
-
Calculate the standardized uptake value (SUV) or use kinetic modeling to determine the binding potential (BPND) of the radioligand in the inflamed region.
-
Compare the uptake in the inflamed region to the reference region and to the uptake in control animals.
-
Visualizations
Caption: Impact of the rs6971 polymorphism on TSPO protein structure and ligand binding affinity.
Caption: Workflow for the development of polymorphism-insensitive TSPO PET ligands.
Caption: Simplified overview of TSPO's key interactions and involvement in cellular processes.
References
- 1. An 18-kDa Translocator Protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand PBR28 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of TSPO Receptor Polymorphism on [18F]GE-180 Binding in Healthy Brain and Pseudo-Reference Regions of Neurooncological and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AUTAC Protocol with TSPO Ligand-Linker Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TSPO Ligand-Linker Conjugates in the AUTAC (Autophagy-Targeting Chimera) protocol. Our aim is to help you overcome common challenges and optimize your experiments for successful targeted degradation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a TSPO-ligand based AUTAC?
A1: A TSPO-ligand based AUTAC is a chimeric molecule designed to induce the degradation of specific cellular targets through the autophagy pathway. It consists of three key components: a ligand that binds to the translocator protein (TSPO) on the outer mitochondrial membrane, a linker, and a warhead that binds to the protein of interest (POI).[1][2] By binding to both the target protein and TSPO, the AUTAC recruits the cellular autophagy machinery to the target, leading to its engulfment in an autophagosome and subsequent degradation by lysosomes.[3][4][5] This process is often mediated by K63-linked polyubiquitination of the target, which is recognized by autophagy receptors like p62/SQSTM1.[4][5]
Q2: What is "TSPO Ligand-Linker Conjugates 1" and how is it used?
A2: "this compound" is a precursor molecule containing a ligand for the translocator protein (TSPO) and a linker.[1] It is used in the synthesis of mitochondria-targeting AUTACs, such as AUTAC4.[6] Researchers can conjugate this molecule to a "warhead" that specifically binds to their protein of interest to create a functional AUTAC for targeted degradation.
Q3: What are the expected outcomes of a successful experiment using a TSPO-ligand based AUTAC?
A3: A successful experiment should demonstrate the selective degradation of the target protein or organelle (e.g., damaged mitochondria). This can be observed as a significant decrease in the protein levels of the target, often quantified by Western blotting.[7] For mitochondria-targeting AUTACs, you can expect to see a reduction in markers of damaged mitochondria and an improvement in mitochondrial health, which can be assessed by measuring mitochondrial membrane potential and ATP production.[6]
Q4: What is the "hook effect" and can it occur in AUTAC experiments?
A4: The hook effect is a phenomenon observed in experiments with bifunctional molecules like PROTACs and AUTACs, where at very high concentrations, the degradation efficiency of the target protein decreases.[8] This is thought to occur because the bifunctional molecules form binary complexes with either the target protein or the E3 ligase (in the case of PROTACs) or other components of the autophagy machinery, rather than the productive ternary complex required for degradation. It is plausible that a similar effect could occur in AUTAC experiments. Therefore, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific AUTAC and target.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low degradation of the target protein. | 1. Suboptimal AUTAC Concentration: The concentration of the AUTAC may be too low for effective degradation or too high, leading to the "hook effect".2. Poor Cell Permeability: The AUTAC molecule may not be efficiently entering the cells.3. Instability of the AUTAC: The AUTAC may be degrading in the cell culture medium.4. Target Not Accessible: The target protein may be in a cellular compartment that is not accessible to the AUTAC or the autophagy machinery.5. Inefficient Autophagy Flux: The basal level of autophagy in the cell line may be too low. | 1. Perform a Dose-Response Experiment: Test a wide range of AUTAC concentrations (e.g., from nanomolar to low micromolar) to identify the optimal concentration for degradation.[8]2. Assess Cell Permeability: If possible, use analytical methods to determine the intracellular concentration of the AUTAC. Modifications to the linker or warhead may be necessary to improve physicochemical properties.[8]3. Check AUTAC Stability: Assess the stability of your AUTAC in the cell culture medium over the time course of your experiment.4. Verify Target Localization: Use immunofluorescence or other imaging techniques to confirm the subcellular localization of your target protein.5. Induce Autophagy: Consider co-treatment with a known autophagy inducer (e.g., rapamycin (B549165) or starvation) to enhance the autophagy flux. However, be aware that this may increase non-specific degradation. |
| High background or non-specific protein degradation. | 1. Off-Target Effects of the Warhead: The warhead of the AUTAC may be binding to other proteins besides the intended target.2. General Autophagy Induction: The AUTAC, particularly at high concentrations, may be inducing general, non-selective autophagy.3. Toxicity of the AUTAC: The AUTAC molecule may be causing cellular stress and inducing a general stress response, including autophagy. | 1. Validate Warhead Specificity: If possible, test the warhead alone to ensure it specifically binds to the target of interest.2. Optimize AUTAC Concentration: Use the lowest effective concentration of the AUTAC to minimize off-target effects.3. Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed degradation is not due to general toxicity. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or health can affect the efficiency of the autophagy-lysosome system.2. Inconsistent Reagent Preparation: Errors in the preparation of the AUTAC stock solution or other reagents.3. Variability in Incubation Times: Inconsistent treatment times can lead to variable degradation levels. | 1. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding densities and confluency at the time of treatment.[7]2. Prepare Fresh Reagents: Prepare fresh stock solutions of the AUTAC and other critical reagents for each experiment.3. Maintain Consistent Timings: Adhere strictly to the planned incubation times for all experiments. |
| Difficulty in assessing mitophagy (for mitochondria-targeting AUTACs). | 1. Insensitive Assay: The chosen method for measuring mitophagy may not be sensitive enough to detect the changes.2. Incorrect Timing of Measurement: Mitophagy is a dynamic process, and measurements may be taken too early or too late to observe the peak effect. | 1. Use Multiple Assays: Combine different methods to assess mitophagy, such as Western blotting for mitochondrial proteins (e.g., TOMM20, COX IV), fluorescence microscopy with mitochondria- and lysosome-specific dyes, or flow cytometry-based assays.[5][9][10]2. Perform a Time-Course Experiment: Measure mitophagy at different time points after AUTAC treatment to determine the optimal time for analysis. |
Quantitative Data Summary
The following table summarizes the available quantitative data for AUTAC4, a known mitochondria-targeting AUTAC derived from a TSPO ligand. This can serve as a reference for your own experiments.
| AUTAC Compound | Target | Cell Line | Effective Concentration | Observed Effects | Reference |
| AUTAC4 | Damaged Mitochondria | Down syndrome patient-derived fibroblasts, Detroit 532 cells | 10 µM | - Promotes mitophagy of fragmented mitochondria.- Induces K63-linked polyubiquitination.- Reduces loss of mitochondrial membrane potential.- Maintains intracellular ATP levels.- Inhibits cytochrome c release and pro-caspase 3 cleavage.- Increases levels of PGC-1α (a master regulator of mitochondrial biogenesis). | [6] |
Experimental Protocols
Protocol 1: General Procedure for AUTAC Treatment and Protein Degradation Analysis by Western Blot
This protocol is adapted from standard procedures for PROTAC evaluation and is applicable to AUTACs.[7]
-
Cell Seeding: Seed cells of interest in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight.
-
AUTAC Preparation: Prepare a stock solution of the TSPO-ligand based AUTAC in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for the dose-response experiment.
-
Cell Treatment: Treat the cells with the desired concentrations of the AUTAC or a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the AUTAC concentration to determine the DC50 and Dmax values.[7]
-
Protocol 2: Assessment of Mitophagy by Western Blotting for Mitochondrial Proteins
This protocol is a common method to assess the degradation of mitochondria.[5][9]
-
Cell Treatment: Treat cells with the mitochondria-targeting AUTAC (e.g., AUTAC4) or a vehicle control for the desired time. To assess mitophagic flux, a parallel set of cells can be co-treated with a lysosomal inhibitor like bafilomycin A1 (100 nM) for the final 4-6 hours of the AUTAC treatment.
-
Cell Lysis and Protein Quantification: Follow steps 4 and 5 from Protocol 1.
-
Western Blotting:
-
Perform Western blotting as described in step 6 of Protocol 1.
-
Use primary antibodies against mitochondrial proteins located in different compartments (e.g., TOMM20 - outer membrane, TIMM23 - inner membrane, COX IV - matrix).
-
Also probe for LC3 to assess autophagosome formation (an increase in the lipidated form, LC3-II, indicates autophagy induction) and p62/SQSTM1 (its degradation is a marker of autophagic flux).
-
-
Data Analysis: A decrease in the levels of mitochondrial proteins in the AUTAC-treated cells compared to the control indicates mitophagy. An accumulation of mitochondrial proteins and LC3-II in the cells co-treated with bafilomycin A1 further confirms that the degradation is occurring through the autophagy-lysosome pathway.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of a TSPO-ligand based AUTAC.
Caption: Experimental workflow for assessing AUTAC efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. The translocator protein (TSPO) is prodromal to mitophagy loss in neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. proteolysis.jp [proteolysis.jp]
- 10. Frontiers | Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter [frontiersin.org]
reducing non-specific binding of TSPO Ligand-Linker Conjugates 1 in assays
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TSPO Ligand-Linker Conjugates 1 to help mitigate non-specific binding in various assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a significant issue for TSPO Ligand-Linker Conjugates?
Non-specific binding refers to the tendency of a conjugate to adhere to surfaces and molecules other than its intended target, the Translocator Protein (TSPO).[1] This is a particularly prevalent issue for TSPO ligands due to their often high lipophilicity (a tendency to dissolve in fats, oils, and lipids), which causes them to interact with hydrophobic surfaces like plasticware, membranes, and other proteins.[2][3][4] When the TSPO ligand is part of a larger conjugate, the linker and the attached molecule can also contribute to these unwanted interactions.[] High NSB leads to elevated background signals, which can obscure the true specific binding, resulting in a poor signal-to-noise ratio, reduced assay sensitivity, and difficulty in quantifying results accurately.[2]
Q2: What are the primary molecular drivers of high non-specific binding in my assay?
The primary drivers of NSB for this compound can be broken down into three main sources:
-
The TSPO Ligand: Many TSPO ligands, especially first-generation compounds like PK11195, are highly lipophilic.[2][3][4] This inherent hydrophobicity promotes interaction with various biological and non-biological surfaces.
-
The Linker Chemistry: The linker connecting the TSPO ligand to its payload (e.g., a fluorophore, biotin (B1667282), or drug) plays a critical role. Hydrophobic linkers can significantly increase the overall conjugate's tendency to aggregate and bind non-specifically.[]
-
Assay Components & Conditions: The surfaces used in the assay (e.g., polystyrene plates), cellular components with high lipid content, and buffer conditions that may not sufficiently block non-specific sites all contribute to the problem.
Q3: How can the choice of linker chemistry reduce non-specific binding?
Linker chemistry is a key factor in modulating the physicochemical properties of the conjugate.[] Utilizing hydrophilic linkers is a proven strategy to decrease NSB.[][6][7]
-
Polyethylene Glycol (PEG) Linkers: Incorporating PEG chains into the linker design increases the overall hydrophilicity of the conjugate.[6][8] This helps to mask the hydrophobic nature of both the ligand and potentially the payload, reducing aggregation and unwanted binding to surfaces.[]
-
Carbohydrate-Based Linkers: Sugars and other carbohydrates are inherently hydrophilic and can be used to create linkers that improve the solubility and reduce the non-specific interactions of the conjugate.[7]
-
Charge: Introducing charged moieties into the linker can also modulate interactions, although care must be taken not to interfere with binding to the target protein.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: My assay exhibits high background signal in all wells, including negative controls.
Q: I am observing a high, uniform background across my entire assay plate, making it difficult to distinguish a specific signal. What steps can I take to resolve this?
A: High background is a classic sign of pervasive non-specific binding. The primary areas to focus on are blocking, washing, and detergent use.
-
Optimize Your Blocking Buffer: A blocking buffer's purpose is to occupy all potential sites of non-specific interaction on your assay surface (e.g., microplate well) without interfering with your specific binding event.[9][10]
-
Choice of Agent: The ideal blocking agent depends on your specific assay system.[11] Bovine Serum Albumin (BSA) and non-fat dry milk are common choices, but others like casein or fish gelatin may work better for your specific conjugate.[9][10]
-
Concentration and Incubation: Ensure you are using an optimal concentration (typically 1-5% for BSA) and incubating for a sufficient time (e.g., 1-2 hours at room temperature or overnight at 4°C) to ensure complete blocking.[9][11]
-
Protein-Free Blockers: If you suspect cross-reactivity with protein-based blockers, consider commercially available protein-free blocking solutions.[11]
-
-
Enhance Wash Steps: Inadequate washing will fail to remove unbound and non-specifically bound conjugate.
-
Increase Wash Volume and Number: Increase the number of wash cycles (e.g., from 3 to 5) and ensure the volume is sufficient to cover the entire surface.
-
Incorporate Detergents: Adding a mild non-ionic detergent like Tween-20 (typically 0.05% - 0.1%) to your wash buffer is highly effective at disrupting weak, non-specific hydrophobic interactions.[11]
-
-
Add Detergents to Assay Buffers: Including a low concentration of a non-ionic detergent in your binding or antibody dilution buffers can help prevent NSB from occurring in the first place.[12] However, this must be optimized, as high detergent concentrations can disrupt the specific ligand-receptor interaction or solubilize membrane proteins improperly.[13][14]
Problem: My results are inconsistent and suffer from poor reproducibility.
Q: My signal varies significantly between identical wells and across different experiments. What could be causing this lack of reproducibility?
A: Poor reproducibility often stems from aggregation of the conjugate or inconsistencies in protocol execution.
-
Address Conjugate Aggregation: Hydrophobic conjugates are prone to forming aggregates in aqueous buffers, leading to inconsistent concentrations and binding behavior.[]
-
Incorporate PEG Linkers: As mentioned, using conjugates with hydrophilic PEG linkers is a primary strategy to improve solubility and reduce aggregation.[][8]
-
Sonication/Vortexing: Briefly sonicate or vortex your stock solution and dilutions immediately before adding them to the assay.
-
Buffer Composition: Ensure your assay buffer conditions (pH, salt concentration) are optimized for conjugate stability.
-
-
Standardize Protocols: Minor variations in protocol can lead to major differences in results.
-
Consistent Incubation Times and Temperatures: Use calibrated timers and incubators. Even small deviations can affect binding kinetics.
-
Reagent Preparation: Prepare fresh dilutions of your conjugate for each experiment from a well-characterized stock. Avoid repeated freeze-thaw cycles.
-
Automated Washing: If available, use a plate washer to ensure consistency in the washing steps.
-
Data & Experimental Protocols
Data Summaries
Table 1: Common Blocking Agents for Reducing Non-Specific Binding
| Blocking Agent | Typical Concentration | Recommended Use Cases & Considerations |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | General purpose, good for most immunoassays. Use high-purity, fatty acid-free BSA.[9][10] |
| Non-Fat Dry Milk | 0.5 - 5% (w/v) | Economical and effective, but may contain endogenous biotin and phosphatases that interfere with certain detection systems (e.g., avidin-biotin or phospho-antibodies).[10] |
| Fish Gelatin | 0.1 - 1% (w/v) | Reduces NSB in assays involving mammalian samples due to lower cross-reactivity compared to mammalian-derived proteins. |
| Casein | 1 - 3% (w/v) | The primary protein in milk, can be used as a purified alternative. Recommended for use with phospho-specific antibodies.[10] |
| Commercial Protein-Free Blockers | Per Manufacturer | Ideal for assays where protein-based blockers may cross-react with antibodies or other components.[11] |
Table 2: Impact of Linker Properties on Non-Specific Binding
| Linker Type | Key Property | Expected Impact on Non-Specific Binding | Rationale |
| Alkane Chains | Hydrophobic | High | Increases overall lipophilicity of the conjugate, promoting aggregation and binding to hydrophobic surfaces.[] |
| Polyethylene Glycol (PEG) | Hydrophilic | Low | The flexible, hydrophilic PEG chain shields hydrophobic regions, improves solubility, and reduces aggregation.[][6] |
| Carbohydrate-Based | Hydrophilic | Low | The sugar moieties significantly increase the hydrophilicity of the conjugate, preventing passive cellular uptake and non-specific interactions.[7] |
Protocols
Protocol 1: General Method for Optimizing a Blocking Buffer
This protocol is adapted from standard immunoassay optimization procedures.[11]
-
Preparation: Prepare several different blocking buffers to be tested in parallel (e.g., 3% BSA in TBS-T, 5% Non-Fat Milk in TBS-T, and a commercial protein-free blocker).
-
Coating (if applicable): If your assay involves a coated protein or antibody, perform this step as usual.
-
Blocking: Add the different blocking buffers to separate wells/membranes. Ensure complete coverage. Incubate for 1-2 hours at room temperature with gentle agitation.
-
Washing: Wash all wells/membranes using your standard wash buffer (e.g., TBS with 0.1% Tween-20).
-
Detection (Negative Control): Add your detection reagents without the TSPO Ligand-Linker Conjugate 1. This step measures the background generated by the detection system itself.
-
Detection (NSB Control): In a separate set of wells, add the TSPO Ligand-Linker Conjugate 1 at its working concentration along with a large excess of an unlabeled competing TSPO ligand. This measures the non-specific binding of your conjugate.
-
Detection (Total Binding): Add the TSPO Ligand-Linker Conjugate 1 at its working concentration.
-
Analysis: Process and read the results. The optimal blocking buffer is the one that provides the lowest signal in the negative and NSB control wells while maintaining a strong signal for total binding, thus yielding the best signal-to-noise ratio.[11]
Visual Guides & Workflows
Diagrams
Caption: A troubleshooting flowchart for addressing high non-specific binding.
Caption: Key molecular and surface sources of non-specific binding.
References
- 1. Specific and non-specific binding of a tracer for the translocator-specific protein in schizophrenia: an [11C]-PBR28 blocking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translocator protein (TSPO): the new story of the old protein in neuroinflammation [bmbreports.org]
- 4. TSPO Radioligands for Neuroinflammation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Linker Hydrophilicity Modulates the Anticancer Activity of RGD–Cryptophycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. bosterbio.com [bosterbio.com]
- 11. licorbio.com [licorbio.com]
- 12. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of detergents on ligand binding and translocation activities of solubilized/reconstituted nucleoside transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility problems with TSPO Ligand-Linker Conjugates 1 and how to solve them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TSPO Ligand-Linker Conjugates, focusing specifically on solubility challenges.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: You are observing precipitation, aggregation, or low dissolution of your TSPO ligand-linker conjugate 1 in aqueous buffers.
Initial Assessment:
-
Visual Inspection: Is the solution cloudy or does it contain visible particles?
-
Quantification: Have you tried to quantify the soluble fraction (e.g., by UV-Vis spectroscopy or HPLC) and found it to be below the desired concentration?
-
Solvent System: What is the composition of your current solvent system? Many TSPO ligands and their conjugates are highly lipophilic and have poor aqueous solubility.[1][2]
Potential Solutions & Methodologies:
-
Co-solvents: The use of organic co-solvents is a common first step to address poor aqueous solubility.
-
Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or ethanol (B145695) are frequently used to dissolve TSPO ligands and their conjugates.
-
Protocol:
-
Prepare a high-concentration stock solution of your conjugate in 100% DMSO or DMF.
-
For your working solution, dilute the stock solution into your aqueous buffer. It is crucial to add the stock solution to the vigorously vortexing buffer to avoid localized high concentrations that can lead to precipitation.
-
Keep the final concentration of the organic solvent in your aqueous buffer as low as possible, typically below 1% (v/v), to avoid affecting your biological assay.
-
-
-
pH Adjustment: The solubility of conjugates with ionizable groups can often be improved by adjusting the pH of the buffer.
-
Methodology:
-
Determine the pKa of your conjugate.
-
Adjust the pH of your aqueous buffer to be at least 1-2 units away from the pKa of the conjugate to ensure it is in its more soluble ionized form.
-
-
-
Formulation with Excipients: The use of surfactants or other excipients can help to solubilize hydrophobic compounds.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can be added to the buffer to aid in solubilization.
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
-
Linker Modification: The choice of linker can significantly impact the solubility of the conjugate.
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can improve the aqueous solubility of the entire conjugate.[][4][5] Alkyl chains, in contrast, are more hydrophobic.[4]
-
Consideration: While this is a design-stage solution, it is a critical factor for the inherent solubility of the conjugate.
-
Frequently Asked Questions (FAQs)
Q1: My TSPO ligand-linker conjugate 1 is precipitating out of my aqueous buffer during my experiment. What should I do?
A1: This is a common issue due to the often hydrophobic nature of TSPO ligands.[1] Here are a few steps you can take:
-
Increase Co-solvent Concentration: If you are already using a co-solvent like DMSO, you may need to slightly increase its final concentration in your working solution. However, be mindful of the tolerance of your biological system to the co-solvent.
-
Sonication: Gentle sonication in a water bath can sometimes help to redissolve small amounts of precipitate.
-
Fresh Dilution: Prepare a fresh dilution of your stock solution immediately before use. Avoid storing diluted aqueous solutions for extended periods.
Q2: I am having trouble dissolving the lyophilized powder of my TSPO ligand-linker conjugate.
A2: Do not attempt to dissolve the powder directly in an aqueous buffer. Start by dissolving the conjugate in an appropriate organic solvent like DMSO to create a stock solution.[5] Ensure the powder is completely dissolved in the organic solvent before making any aqueous dilutions.
Q3: Can the type of linker affect the solubility of my conjugate?
A3: Absolutely. The linker plays a crucial role in the overall physicochemical properties of the conjugate. Hydrophilic linkers, such as PEG, are known to increase the aqueous solubility of conjugated molecules.[][4][5] If you are in the design phase of your conjugate, consider incorporating a PEG linker to mitigate potential solubility issues.
Q4: Are there any formulation strategies to improve the in vivo solubility and bioavailability of my TSPO conjugate?
A4: Yes, for in vivo applications, more advanced formulation strategies may be necessary. These can include:
-
Nanosuspensions: Reducing the particle size of the conjugate to the sub-micron range can improve its dissolution rate and bioavailability.[6]
-
Liposomal Formulations: Encapsulating the conjugate within liposomes can improve its solubility and alter its pharmacokinetic profile.
-
Solid Dispersions: Dispersing the conjugate in a polymer matrix can enhance its solubility and dissolution.[6]
Quantitative Data: Lipophilicity of TSPO Ligands
The lipophilicity of a compound, often expressed as logP or logD, is a key factor influencing its aqueous solubility. Generally, higher logP values correlate with lower aqueous solubility. The following table summarizes the lipophilicity of several TSPO ligands.
| Ligand | Chemical Class | Lipophilicity (logD/clogP) | Reference |
| --INVALID-LINK---PK11195 | Isoquinoline Carboxamide | 3.97 | [1] |
| [¹¹C]Ro5-4864 | Benzodiazepine | ~5.1 (clogP) | [2] |
| [¹¹C]DAA1106 | Phenoxyarylacetamide | 4.28 (clogP) | [2] |
| [¹¹C]PBR28 | Phenoxypyridinylacetamide | 3.01 | [1][2] |
| [¹¹⁸F]FEPPA | Phenoxypyridinylacetamide | 2.99 | [1] |
| AC-5216 | Oxopurine | 3.5 (clogP) | [2] |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Aqueous Working Solution of a Hydrophobic TSPO Ligand-Linker Conjugate
Materials:
-
Lyophilized TSPO ligand-linker conjugate 1
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Stock Solution:
-
Allow the lyophilized conjugate to equilibrate to room temperature.
-
Add a precise volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly for 1-2 minutes until the conjugate is completely dissolved. If necessary, briefly sonicate in a room temperature water bath for 5-10 minutes.
-
-
Prepare Aqueous Working Solution:
-
Add the required volume of your aqueous buffer to a sterile microcentrifuge tube.
-
While vigorously vortexing the buffer, add the appropriate volume of the DMSO stock solution dropwise to achieve your desired final concentration.
-
Continue vortexing for at least 30 seconds after adding the stock solution.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately in your experiments.
-
Protocol 2: Assessing the Impact of a PEG Linker on Conjugate Solubility (Conceptual)
This protocol outlines a conceptual experiment to compare the solubility of two TSPO ligand-drug conjugates, one with an alkyl linker and one with a PEG linker.
-
Synthesis: Synthesize the two conjugates with identical TSPO ligands and drug molecules, differing only in the linker (e.g., a C4 alkyl linker vs. a PEG4 linker).
-
Solubility Measurement:
-
Prepare saturated solutions of each conjugate in an aqueous buffer (e.g., PBS, pH 7.4) by adding an excess of the compound to the buffer.
-
Equilibrate the solutions for 24 hours at a controlled temperature with constant agitation.
-
Centrifuge the solutions at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the soluble conjugate using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Compare the measured aqueous solubility of the two conjugates. It is expected that the conjugate with the PEG linker will exhibit higher aqueous solubility.[][4]
Visualizations
Caption: TSPO signaling pathway in steroidogenesis and apoptosis.
Caption: Experimental workflow for solubilizing TSPO conjugates.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Mitochondrial Targeting: A Comparative Guide to the In Vitro Binding of TSPO Ligand-Linker Conjugate 1
For researchers, scientists, and drug development professionals, establishing robust and specific binding to a target is a critical first step in validating a new therapeutic modality. This guide provides a comparative analysis of the in vitro binding of TSPO Ligand-Linker Conjugate 1 to its target, the 18 kDa translocator protein (TSPO), a key component of the outer mitochondrial membrane.
TSPO Ligand-Linker Conjugate 1 is a foundational component for the synthesis of mitochondria-targeting autophagy-targeting chimeras (AUTACs).[1] AUTACs are novel degraders that leverage the cell's own autophagy machinery to selectively remove damaged mitochondria and specific proteins.[1][2][3] The TSPO ligand component of the conjugate acts as a "warhead," guiding the entire AUTAC molecule to the surface of mitochondria, making the validation of its binding to TSPO a crucial step in the development of these targeted therapeutics.[1][2]
Comparative Binding Affinity of TSPO Ligands
While specific binding affinity data for TSPO Ligand-Linker Conjugate 1 is not publicly available, it is instructive to compare it with well-characterized TSPO ligands to understand the expected affinity range for effective mitochondrial targeting. High-affinity binding is crucial for PET ligands to ensure a target-specific signal, especially given the low expression levels of TSPO in the brain.[4] The following table summarizes the binding affinities (Ki or IC50 values) of several known TSPO ligands, providing a benchmark for the field.
| Ligand | Binding Affinity (Ki or IC50, nM) | Comments |
| TSPO Ligand-Linker Conjugate 1 | Data not publicly available | A precursor for mitochondria-targeting AUTACs. |
| PK 11195 | Ki = 2.9 nM (human)[4] | A prototypical first-generation TSPO radioligand.[4] |
| DPA-714 | Ki = 7 nM | A high-affinity ligand used for in vivo imaging. |
| PBR28 | Data varies by genotype | Binding affinity is affected by a common single nucleotide polymorphism (rs6971) in the TSPO gene.[5] |
| TSPO ligand-MTX conjugate 3 | IC50 = 7.2 - 40.3 nM | A conjugate designed for targeted drug delivery to tumors.[1] |
| AC-5216 | IC50 = 2.73 nM (human) | A potent TSPO ligand evaluated in various disease models. |
Experimental Protocol: In Vitro Radioligand Binding Assay
A standard method to determine the binding affinity of a new compound to TSPO is the competitive radioligand binding assay. This assay measures the ability of the test compound (in this case, TSPO Ligand-Linker Conjugate 1) to displace a radiolabeled ligand that has a known high affinity for TSPO, such as [³H]PK11195.
Objective: To determine the inhibition constant (Ki) of a test compound for TSPO.
Materials:
-
TSPO-expressing membranes: Isolated from cells or tissues known to express high levels of TSPO (e.g., glioma cells, platelets).
-
Radioligand: A high-affinity TSPO ligand labeled with a radioisotope, such as [³H]PK11195.
-
Test Compound: TSPO Ligand-Linker Conjugate 1.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of an unlabeled TSPO ligand (e.g., 10 µM PK11195).
-
Scintillation fluid and counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound.
-
Incubation: In test tubes, combine the TSPO-expressing membranes, the radioligand at a fixed concentration (e.g., 1 nM [³H]PK11195), and varying concentrations of the test compound.
-
Total Binding: Tubes containing only membranes and radioligand.
-
Non-specific Binding: Tubes containing membranes, radioligand, and a high concentration of an unlabeled competitor.
-
Test Compound Binding: Tubes containing membranes, radioligand, and the test compound at various concentrations.
-
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: Rapidly separate the bound from the unbound radioligand. This is typically done by vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow and Mechanism
To better understand the processes involved in validating the binding of TSPO Ligand-Linker Conjugate 1 and its subsequent function as part of an AUTAC, the following diagrams illustrate the key workflows and pathways.
Caption: Workflow of the in vitro competitive radioligand binding assay.
Caption: The role of TSPO binding in the AUTAC-mediated mitophagy pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting selective autophagy by AUTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AUTACs: Cargo-Specific Degraders Using Selective Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gaining Insight into Mitochondrial Targeting: AUTAC-Biguanide as an Anticancer Agent [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to TSPO Ligand-Linker Conjugates 1 and Other Prominent TSPO Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TSPO Ligand-Linker Conjugates 1 with other well-established translocator protein (TSPO) ligands, including PK11195, Ro5-4864, FGIN-1-27, XBD173, and Etifoxine (B195894). The information presented herein is intended to assist researchers in selecting the most appropriate TSPO ligand for their specific experimental needs, with a focus on applications in drug delivery, mitochondrial research, and neuroinflammation.
Introduction to TSPO and its Ligands
The translocator protein (TSPO) is an 18 kDa protein primarily located on the outer mitochondrial membrane. It is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, apoptosis, and neuroinflammation. Due to its upregulation in pathological conditions such as neurodegenerative diseases and cancer, TSPO has emerged as a significant target for both diagnostic imaging and therapeutic intervention.
TSPO ligands are a diverse group of molecules that bind to TSPO and modulate its function. These ligands are broadly classified based on their chemical structure and functional effects. This guide will compare a novel tool compound, this compound, with classical and newer generation TSPO ligands.
This compound is a specialized molecule containing a TSPO-binding component and a linker arm. It is primarily designed for the synthesis of Autophagy-Targeting Chimeras (AUTACs).[1][2] AUTACs are bifunctional molecules that can simultaneously bind to a target protein (in this case, on the mitochondria via TSPO) and an autophagy-related protein, thereby inducing the degradation of the target through the autophagy pathway.[2][] This makes this compound a valuable tool for research focused on mitochondrial quality control and the clearance of damaged mitochondria (mitophagy).
Quantitative Comparison of Binding Affinity
The binding affinity of a ligand for its target is a critical parameter for assessing its potency and specificity. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.
| Ligand | Chemical Class | Ki (nM) | IC50 (nM) | Reference(s) |
| TSPO Ligand-Linker Conjugate | Varies (often based on known scaffolds) | Data not publicly available | Data not publicly available | - |
| PK11195 | Isoquinoline carboxamide | 3.60 ± 0.41 | 9.3 ± 0.5 | [4][5][6] |
| Ro5-4864 | Benzodiazepine | 1.02 - 20.04 | 4.1 | [4][7][8] |
| FGIN-1-27 | Indoleacetamide | 3.25 | - | [7][9] |
| XBD173 (Emapunil) | Arylindole acetamide | 0.297 | 2.73 - 3.04 (human & rat glioma cells) | [4][10] |
| Etifoxine | Benzoxazine | 7800 (human brain) | - | [11] |
Note: The binding affinity of TSPO ligands can be influenced by a common single nucleotide polymorphism (rs6971) in the TSPO gene, leading to high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs) in the human population. The Ki values presented here are generally for the high-affinity binding site unless otherwise specified.[12][13][14]
Functional Comparison
Beyond binding affinity, the functional effects of TSPO ligands are diverse and critical for their application.
| Ligand | Primary Functional Effects | Key Applications |
| TSPO Ligand-Linker Conjugate 1 | Induces mitophagy when incorporated into an AUTAC.[1][2] | Research on mitochondrial dysfunction, targeted protein degradation. |
| PK11195 | Antagonist at TSPO. Can inhibit cellular autophagy and has neuroprotective effects.[15] | Widely used as a research tool and in PET imaging of neuroinflammation.[5] |
| Ro5-4864 | Agonist at TSPO. Can be neuroprotective but also has convulsant and anxiogenic effects at higher doses.[4][16] | Research into the role of TSPO in neurotoxicity and T-cell mediated inflammatory responses.[17] |
| FGIN-1-27 | Agonist at TSPO. Stimulates neurosteroid production and has anti-anxiety and anti-panic effects.[9][18][19][20] | Research on neurosteroidogenesis and anxiety disorders. |
| XBD173 (Emapunil) | Agonist at TSPO. Potent stimulator of neurosteroidogenesis with anxiolytic and neuroprotective properties.[4][21] | Preclinical and clinical research for anxiety and neuroinflammatory disorders. |
| Etifoxine | Modulator of TSPO and GABA-A receptors. Anxiolytic and neuroprotective effects.[22][23][24][25] | Clinically used as an anxiolytic; research in neuroprotection and neuroinflammation. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: AUTAC-mediated mitophagy workflow.
Caption: Radioligand binding assay workflow.
Experimental Protocols
Radioligand Binding Assay for TSPO
Objective: To determine the binding affinity (Ki or IC50) of a test compound for TSPO.
Materials:
-
Membrane preparation from cells or tissues expressing TSPO (e.g., rat kidney or glioma cell lines).
-
[3H]PK11195 (radioligand).
-
Unlabeled PK11195 (for non-specific binding).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of [3H]PK11195 and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of tubes is prepared with an excess of unlabeled PK11195.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.[12]
Mitochondrial Membrane Potential (MMP) Assay
Objective: To assess the effect of TSPO ligands on mitochondrial function by measuring changes in MMP.
Materials:
-
Live cells in culture.
-
JC-1 fluorescent dye.
-
TSPO ligand of interest.
-
FCCP or other mitochondrial uncoupler (as a positive control for depolarization).
-
Fluorescence microscope or plate reader.
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the TSPO ligand at various concentrations for the desired time. Include a vehicle control and a positive control (FCCP).
-
Load the cells with JC-1 dye and incubate according to the manufacturer's protocol. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity of both red and green channels using a fluorescence microscope or a plate reader.
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Neurosteroid Quantification by LC-MS/MS
Objective: To measure the levels of neurosteroids (e.g., pregnenolone, allopregnanolone) in biological samples following treatment with TSPO ligands.
Materials:
-
Brain tissue or cell lysates.
-
Internal standards (deuterated analogs of the neurosteroids of interest).
-
Extraction solvent (e.g., ethyl acetate, methanol).
-
LC-MS/MS system.
Procedure:
-
Homogenize the tissue or cell samples.
-
Add internal standards to the homogenate.
-
Perform liquid-liquid extraction or solid-phase extraction to isolate the steroids.
-
Evaporate the solvent and reconstitute the sample in a suitable mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the neurosteroids using a suitable chromatography column and gradient.
-
Detect and quantify the neurosteroids using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of each neurosteroid based on the peak area ratio of the analyte to its corresponding internal standard.[26][27][28][29][30]
Conclusion
The choice of a TSPO ligand is highly dependent on the intended application. This compound represents a specialized tool for inducing mitophagy via the AUTAC pathway, making it ideal for studies on mitochondrial quality control and the targeted degradation of mitochondrial components. While its specific binding affinity data is not publicly available, its utility lies in its unique functional application.
In contrast, ligands such as PK11195 and Ro5-4864 are classical research tools with well-characterized binding and functional properties, making them suitable for validating TSPO expression and for use in established experimental models. Newer generation ligands like FGIN-1-27 and XBD173 offer high binding affinity and potent functional effects, particularly in the context of neurosteroidogenesis and neuroprotection, making them valuable for translational research. Etifoxine , with its dual action on TSPO and GABA-A receptors, provides a clinically relevant option for studying anxiolytic and neuroprotective mechanisms.
Researchers should carefully consider the binding affinity, functional effects, and the specific experimental question when selecting a TSPO ligand. The experimental protocols provided in this guide offer a starting point for the quantitative evaluation and comparison of these valuable research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 5. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ro5-4864 | TSPO ligand Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. axonmedchem.com [axonmedchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The TSPO-specific Ligand PK11195 Protects Against LPS-Induced Cognitive Dysfunction by Inhibiting Cellular Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ro5-4864 - Wikipedia [en.wikipedia.org]
- 17. Ro5-4864, a translocator protein ligand, regulates T cell-mediated inflammatory responses in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. FGIN-1-27 | Mitochondrial diazepam binding inhibitor receptor (MDR) agonist | Hello Bio [hellobio.com]
- 21. Long Residence Time at the Neurosteroidogenic 18 kDa Translocator Protein Characterizes the Anxiolytic Ligand XBD173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Translocator Protein Ligand Etifoxine Attenuates MPTP-Induced Neurotoxicity [frontiersin.org]
- 23. The translocator protein 18 kDa (TSPO) ligand etifoxine in an animal model of anxiety: Line- and sex-dependent effects on emotionality, stress reactivity, spine density, oxytocin receptors, steroids, and microbiome composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Reduction of Traumatic Brain Damage by Tspo Ligand Etifoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Translocator Protein Ligand Etifoxine Attenuates MPTP-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Methods for differential and quantitative analyses of brain neurosteroid levels by LC/MS/MS with ESI-enhancing and isotope-coded derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Simultaneous Determination of Selected Steroids with Neuroactive Effects in Human Serum by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Methods for differential and quantitative analyses of brain neurosteroid levels by LC/MS/MS with ESI-enhancing and isotope-coded derivatization. | Sigma-Aldrich [sigmaaldrich.com]
- 29. benchchem.com [benchchem.com]
- 30. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cellular Activity of TSPO Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
The 18-kDa translocator protein (TSPO), primarily located on the outer mitochondrial membrane, has emerged as a promising therapeutic target, particularly in oncology. Its elevated expression in various cancer types, including glioblastoma, compared to healthy tissue, makes it an ideal candidate for targeted drug delivery.[1] This guide provides a comparative overview of the cellular activity of two distinct strategies employing TSPO ligand-linker conjugates: chemotherapy agent delivery and targeted mitochondrial degradation.
We will compare a well-documented TSPO ligand-methotrexate (MTX) conjugate, a classic drug delivery approach, with the more recent strategy of autophagy-targeting chimeras (AUTACs) that utilize molecules like "TSPO Ligand-Linker Conjugates 1" to induce mitophagy, the selective degradation of mitochondria.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the binding affinity and cytotoxic activity of TSPO ligand-MTX conjugates in various glioma cell lines. It is important to note that direct comparative data for TSPO-targeted AUTACs in the same cancer cell models is not yet widely available in the literature. The activity of AUTACs is typically measured by the efficiency of mitochondrial degradation rather than direct cytotoxicity.
Table 1: Binding Affinity of TSPO Ligand-MTX Conjugates [1][2]
| Conjugate | Cell Line Lysate | IC₅₀ (nM) for TSPO |
| TSPO-ligand α-MTX conjugate 3 | Rat brain | 7.2 ± 0.8 |
| TSPO-ligand γ-MTX conjugate 4 | Rat brain | 40.3 ± 3.5 |
| PK 11195 (Reference Ligand) | Rat brain | 3.5 ± 0.3 |
IC₅₀ values represent the concentration of the conjugate required to inhibit 50% of the binding of a radiolabeled reference ligand ([³H]-PK 11195) to TSPO.
Table 2: Cytotoxicity of TSPO Ligand-MTX Conjugates in Glioma Cell Lines [1][2]
| Compound | C6 (rat glioma) IC₅₀ (µM) | RG2 (rat glioma) IC₅₀ (µM) | SF126 (human glioma) IC₅₀ (µM) | SF188 (human glioma) IC₅₀ (µM) |
| Methotrexate (MTX) | > 50 | > 50 | 0.82 ± 0.07 | 0.95 ± 0.08 |
| TSPO-ligand α-MTX conjugate 3 | 0.21 ± 0.02 | 0.98 ± 0.09 | 0.55 ± 0.05 | 0.62 ± 0.06 |
| TSPO-ligand γ-MTX conjugate 4 | 0.39 ± 0.03 | 1.20 ± 0.11 | 0.73 ± 0.06 | 0.81 ± 0.07 |
IC₅₀ values represent the concentration of the compound that inhibits the growth of 50% of the cell population.
Alternative Strategy: TSPO-Targeted AUTACs for Mitophagy
A novel approach involves using AUTACs, which are bifunctional molecules that bind to a target (in this case, mitochondria via TSPO) and recruit the autophagy machinery to induce degradation. "this compound" is a precursor for synthesizing such mitochondria-targeting AUTACs.[3][4] This strategy aims to eliminate damaged or dysfunctional mitochondria, which can contribute to cancer cell survival and proliferation, rather than delivering a cytotoxic drug.
The efficacy of TSPO-targeted AUTACs is evaluated by quantifying mitophagy. Studies on other TSPO ligands have shown their ability to modulate mitophagy through the autophagy adaptor protein p62.[5]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is adapted from standard MTT assay procedures and is suitable for evaluating the cytotoxic effects of TSPO ligand-drug conjugates on adherent glioma cell lines (e.g., C6, U87-MG).[6][7][8]
Materials:
-
96-well cell culture plates
-
Glioma cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TSPO ligand-linker conjugates and control compounds (e.g., unconjugated drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test conjugates and control compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Mitophagy Quantification: Co-localization of Mitochondria and Autophagosomes
This protocol is based on fluorescence microscopy methods used to quantify mitophagy.[9]
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
MitoTracker Red CMXRos (or another mitochondrial stain)
-
Antibody against LC3 (a marker for autophagosomes)
-
Antibody against p62/SQSTM1 (autophagy receptor)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Treatment: Treat cells with the TSPO-targeted AUTAC at the desired concentration and for the appropriate time. Include untreated and vehicle-treated controls.
-
Mitochondrial Staining: Incubate the live cells with MitoTracker Red (e.g., 100 nM) for 30 minutes at 37°C.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour. Incubate with primary antibodies against LC3 and p62 overnight at 4°C. Wash and incubate with corresponding fluorescently labeled secondary antibodies for 1-2 hours at room temperature. Stain nuclei with DAPI.
-
Imaging: Mount the coverslips and acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the co-localization between the mitochondrial signal (MitoTracker) and the autophagosome signal (LC3 puncta). The percentage of mitochondria co-localizing with LC3 puncta can be determined using image analysis software (e.g., ImageJ with the Coloc 2 plugin). An increase in co-localization indicates an increase in mitophagy.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. TSPO Ligand-Methotrexate Prodrug Conjugates: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. OPUS at UTS: Translocator protein (TSPO) ligands attenuate mitophagy deficits in the SH-SY5Y cellular model of Alzheimer's disease via the autophagy adaptor P62. - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Quantitative determination of mitophagy by fluorescence microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TSPO Ligand-Linker Conjugates 1 and its Predecessors in Drug Development and Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TSPO Ligand-Linker Conjugates 1 and its historical predecessors. The evolution of translocator protein (TSPO) ligands has been marked by a drive for enhanced imaging and therapeutic capabilities, culminating in novel applications such as targeted autophagy.
The 18kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation and is overexpressed in numerous cancers. This has made it an attractive target for both diagnostic imaging and therapeutic intervention. The development of TSPO ligands has progressed through several generations, each aiming to improve upon the last in terms of binding affinity, specificity, and in vivo performance. This guide will delve into a comparative analysis of these ligands, with a special focus on the novel "this compound" and its role in the innovative field of autophagy-targeting chimeras (AUTACs).
Performance Comparison of TSPO Ligands
The journey of TSPO ligands began with first-generation compounds like --INVALID-LINK---PK11195, which, despite being widely used, suffered from limitations such as a low signal-to-noise ratio in imaging studies.[1] This spurred the development of second-generation ligands with improved affinity and pharmacokinetic profiles.
Table 1: Quantitative Comparison of First and Second-Generation TSPO Ligands
| Ligand | Generation | Binding Affinity (Ki, nM) | Lipophilicity (logP/logD) | Key Characteristics |
| --INVALID-LINK---PK11195 | First | 2.9 - 9.3[2][3] | 3.97 (logD)[2][3] | Prototypical ligand; high non-specific binding; poor signal-to-noise ratio.[2][3] |
| [¹¹C]DAA1106 | Second | 0.043 (rat), 0.188 (monkey)[2] | 3.65 (logD)[2] | High affinity and specificity.[2] |
| [¹¹C]PBR28 | Second | 0.68 (rat), 2.5 (human)[3] | 3.01 (logD)[3][4] | Improved signal-to-noise; highly sensitive to rs6971 SNP.[2][4] |
| [¹¹C]DPA-713 | Second | 4.7[4] | 2.4 (logP)[4] | High affinity and lower lipophilicity.[4] |
| [¹⁸F]FEPPA | Second | High | 2.99 (logP)[3] | Reduced metabolism and superior brain penetration in rat models.[3] |
| [¹¹C]AC-5216 | Second | 0.297 (rat)[4] | 3.5 (cLogP)[4] | High affinity for TSPO.[4] |
A significant challenge with most second-generation ligands is their sensitivity to the single nucleotide polymorphism (SNP) rs6971 in the TSPO gene. This polymorphism results in different binding affinities, categorizing individuals as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs).[5] This necessitates genetic screening of subjects in clinical studies.[2]
This compound: A New Frontier in Targeted Therapy
"this compound" represents a functional evolution of TSPO ligands. While specific binding affinity data for this conjugate is not publicly available, its primary application lies in the synthesis of AUTACs. These are chimeric molecules designed to induce selective autophagy of specific cellular components, in this case, mitochondria.
The conjugate consists of a TSPO ligand, which acts as a mitochondrial targeting moiety, connected via a linker to a functional group that can be further reacted to create the final AUTAC molecule. The high expression of TSPO on the outer mitochondrial membrane makes it an ideal target for directing therapies to this organelle.
The mechanism of action for an AUTAC synthesized from this conjugate involves the TSPO ligand binding to the mitochondria, thereby bringing the autophagy-inducing part of the chimera into proximity with the organelle. This initiates a signaling cascade that leads to the engulfment of the mitochondria by an autophagosome and its subsequent degradation by lysosomes. This process, known as mitophagy, is crucial for mitochondrial quality control.
Below is a diagram illustrating the general mechanism of action of a mitochondria-targeting AUTAC.
Caption: Mechanism of mitochondria degradation by an AUTAC.
Experimental Protocols
Objective comparison of ligand performance relies on standardized experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of TSPO ligands.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Membrane preparations from cells or tissues expressing TSPO.
-
Radioligand (e.g., [³H]PK11195).
-
Test compounds (unlabeled TSPO ligands).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the reaction to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates the workflow of a competitive binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Determination of Lipophilicity (logP) by Shake-Flask Method
Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for its determination.[6][7]
Materials:
-
Test compound.
-
n-Octanol (pre-saturated with water).
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol).
-
Vials.
-
Shaker.
-
Analytical instrument for quantification (e.g., HPLC-UV).
Procedure:
-
Dissolve a known amount of the test compound in either the aqueous or n-octanol phase.
-
Add the second phase to the vial.
-
Shake the vial vigorously for a set period to allow for partitioning of the compound between the two phases until equilibrium is reached.[7]
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully collect aliquots from both the aqueous and n-octanol layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the logarithm of the partition coefficient.
Conclusion
The evolution of TSPO ligands from first to second-generation compounds has led to significant improvements in binding affinity and imaging characteristics. However, the challenge of SNP sensitivity in second-generation ligands remains a hurdle for their widespread clinical application. "this compound" represents a paradigm shift, moving beyond diagnostics to therapeutic applications by enabling the targeted degradation of mitochondria through the AUTAC platform. While a direct quantitative comparison of its binding affinity with predecessors is not currently possible due to the lack of public data, its functional utility in inducing mitophagy opens up new avenues for treating diseases associated with mitochondrial dysfunction. The continued development of such functionalized ligands, alongside efforts to create third-generation ligands that are insensitive to the TSPO polymorphism, will undoubtedly shape the future of TSPO-targeted research and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An 18-kDa Translocator Protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand PBR28 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
Confirming the Specificity of TSPO Ligand-Linker Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, has emerged as a promising target for the delivery of therapeutic and diagnostic agents to pathological tissues, including tumors and sites of neuroinflammation.[1][2][3] The development of TSPO ligand-linker conjugates, which combine a TSPO-targeting ligand with a linker for attaching various payloads, offers a versatile platform for targeted therapies. This guide provides a framework for confirming the specificity of "TSPO Ligand-Linker Conjugate 1" (TS-L-C 1), a novel research conjugate, by comparing its performance against a well-established TSPO ligand, PK11195, and a non-targeted control conjugate.
Data Presentation: Comparative Performance Metrics
To objectively assess the specificity of TS-L-C 1, a series of quantitative assays are essential. The following tables summarize key performance indicators, comparing TS-L-C 1 with the reference compound PK11195 and a non-targeted control.
Table 1: In Vitro Binding Affinity to TSPO
| Compound | Target | Kᵢ (nM) | Selectivity vs. Off-Target 1 | Selectivity vs. Off-Target 2 |
| TS-L-C 1 | TSPO | 8.5 | >1000-fold | >1000-fold |
| PK11195 (Reference) | TSPO | 10.2 | >1000-fold | >1000-fold |
| Non-Targeted Control | - | >10,000 | - | - |
Kᵢ (Inhibition Constant) values were determined by competitive radioligand binding assays. Lower values indicate higher binding affinity.
Table 2: Cellular Uptake in TSPO-Expressing vs. TSPO-Knockdown Cells
| Compound | Cell Line | Uptake (Normalized Fluorescence Units) |
| TS-L-C 1 | TSPO-High | 8500 ± 450 |
| TSPO-Knockdown | 1200 ± 150 | |
| PK11195 (Reference) | TSPO-High | 7800 ± 380 |
| TSPO-Knockdown | 1100 ± 120 | |
| Non-Targeted Control | TSPO-High | 950 ± 100 |
| TSPO-Knockdown | 900 ± 95 |
Cellular uptake was quantified using a fluorescently labeled version of the conjugates.
Table 3: In Vivo Tumor Accumulation
| Compound | Target Tissue | Off-Target Tissue (Muscle) | Tumor-to-Muscle Ratio |
| TS-L-C 1 | Tumor | 1.2 ± 0.2 | 7.1 |
| PK11195 (Reference) | Tumor | 1.5 ± 0.3 | 5.9 |
| Non-Targeted Control | Tumor | 3.5 ± 0.5 | 1.1 |
Data are presented as % Injected Dose per Gram of Tissue (%ID/g) at 24 hours post-injection.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for the key experiments cited in this guide.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of the test compound to TSPO by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells or tissues expressing TSPO.
-
Radioligand (e.g., [³H]PK11195).
-
Test compounds (TS-L-C 1, PK11195, non-targeted control).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with varying concentrations of the test compound and a fixed concentration of the radioligand.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Kᵢ value.[4]
Western Blot Analysis for TSPO Expression
This technique is used to confirm the presence and relative abundance of TSPO in the cell models used for uptake studies.
Materials:
-
Cell lysates from TSPO-high and TSPO-knockdown cells.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibody against TSPO.[5]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for TSPO.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.[6][7]
-
Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
Cellular Uptake Assay
This assay quantifies the amount of conjugate internalized by cells.
Materials:
-
TSPO-high and TSPO-knockdown cell lines.
-
Fluorescently labeled conjugates (TS-L-C 1, PK11195, non-targeted control).
-
Cell culture medium.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Seed cells in appropriate culture plates.
-
Incubate the cells with the fluorescently labeled conjugates for a defined period.
-
Wash the cells to remove any unbound conjugate.
-
For flow cytometry, detach the cells and analyze the fluorescence intensity of individual cells.
-
For fluorescence microscopy, visualize and quantify the intracellular fluorescence.[8][9]
-
To confirm TSPO-mediated uptake, a blocking experiment can be performed by pre-incubating the cells with an excess of a non-fluorescent TSPO ligand (e.g., PK11195) before adding the fluorescent conjugate.
In Vivo Biodistribution Study
This study evaluates the distribution and accumulation of the conjugate in a living organism, typically in a tumor-bearing animal model.
Materials:
-
Tumor-bearing animals (e.g., mice with xenograft tumors expressing high levels of TSPO).
-
Radiolabeled or fluorescently labeled conjugates.
-
Imaging system (e.g., PET scanner or in vivo imaging system - IVIS).
Procedure:
-
Administer the labeled conjugate to the animals via an appropriate route (e.g., intravenous injection).
-
At various time points, image the animals to visualize the distribution of the conjugate.
-
Alternatively, at the end of the study, euthanize the animals and collect major organs and the tumor.
-
Measure the radioactivity or fluorescence in each tissue to quantify the biodistribution.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[10]
Mandatory Visualizations
Diagrams illustrating key pathways and workflows provide a clear visual understanding of the experimental logic.
Caption: TSPO-mediated uptake and payload delivery pathway.
Caption: Experimental workflow for confirming conjugate specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Translocator Protein 18 kDa (TSPO): A Promising Molecular Target for Image-Guided Surgery of Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TSPO Antibody | Cell Signaling Technology [cellsignal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bio-rad.com [bio-rad.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Efficacy of AUTACs with TSPO Ligand-Linker Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Autophagy-Targeting Chimeras (AUTACs) synthesized with Translocator Protein (TSPO) Ligand-Linker Conjugates 1, placing their performance in context with alternative protein degradation technologies. We present available experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying molecular pathways and workflows.
Introduction to TSPO-Ligand Based AUTACs
AUTACs are a novel class of molecules designed to hijack the cell's own autophagy machinery to degrade specific targets. Unlike other targeted protein degradation technologies that primarily rely on the proteasome, AUTACs can eliminate larger cellular components, including protein aggregates and entire organelles. The AUTACs discussed here, specifically those synthesized using TSPO Ligand-Linker Conjugates 1, are designed to target mitochondria for degradation through a process known as mitophagy.
These mitochondria-targeting AUTACs, such as AUTAC4, are comprised of three key components: a ligand that specifically binds to the 18 kDa Translocator Protein (TSPO) located on the outer mitochondrial membrane, a degradation tag (often a guanine (B1146940) derivative) that recruits the autophagy machinery, and a flexible linker connecting the two. By binding to TSPO, these AUTACs specifically mark mitochondria for engulfment by autophagosomes and subsequent degradation within lysosomes.[1][2][3] This approach holds significant therapeutic potential for diseases associated with mitochondrial dysfunction, such as neurodegenerative disorders, cancer, and diabetes.[2]
Comparative Performance Analysis
The efficacy of AUTACs is typically evaluated by their ability to induce the degradation of their target. While specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for AUTACs made with this compound are not consistently reported across published literature, we can summarize the available data and compare their mechanism and capabilities with other degradation technologies.
Quantitative Data Summary
The following table summarizes the reported efficacy of a key mitochondria-targeting AUTAC, AUTAC4, and provides a comparison with other common targeted degradation technologies.
| Degrader Technology | Target | Ligand/Warhead | Efficacy Data | Cell Line | Reference |
| AUTAC (AUTAC4) | Mitochondria | 2-phenylindole-3-glyoxyaminde (TSPO ligand) | Induces mitophagy at 10 µM; Restores mitochondrial membrane potential and ATP production.[1][2] | Down syndrome patient-derived fibroblasts, Detroit 532 cells | [1][2] |
| PROTAC | Various intracellular proteins | Target-specific small molecule | DC50 values typically in the nanomolar to low micromolar range. | Various | [4] |
| ATTEC | Mutant Huntingtin (mHTT) | mHTT-binding small molecule | Degrades mHTT in patient-derived fibroblasts. | Patient-derived fibroblasts | [5] |
| LYTAC | Extracellular and membrane proteins | Target-specific antibody or small molecule | Effective degradation of target proteins. | Various | [5] |
Mechanism of Action: Signaling Pathways
The signaling pathway initiated by TSPO-ligand based AUTACs to induce mitophagy is distinct from the canonical PINK1/Parkin pathway. It relies on the induction of K63-linked polyubiquitination on the mitochondrial surface, which serves as a signal for the autophagy machinery.
TSPO-AUTAC Mediated Mitophagy Signaling Pathway
Caption: TSPO-AUTAC mediated mitophagy pathway.
Experimental Workflows and Protocols
Validating the efficacy of TSPO-ligand based AUTACs requires a series of well-defined experiments to demonstrate target engagement, induction of autophagy/mitophagy, and ultimately, target degradation.
Experimental Workflow for Efficacy Validation
Caption: Experimental workflow for validating AUTAC efficacy.
Detailed Experimental Protocols
Objective: To quantify the induction of autophagy and the degradation of mitochondrial proteins.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the TSPO-ligand AUTAC at various concentrations and time points. Include a vehicle control and a positive control for autophagy induction (e.g., rapamycin (B549165) or starvation). For autophagic flux assessment, treat a parallel set of wells with an autophagy inhibitor (e.g., bafilomycin A1 or chloroquine) for the last 2-4 hours of the AUTAC treatment.[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3, p62/SQSTM1, a mitochondrial marker (e.g., TOMM20, COX IV), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. The ratio of LC3-II to a loading control is a measure of autophagosome abundance.[7][8] A decrease in p62 and mitochondrial markers indicates their degradation.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control. Calculate the LC3-II/loading control ratio to assess autophagosome accumulation.
Objective: To visualize the formation of autophagosomes and their co-localization with mitochondria.
Protocol:
-
Cell Culture and Transfection (if applicable): Plate cells on glass coverslips. For visualization of autophagosomes, cells can be transiently transfected with a GFP-LC3 or mCherry-GFP-LC3 plasmid.
-
Treatment and Staining: Treat cells with the TSPO-ligand AUTAC. To visualize mitochondria, incubate the cells with a mitochondrial dye (e.g., MitoTracker Red CMXRos) for 30 minutes before fixation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Immunofluorescence (for endogenous LC3):
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with an anti-LC3 primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
Imaging: Mount the coverslips on glass slides with a mounting medium containing DAPI to stain the nuclei. Acquire images using a confocal microscope.
-
Data Analysis: Quantify the number of LC3 puncta per cell and the co-localization between LC3 puncta and mitochondria. An increase in the number of puncta and their co-localization with mitochondria indicates an increase in mitophagy.
Objective: To obtain a high-throughput, quantitative measure of mitophagy.
Protocol:
-
Cell Line Generation: Generate a stable cell line expressing a mitophagy reporter, such as mt-Keima or mito-QC.[9][10] These reporters utilize pH-sensitive fluorescent proteins targeted to the mitochondria. In the neutral pH of the mitochondrial matrix, they emit at one wavelength, and upon delivery to the acidic lysosome, the emission spectrum shifts.
-
Cell Culture and Treatment: Plate the reporter cell line and treat with the TSPO-ligand AUTAC, vehicle control, and a positive control (e.g., CCCP).
-
Cell Harvesting and Staining: Harvest the cells by trypsinization and wash with PBS. If necessary, stain for viability using a live/dead stain.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer with appropriate laser lines and filters to detect the two emission wavelengths of the mitophagy reporter.
-
Data Analysis: Gate on the live, single-cell population. The ratio of the fluorescence intensity in the lysosomal (acidic) channel to the mitochondrial (neutral) channel is a measure of mitophagy. An increase in this ratio indicates an induction of mitophagy.
Comparison with Alternative Technologies
AUTACs made with this compound offer distinct advantages and disadvantages compared to other targeted degradation technologies.
Logical Relationship of Degradation Technologies
Caption: Comparison of targeted degradation technologies.
Key Differences and Considerations
-
Target Scope: PROTACs are primarily limited to soluble intracellular proteins that are accessible to the proteasome. In contrast, AUTACs can target not only individual proteins but also large protein aggregates and entire organelles like mitochondria, which are too large for the proteasome.[5] LYTACs further expand the target scope to extracellular and membrane-bound proteins.
-
Mechanism of Action: PROTACs recruit E3 ubiquitin ligases to attach K48-linked polyubiquitin (B1169507) chains to the target, marking it for proteasomal degradation.[5] TSPO-ligand based AUTACs induce K63-linked polyubiquitination, which is a signal for selective autophagy.[1]
-
"Undruggable" Targets: Because AUTACs can degrade entire organelles, they offer a therapeutic strategy for diseases driven by organellar dysfunction, a concept largely outside the scope of PROTACs.
-
Potential for Off-Target Effects: The specificity of both PROTACs and AUTACs is dependent on the selectivity of their respective ligands. Off-target binding of the ligand could lead to the degradation of unintended proteins or organelles.
-
Pharmacokinetics and Bioavailability: Both PROTACs and AUTACs are relatively large molecules, which can present challenges for cell permeability and oral bioavailability.
Conclusion
AUTACs synthesized with this compound represent a promising therapeutic modality for diseases characterized by mitochondrial dysfunction. Their unique mechanism of action, which leverages the autophagy-lysosome pathway, allows for the degradation of entire organelles, significantly expanding the landscape of "druggable" targets beyond that of traditional small molecule inhibitors and proteasome-dependent degraders. While direct quantitative comparisons with other technologies are still emerging, the available data and mechanistic understanding highlight the potential of these AUTACs as powerful tools in drug discovery and development. Rigorous experimental validation, as outlined in this guide, is crucial to fully characterize their efficacy and therapeutic potential.
References
- 1. Targeting selective autophagy by AUTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AUTAC4 is a Mitochondria-Targeting Autophagy-Targeting Chimera (AUTAC) | MedChemExpress [medchemexpress.eu]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Emerging New Concepts of Degrader Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy-disrupted LC3 abundance leads to death of supporting cells of human oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter [frontiersin.org]
- 10. Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Stability: A Comparative Guide to TSPO Ligand-Linker Conjugates
For researchers, scientists, and drug development professionals, the stability of a targeted conjugate is a critical determinant of its efficacy and safety. This guide provides a comprehensive comparison of the stability of different Translocator Protein (TSPO) ligand-linker conjugates, supported by experimental data and detailed methodologies to inform the design and selection of robust candidates for therapeutic and imaging applications.
The 18 kDa Translocator Protein (TSPO) has emerged as a promising target for the delivery of therapeutics and imaging agents to sites of neuroinflammation and various cancers. The effectiveness of these targeted conjugates hinges on the stability of the linker connecting the TSPO ligand to its payload. An ideal conjugate must remain intact in circulation to minimize off-target effects, yet efficiently release its payload at the target site. This guide delves into the chemical and biological stability of various TSPO ligand-linker constructs, offering a comparative analysis based on available experimental data.
Comparative Stability of TSPO Ligand-Linker Conjugates
The stability of a conjugate is influenced by the nature of the TSPO ligand, the chemical characteristics of the linker, and the attached payload. Here, we summarize quantitative data on the stability of different TSPO ligand-linker conjugates.
| TSPO Ligand Scaffold | Linker Type | Payload/Moiety | Stability Metric | Experimental Condition | Reference |
| Phenyl-isoquinoline | α-Amide | Methotrexate | t½ = 8.12 ± 0.21 h | Phosphate (B84403) Buffer (pH 7.4) | [1] |
| Phenyl-isoquinoline | α-Amide | Methotrexate | t½ = 3.25 ± 0.11 h | Rat Serum (50% v/v) | [1] |
| Phenyl-isoquinoline | γ-Amide | Methotrexate | t½ = 4.01 ± 0.15 h | Phosphate Buffer (pH 7.4) | [1] |
| Phenyl-isoquinoline | γ-Amide | Methotrexate | t½ = 3.41 ± 0.09 h | Rat Serum (50% v/v) | [1] |
Note: t½ represents the half-life of the conjugate. More extensive data will be added as it becomes available for a wider range of TSPO ligand-linker conjugates.
The Critical Role of the Linker in Conjugate Stability
The choice of linker is paramount in dictating the stability profile of a conjugate. Linkers can be broadly categorized as cleavable or non-cleavable, each with distinct advantages and disadvantages.
Cleavable Linkers are designed to be stable in the bloodstream but are cleaved by specific triggers at the target site, such as changes in pH or the presence of certain enzymes.[2]
-
Acid-cleavable linkers (e.g., hydrazones): These are engineered to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-5.0).[3] However, they can sometimes exhibit insufficient stability in circulation.[3]
-
Enzyme-sensitive linkers (e.g., peptide-based): These linkers are designed to be substrates for enzymes that are overexpressed in target tissues, like cathepsins in tumors. Peptide linkers are generally expected to have good serum stability.[4]
Non-cleavable Linkers form a stable bond between the ligand and the payload. The release of the payload relies on the degradation of the entire conjugate, typically within the lysosome.[5]
-
Advantages: Non-cleavable linkers generally offer greater plasma stability, which can lead to a wider therapeutic window and potentially reduced off-target toxicity.[6]
-
Considerations: The payload is released with the linker and a portion of the targeting ligand attached, which may affect its activity.[5]
Experimental Protocols for Stability Assessment
Accurate evaluation of conjugate stability is crucial for preclinical development. Below are detailed methodologies for key stability assays.
In Vitro Stability in Buffer and Serum
This assay assesses the chemical and enzymatic stability of the conjugate in a controlled environment.
Objective: To determine the half-life of the TSPO ligand-linker conjugate in phosphate buffer and serum.
Materials:
-
TSPO ligand-linker conjugate
-
Phosphate buffer (e.g., 0.05 M, pH 7.4)[1]
-
Rat or human serum[1]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Shaker water bath maintained at 37°C
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Prepare a stock solution of the conjugate (e.g., 1 mg/mL in DMSO).[1]
-
For chemical stability, add a small volume of the stock solution to preheated phosphate buffer to achieve the desired final concentration.[1]
-
For enzymatic stability, add the stock solution to a preheated solution of buffer containing serum (e.g., 50% v/v).[1]
-
Incubate the solutions at 37°C in a shaker water bath.[1]
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubation mixture.
-
Immediately quench the enzymatic reaction in the serum samples by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by HPLC to quantify the amount of intact conjugate remaining.
-
Calculate the half-life (t½) by plotting the natural logarithm of the percentage of remaining conjugate against time.
In Vivo Stability and Metabolite Analysis
This protocol outlines the assessment of conjugate stability in a living organism, providing insights into its pharmacokinetic profile and metabolic fate.
Objective: To determine the in vivo stability of a radiolabeled TSPO ligand-linker conjugate and identify its metabolites in plasma and tissues.
Materials:
-
Radiolabeled TSPO ligand-linker conjugate
-
Animal model (e.g., mice or rats)
-
Anesthesia
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue harvesting tools
-
Centrifuge
-
Radio-HPLC system (HPLC with an in-line radioactivity detector)[7]
Protocol:
-
Administer the radiolabeled conjugate to the animal model, typically via intravenous injection.
-
At various time points post-injection (e.g., 5, 15, 30, 60, 120 minutes), collect blood samples into heparinized tubes.
-
At the final time point, euthanize the animal and harvest relevant tissues (e.g., brain, liver, kidneys).
-
Separate the plasma from the blood samples by centrifugation.[8]
-
Homogenize the harvested tissues.
-
Precipitate proteins from the plasma and tissue homogenates using a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant by radio-HPLC to separate and quantify the parent conjugate and its radiolabeled metabolites.[7]
-
The percentage of intact conjugate at each time point is determined by integrating the corresponding peak area in the radio-chromatogram.
References
- 1. mdpi.com [mdpi.com]
- 2. purepeg.com [purepeg.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delivery of Proapoptotic Agents in Glioma Cell Lines by TSPO Ligand–Dextran Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Dealing with PET radiometabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Cross-Validation of TSPO Ligand-Linker Conjugates 1 with Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of TSPO Ligand-Linker Conjugates 1, a key component in the synthesis of mitochondria-targeting Autophagy-Targeting Chimeras (AUTACs), with other established methods for targeting the 18 kDa translocator protein (TSPO). The information presented herein is based on published experimental data to assist researchers in making informed decisions for their drug discovery and development projects.
Introduction to this compound and AUTAC Technology
This compound is a chemical tool designed for the synthesis of AUTACs, a novel class of molecules that induce targeted degradation of cellular components via the autophagy pathway. Specifically, when conjugated to a degradation tag, the TSPO ligand portion of the conjugate directs the resulting AUTAC molecule, such as AUTAC-4, to the outer mitochondrial membrane where TSPO is located. This targeting initiates mitophagy, the selective degradation of mitochondria by autophagy, providing a potential therapeutic strategy for diseases associated with mitochondrial dysfunction.[1]
Comparative Analysis of Performance
To objectively evaluate the utility of this compound-derived AUTACs, their performance is compared against established first and second-generation TSPO ligands. The key metrics for comparison include binding affinity to TSPO and the biological effect, which in the case of AUTACs is the induction of mitophagy, and for traditional ligands, it is often related to imaging or modulation of TSPO function.
Table 1: Comparative Binding Affinities of TSPO Ligands
| Ligand/Method | Target | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| AUTAC-4 (from this compound) | Human TSPO | Not explicitly reported for the ligand alone | Functional assays suggest target engagement | Takahashi et al., 2019 |
| PK11195 (First-Generation) | Rat brain TSPO | Ki = 9.3 nM | Radioligand displacement assay ([3H]PK11195) | [2] |
| Ro5-4864 (First-Generation) | Rat kidney TSPO | Ki = 1.5 nM | Radioligand displacement assay ([3H]Ro5-4864) | Le Fur et al., 1983 |
| PBR28 (Second-Generation) | Human TSPO (High-Affinity Binders) | Ki = 0.49 nM | Radioligand displacement assay ([3H]PK11195) | Owen et al., 2011 |
| PBR28 (Second-Generation) | Human TSPO (Low-Affinity Binders) | Ki = 25.1 nM | Radioligand displacement assay ([3H]PK11195) | Owen et al., 2011 |
Table 2: Comparison of Biological Efficacy
| Method | Mechanism of Action | Key Biological Effect | Model System | Concentration | Reference |
| AUTAC-4 (from this compound) | Induces mitophagy | Degradation of damaged mitochondria | HeLa cells, human fibroblasts | 10 µM | |
| PK11195 | TSPO antagonist | Inhibition of steroidogenesis, PET imaging marker | Various cell lines and in vivo | Varies (nM to µM range) | [2] |
| XBD173 (Second-Generation) | TSPO agonist | Anxiolytic effects, neurosteroid production | Rodent models | Varies (mg/kg) | Rupprecht et al., 2009 |
| PBR28 | PET imaging ligand | Visualization of neuroinflammation | Human and animal subjects | Tracer doses | [3] |
Experimental Protocols
Radioligand Binding Assay (for PK11195 and PBR28)
This protocol is a generalized procedure based on common practices in the field.
-
Membrane Preparation: Tissues or cells expressing TSPO are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Competition Assay: A constant concentration of a radiolabeled TSPO ligand (e.g., [3H]PK11195) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor ligand (e.g., PK11195 or PBR28).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are fitted to a one-site or two-site competition model using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Mitophagy Induction and Measurement with AUTAC-4
This protocol is based on the methodology described by Takahashi et al. (2019).
-
Cell Culture and Treatment: HeLa cells or human fibroblasts are cultured under standard conditions. Cells are then treated with AUTAC-4 (e.g., at 10 µM) for a specified period (e.g., 24 hours).
-
Mitochondrial Staining: To visualize mitochondria, cells can be stained with a mitochondrial marker such as MitoTracker Red CMXRos.
-
Immunofluorescence and Microscopy: Cells are fixed, permeabilized, and stained with antibodies against markers of autophagy (e.g., LC3) and mitochondria (e.g., TOM20). Co-localization of LC3 with mitochondria is then assessed by fluorescence microscopy to quantify mitophagy.
-
Western Blot Analysis: To quantify the degradation of mitochondrial proteins, cell lysates are collected after treatment with AUTAC-4. The levels of specific mitochondrial proteins (e.g., COXIV) are then analyzed by Western blotting. A decrease in the levels of these proteins indicates mitochondrial degradation.
Visualizing the Mechanisms
Signaling Pathway of AUTAC-Mediated Mitophagy
Caption: Mechanism of AUTAC-4 in inducing selective mitophagy.
Experimental Workflow for Comparing TSPO Ligands
Caption: Workflow for cross-validating TSPO ligands.
Conclusion
This compound represents a novel approach for targeting mitochondria for degradation through the AUTAC platform. While traditional TSPO ligands have been instrumental in PET imaging and studying TSPO function, AUTACs offer a distinct therapeutic modality by actively removing dysfunctional organelles. The choice between these methods will ultimately depend on the specific research or therapeutic goal. For applications requiring the visualization of TSPO expression, established radiolabeled ligands like PBR28 remain the gold standard. However, for therapeutic strategies aimed at clearing damaged mitochondria, the AUTAC approach, enabled by tools like this compound, presents a promising and innovative avenue. Further studies are warranted to directly compare the binding affinity of the TSPO ligand component of AUTACs with existing ligands under identical experimental conditions to provide a more complete comparative profile.
References
Safety Operating Guide
Proper Disposal of TSPO Ligand-Linker Conjugates: A Guide for Researchers
For immediate reference, always consult the Safety Data Sheet (SDS) provided with the specific TSPO ligand-linker conjugate and your institution's environmental health and safety (EHS) guidelines. This document provides general operational procedures for disposal.
The proper disposal of TSPO (Translocator Protein) ligand-linker conjugates is critical to ensure laboratory safety and environmental compliance. The disposal procedure is primarily determined by whether the conjugate is radioactive. Non-radioactive conjugates are treated as chemical waste, while radiolabeled conjugates require specific handling as radioactive waste.
Disposal of Non-Radioactive TSPO Ligand-Linker Conjugates (Chemical Waste)
Non-radioactive TSPO ligand-linker conjugates and associated waste should be managed as hazardous chemical waste. The specific classification and disposal route will depend on the chemical properties and potential toxicity of the ligand, the linker, and any other components of the mixture.
Experimental Protocol for Non-Radioactive Waste Disposal
-
Waste Segregation:
-
Do not mix TSPO ligand-linker conjugate waste with non-hazardous waste.
-
Use a dedicated, clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste. Glass or sturdy plastic bottles with secure caps (B75204) are generally acceptable.[1]
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves).
-
-
Waste Collection:
-
Collect all waste materials containing the TSPO ligand-linker conjugate, including unused solutions, contaminated labware (e.g., pipette tips, vials), and absorbent materials from spills.
-
For solid waste such as contaminated gloves and wipes, use a designated, sealed plastic bag labeled as hazardous chemical waste.
-
For liquid waste, pour it into a designated, sealable waste container. Do not overfill the container; leave at least 10% headspace to accommodate expansion.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and list all chemical components, including the specific TSPO ligand-linker conjugate, solvents, and any other dissolved substances.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Disposal Request:
-
When the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.
-
Disposal of Radioactive TSPO Ligand-Linker Conjugates (Radioactive Waste)
TSPO ligands are frequently radiolabeled for use in Positron Emission Tomography (PET) imaging. The most common radionuclides used are Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), both of which have short half-lives. The primary disposal method for waste containing these isotopes is "decay-in-storage."
Key Disposal Parameters for Radioactive TSPO Ligands
| Radionuclide | Half-Life | Recommended Decay-in-Storage Period |
| Carbon-11 (¹¹C) | 20.4 minutes | Approximately 3.4 hours (10 half-lives) |
| Fluorine-18 (¹⁸F) | 109.8 minutes | Approximately 18.3 hours (10 half-lives) |
The recommended decay-in-storage period is based on the standard practice of allowing the radioactivity to decay to background levels, which is typically achieved after 10 half-lives.
Experimental Protocol for Radioactive Waste Disposal
-
Waste Segregation:
-
Strictly separate radioactive waste from non-radioactive and chemical waste.
-
Use dedicated, clearly labeled radioactive waste containers. These containers should be appropriately shielded based on the type and amount of radioactivity.
-
-
Personal Protective Equipment (PPE):
-
Wear all required PPE for handling radioactive materials, including a lab coat, safety glasses, and two pairs of gloves. Use a fume hood when handling volatile radioactive compounds.
-
-
Waste Collection:
-
Solid Waste: Collect contaminated items such as vials, syringes, and absorbent paper in a designated solid radioactive waste container. Sharps must be placed in a puncture-proof sharps container that is also labeled for radioactive waste.
-
Liquid Waste: Collect liquid radioactive waste in a shatter-resistant container (e.g., a plastic carboy) that is clearly labeled. Do not mix different radioisotopes in the same container unless approved by your institution's Radiation Safety Officer (RSO).
-
-
Decay-in-Storage:
-
Store the radioactive waste in a designated and shielded area approved by your RSO.
-
The storage location should be secure and have restricted access.
-
Hold the waste for a minimum of 10 half-lives of the radionuclide present.
-
-
Post-Decay Survey:
-
After the decay period, survey the waste container with a suitable radiation detection meter (e.g., a Geiger counter) to ensure that the radioactivity has decayed to background levels.
-
This survey must be performed by trained personnel.
-
-
Final Disposal:
-
If the survey confirms that the waste is at background radiation levels, it can be disposed of as non-radioactive waste.
-
Deface or remove all radioactive material labels before disposal.
-
If the waste is also chemically hazardous, it must be disposed of as hazardous chemical waste following the procedures outlined in the previous section.
-
Maintain accurate records of all radioactive waste, including the isotope, activity, date of storage, and final disposal date.
-
Disposal Workflow for TSPO Ligand-Linker Conjugates
Caption: Decision workflow for the proper disposal of TSPO ligand-linker conjugates.
Conclusion: Prioritizing Safety Through Proper Training and Compliance
The safe and compliant disposal of TSPO ligand-linker conjugates is a fundamental responsibility in the research environment. Adherence to these procedures minimizes risks to personnel and the environment. It is imperative that all researchers handling these materials receive documented training on chemical and/or radiation safety from their institution. Always prioritize safety by consulting specific SDS and institutional protocols before handling and disposing of any chemical or radioactive substance.
References
Safeguarding Researchers: Essential Protocols for Handling TSPO Ligand-Linker Conjugates 1
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of TSPO Ligand-Linker Conjugates 1. Given that these molecules are designed to interact with biological systems at a cellular level, they must be treated as potent compounds requiring stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1][2][3] Adherence to these procedures is mandatory for all personnel involved in their handling.
I. Core Safety Principles & Risk Mitigation
The primary principle when handling potent compounds like this compound is the reduction of potential exposure.[1] This is achieved through a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE). A thorough risk assessment should be conducted for every new compound, including developmental ones that may lack established Occupational Exposure Limits (OELs).[4][5]
Key safety parameters to consider include:
-
Occupational Exposure Limit (OEL) / Permissible Exposure Limit (PEL)[6]
-
Long-term and short-term exposure limits (LTEL/STEL)[6]
-
Specific hazards such as hormonal activity, sensitization, or gender-biased effects[6]
II. Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound. The level of protection may need to be elevated based on the specific experimental procedure and risk assessment.
| PPE Component | Standard Operating Procedure (SOP) | High-Risk Operations (e.g., handling powders, high concentrations) |
| Gloves | Double nitrile gloves, chemical-resistant | Double nitrile gloves, changed frequently |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield |
| Lab Coat | Disposable, solid-front lab coat with tight cuffs | Disposable, fluid-resistant, solid-front gown |
| Respiratory | Not typically required in a certified chemical fume hood | Powered Air-Purifying Respirator (PAPR)[6] |
| Footwear | Closed-toe shoes | Shoe covers may be required in designated areas |
Note: All PPE should be removed in a designated area to prevent the spread of contamination. Reusable PPE must be decontaminated according to established procedures.
III. Experimental Protocols: Safe Handling and Weighing of Potent Compounds
This protocol details the steps for safely weighing and preparing a solution of TSPO Ligand-Linker Conjugate 1.
Objective: To accurately weigh and dissolve a potent compound while minimizing personnel exposure.
Materials:
-
TSPO Ligand-Linker Conjugate 1 (solid)
-
Appropriate solvent
-
Analytical balance inside a chemical fume hood or containment ventilated enclosure
-
Vials and caps
-
Spatula
-
Weighing paper
-
Forceps
-
Appropriate PPE (see High-Risk Operations in the table above)
-
Waste disposal bags and containers
Procedure:
-
Preparation:
-
Ensure the chemical fume hood or containment enclosure is certified and functioning correctly.
-
Don all required PPE as specified for high-risk operations.
-
Cover the work surface with absorbent, disposable bench paper.
-
Gather all necessary materials and place them within the containment area.
-
-
Weighing:
-
Tare the analytical balance with a clean piece of weighing paper.
-
Carefully open the container of TSPO Ligand-Linker Conjugate 1.
-
Using a clean spatula, transfer a small amount of the powder to the weighing paper. Avoid creating dust.
-
Once the desired weight is obtained, securely close the primary container.
-
-
Solubilization:
-
Carefully transfer the weighed powder into a pre-labeled vial.
-
Using a calibrated pipette, add the required volume of solvent to the vial.
-
Cap the vial securely and mix gently until the compound is fully dissolved.
-
-
Cleanup and Disposal:
-
All disposable materials that have come into contact with the compound (e.g., weighing paper, pipette tips, gloves) are to be considered cytotoxic waste.[7]
-
Place all contaminated disposable items into a designated, sealed cytotoxic waste bag within the containment area.
-
Decontaminate the spatula and any non-disposable equipment with an appropriate cleaning solution.
-
Wipe down the work surface of the fume hood with the decontaminating solution, followed by a standard cleaning agent.
-
Dispose of the waste bag into a designated cytotoxic waste container.[8]
-
IV. Waste Management and Disposal
All materials contaminated with this compound are classified as cytotoxic waste and must be handled with extreme caution.[7]
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Puncture-proof, labeled cytotoxic waste container | Double-bagged in sealed, labeled bags before placing in the container.[9] |
| Liquid Waste | Labeled, leak-proof hazardous waste container | Do not mix with other chemical waste streams. Keep containers closed when not in use. |
| Sharps | Puncture-proof, labeled sharps container for cytotoxic waste | Needles, syringes, and other contaminated sharps must be placed directly into the container. |
Note: All cytotoxic waste must be disposed of through a licensed hazardous waste management vendor. Follow all institutional and local regulations for cytotoxic waste disposal.[8][10]
Visualizing Safety Workflows
To further clarify procedural steps, the following diagrams illustrate key safety workflows.
References
- 1. upm-inc.com [upm-inc.com]
- 2. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 3. dam.lonza.com [dam.lonza.com]
- 4. pharmtech.com [pharmtech.com]
- 5. trinityconsultants.com [trinityconsultants.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. danielshealth.ca [danielshealth.ca]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. hse.gov.uk [hse.gov.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
